Product packaging for Ophiobolin C(Cat. No.:)

Ophiobolin C

Cat. No.: B100131
M. Wt: 386.6 g/mol
InChI Key: PLWMYIADTRHIMY-BNFAVABNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ophiobolin C is a sesterterpenoid that is ophiobolane with a hydroxy group at position 3, oxo group at positions 5, formyl group at position 7, and double bonds at positions 7-8 and 19-20. It has a role as an antineoplastic agent, an apoptosis inducer, an Aspergillus metabolite, a chemokine receptor 5 antagonist, a nematicide and a fungal metabolite. It is a cyclic ketone, an enal, a sesterterpenoid, a tertiary alcohol, a carbotricyclic compound and an olefinic compound. It derives from a hydride of an ophiobolane.
This compound has been reported in Aspergillus stellatus with data available.
sesterterpene;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H38O3 B100131 Ophiobolin C

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S,4R,7S,8E,11S,12R)-4-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O3/c1-16(2)7-6-8-17(3)19-11-12-24(4)13-21-23(22(27)14-25(21,5)28)18(15-26)9-10-20(19)24/h7,9,15,17,19-21,23,28H,6,8,10-14H2,1-5H3/b18-9-/t17-,19+,20-,21-,23+,24+,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWMYIADTRHIMY-BNFAVABNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1CC=C(C3C(C2)C(CC3=O)(C)O)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC=C(C)C)[C@H]1CC[C@]2([C@H]1C/C=C(\[C@@H]3[C@H](C2)[C@](CC3=O)(C)O)/C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Ophiobolin C from Bipolaris oryzae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolins are a class of sesterterpenoid natural products characterized by a unique 5-8-5 tricyclic carbon skeleton.[1] First discovered in the 1950s, these fungal metabolites have garnered significant interest due to their diverse and potent biological activities, including phytotoxic, antimicrobial, cytotoxic, and anti-inflammatory properties.[1][2] Bipolaris oryzae, a plant pathogenic fungus responsible for brown spot disease in rice, is a notable producer of various ophiobolins, including Ophiobolin C.[3][4] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from Bipolaris oryzae, with a focus on experimental protocols, quantitative data, and the elucidation of its molecular mechanisms of action.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₅H₃₈O₃[No specific citation found]
Molecular Weight386.6 g/mol [No specific citation found]
AppearanceWhite crystalline solid[5]
SolubilitySoluble in ethanol, methanol, DMF, and DMSO. Poor water solubility.[No specific citation found]
Biological Activities of this compound and Related Analogs
CompoundActivityCell Line/OrganismIC₅₀/EC₅₀Reference
Ophiobolin ACytotoxicityHeLa (cervical cancer)< 0.1 µg/mL[1]
Ophiobolin ACytotoxicityKB (oral cancer)0.89 µg/mL[1]
Ophiobolin ICytotoxicityHeLa (cervical cancer)0.1 µg/mL[6]
Ophiobolin ICytotoxicityKB (oral cancer)0.9 µg/mL[6]
6-epi-Ophiobolin ACytotoxicityHCT-8 (colon adenocarcinoma)Not specified[3]
6-epi-Ophiobolin ACytotoxicityBel-7402 (liver cancer)Not specified[3]
6-epi-Ophiobolin ACytotoxicityBGC-823 (gastric cancer)Not specified[3]
6-epi-Ophiobolin ACytotoxicityA549 (lung adenocarcinoma)Not specified[3]
6-epi-Ophiobolin ACytotoxicityA2780 (ovarian adenocarcinoma)Not specified[3]
3-anhydro-ophiobolin APhytotoxicitySetaria viridis (green foxtail)Most phytotoxic of tested ophiobolins[3]

Experimental Protocols

Fungal Cultivation and Fermentation

A detailed protocol for the cultivation of Bipolaris oryzae is crucial for consistent production of this compound. The following is a representative procedure adapted from methodologies used for related ophiobolins.[5]

  • Strain and Pre-culture: Obtain a pure culture of Bipolaris oryzae. Pre-culture the fungal strain on potato dextrose agar (PDA) slants at 25 °C for 10 days to ensure robust growth.

  • Spore Inoculum Preparation: Prepare a spore suspension by adding sterile distilled water to the PDA slants and gently scraping the surface to release the spores. Adjust the final spore concentration to approximately 1 x 10⁶ spores/mL.

  • Fermentation: Inoculate a liquid medium, such as potato dextrose broth (PDB), with the spore suspension. For larger scale production, use multiple Erlenmeyer flasks. Incubate the flasks at 28 °C on a rotary shaker at 160 rpm for 12-14 days.

Extraction and Isolation of this compound

The following protocol outlines the extraction and purification of this compound from the fermentation broth.[3][5]

  • Harvesting and Extraction: After the incubation period, filter the fungal culture through cheesecloth to separate the mycelia from the culture filtrate. Extract the filtrate twice with an equal volume of ethyl acetate (EtOAc). Pool the organic phases and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Silica Gel Chromatography (Initial Fractionation):

    • Adsorb the crude extract onto silica gel (100-200 mesh).

    • Perform vacuum liquid chromatography using a stepwise gradient of petroleum ether and ethyl acetate, followed by ethyl acetate and methanol to yield multiple fractions.

    • Monitor the fractions using thin-layer chromatography (TLC) to identify those containing ophiobolins.

  • Sephadex LH-20 Chromatography (Further Purification):

    • Combine the fractions rich in ophiobolins and further purify them using a Sephadex LH-20 column with methanol or acetone as the eluent. This step helps in removing pigments and other impurities.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC):

    • The final purification of this compound is achieved by semi-preparative reversed-phase HPLC.

    • Column: C18 column (e.g., 10 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Detection: UV detection at a wavelength of approximately 230-240 nm.

    • Collect the fractions corresponding to the peak of this compound and evaporate the solvent to obtain the pure compound.

Signaling Pathways and Mechanisms of Action

Calmodulin Inhibition

Ophiobolins are known to be potent inhibitors of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways. The inhibition is irreversible and occurs through the covalent modification of lysine residues on calmodulin. [No specific citation found]

Calmodulin_Inhibition Ophiobolin_C This compound Covalent_Adduct This compound-Calmodulin Covalent Adduct Ophiobolin_C->Covalent_Adduct Covalent Modification Calmodulin Calmodulin Lysine_Residue Lysine Residue Calmodulin->Lysine_Residue Lysine_Residue->Covalent_Adduct Downstream_Signaling Inhibition of Downstream Signaling Covalent_Adduct->Downstream_Signaling

This compound covalently modifies lysine residues on calmodulin, leading to its irreversible inhibition.
NF-κB Signaling Pathway Inhibition

Several studies have indicated that ophiobolins can inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cancer.[7][8] The exact molecular target of this compound within this pathway is still under investigation, but it is hypothesized to interfere with the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This leads to the sequestration of NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_complex IKK Complex Stimuli->IKK_complex Activation IkBa_NFkB IκBα-NF-κB Complex IKK_complex->IkBa_NFkB Phosphorylation IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Release Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Ophiobolin_C This compound Ophiobolin_C->IKK_complex Inhibition (Hypothesized) DNA DNA (κB site) NFkB_n->DNA Binding Gene_Transcription Gene Transcription (Inflammation, Survival) DNA->Gene_Transcription

Hypothesized inhibition of the NF-κB pathway by this compound, potentially targeting the IKK complex.

Experimental Workflow Visualization

The overall process for the discovery and isolation of this compound from Bipolaris oryzae can be summarized in the following workflow:

Experimental_Workflow Start Start: Bipolaris oryzae Culture Fermentation Liquid Fermentation (PDB Medium) Start->Fermentation Extraction Ethyl Acetate Extraction of Culture Filtrate Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Fractions Fraction Collection & TLC Analysis Silica_Gel->Fractions Sephadex Sephadex LH-20 Chromatography Fractions->Sephadex Semi_Prep_HPLC Semi-preparative HPLC Sephadex->Semi_Prep_HPLC Pure_Compound Pure this compound Semi_Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioassays Biological Activity Assays Pure_Compound->Bioassays

Workflow for the isolation and characterization of this compound from Bipolaris oryzae.

Conclusion

This compound, a sesterterpenoid produced by Bipolaris oryzae, represents a promising natural product with a range of biological activities. This guide provides a comprehensive framework for its isolation and characterization, from fungal culture to the elucidation of its molecular mechanisms of action. The detailed protocols and compiled data serve as a valuable resource for researchers in natural product chemistry, drug discovery, and molecular biology. Further investigation into the precise molecular targets of this compound, particularly within the NF-κB pathway, will be crucial for its potential development as a therapeutic agent.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Ophiobolin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiobolin C is a naturally occurring sesterterpenoid produced by various fungal species, notably from the genus Aspergillus. As a member of the ophiobolin family, it is characterized by a distinctive 5-8-5 tricyclic carbon skeleton. This guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of this compound. It details the spectroscopic data that form the basis of its structural elucidation and presents information on its biological activities, including its roles as a CCR5 antagonist and a cytotoxic agent. This document is intended to serve as a technical resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a complex sesterterpenoid with the molecular formula C₂₅H₃₈O₃, corresponding to a molecular weight of 386.6 g/mol .[1] Its structure is built upon the ophiobolane backbone, which is characterized by a fused 5-8-5 tricyclic ring system.

The systematic IUPAC name for this compound is (1R,3S,4R,7S,8E,11S,12R)-4-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.0³,⁷]tetradec-8-ene-8-carbaldehyde.[1] This nomenclature precisely defines the absolute stereochemistry at all chiral centers and the geometry of the endocyclic double bond.

Key Structural Features:

  • Tricyclic Core: A fused ring system consisting of two five-membered rings and one eight-membered ring.

  • Side Chain: A C₈ isoprenoid-derived side chain attached at position 12.

  • Functional Groups: The molecule possesses a tertiary alcohol, a ketone, an α,β-unsaturated aldehyde, and a trisubstituted double bond within the side chain.

The chemical structure and stereochemistry of this compound are depicted in Figure 1.

Chemical structure of this compound Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
Molecular FormulaC₂₅H₃₈O₃[1]
Molecular Weight386.6 g/mol [1]
IUPAC Name(1R,3S,4R,7S,8E,11S,12R)-4-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.0³,⁷]tetradec-8-ene-8-carbaldehyde[1]
CAS Number19022-51-6[1]
InChI KeyPLWMYIADTRHIMY-BNFAVABNSA-N[1]

Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers. The absolute configuration of these centers has been determined through extensive spectroscopic analysis and comparison with related, structurally characterized ophiobolins. The IUPAC name specifies the following stereochemical assignments: 1R, 3S, 4R, 7S, 11S, 12R, and 2'S in the side chain, with an E configuration for the double bond at position 8.

The absolute configuration of the broader ophiobolin class was originally established through X-ray crystallographic analysis of a derivative, ophiobolin methoxybromide.[2][3] This foundational work provided the stereochemical framework for subsequently isolated members of the family, including this compound.

Experimental Data and Protocols

Isolation and Purification

This compound is typically isolated from fermentation cultures of Aspergillus species, such as Aspergillus ustus.[4][5][6] A general protocol for the isolation and purification of ophiobolins from fungal cultures is outlined below. It should be noted that specific details may vary between different producing strains and research groups.

General Experimental Protocol for Isolation:

  • Fungal Cultivation: The producing fungal strain is cultivated on a suitable solid or in a liquid medium to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, typically ethyl acetate or acetone.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual components. This often involves:

    • Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC, often on a C18 reversed-phase column with a mobile phase such as methanol-water or acetonitrile-water.

  • Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC and spectroscopic methods (NMR, MS).

A workflow for a typical isolation process is depicted in the following diagram.

G cluster_0 Upstream Processing cluster_1 Downstream Processing A Fungal Culture (e.g., Aspergillus ustus) B Fermentation A->B C Extraction (Ethyl Acetate) B->C D Crude Extract C->D E Silica Gel Column Chromatography D->E F Enriched Fractions E->F G Preparative HPLC F->G H Pure this compound G->H

Caption: General workflow for the isolation of this compound.

Spectroscopic Data

The structure of this compound has been elucidated primarily through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete, unambiguously assigned NMR data set for this compound is not readily available in a single, consolidated source in the searched literature, the characteristic chemical shifts for the ophiobolin skeleton are well-documented. A representative set of expected ¹H and ¹³C NMR chemical shifts, based on the known structure and data from closely related analogs, is presented in Table 2. The exact values can vary slightly depending on the solvent and instrument used.

Table 2. Representative ¹H and ¹³C NMR Data for the this compound Skeleton.

Position ¹³C (ppm) ¹H (ppm, multiplicity, J in Hz)
1 ~40
2 ~35
3 ~75
4 ~45
5 ~210
6 ~50
7 ~155
8 ~140 ~6.5 (d)
9 ~130
10 ~30
11 ~55
12 ~40
13 ~25
14 ~30
15 ~20
16 ~125 ~5.1 (t)
17 ~132
18 ~25 ~1.7 (s)
19 ~17 ~1.6 (s)
20 ~25
21 ~195 ~9.5 (s)
22 ~20
23 ~30
24 ~20

| 25 | ~20 | |

Note: This table is a compilation of expected chemical shifts and should be used for reference purposes. Experimental values should be determined for definitive structural assignment.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.

  • Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: The acquired data is processed using appropriate software, and the chemical shifts and coupling constants are determined. The structure is assigned by interpreting the correlations observed in the 2D NMR spectra.

X-ray Crystallography: To date, a single-crystal X-ray diffraction study for the unmodified this compound has not been reported in the searched literature. The determination of the absolute stereochemistry of the ophiobolin class relied on the X-ray crystallographic analysis of ophiobolin methoxybromide, a derivative of a closely related ophiobolin.[2][3] This suggests that obtaining single crystals of this compound suitable for X-ray diffraction may be challenging.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit several biological activities, with its roles as a CCR5 antagonist and a cytotoxic agent being of particular interest to the drug development community.

CCR5 Antagonism

This compound has been identified as an antagonist of the C-C chemokine receptor 5 (CCR5).[5] CCR5 is a G protein-coupled receptor that, along with CD4, serves as a coreceptor for the entry of R5-tropic strains of HIV-1 into host cells. By binding to CCR5, antagonists can block the interaction between the viral envelope glycoprotein gp120 and the coreceptor, thereby inhibiting viral entry.

The downstream signaling consequences of this compound's antagonism of CCR5 have not been extensively detailed in the available literature. However, the general mechanism of CCR5 antagonists involves preventing the conformational changes in gp120 that are necessary for the subsequent fusion of the viral and cellular membranes.

G cluster_0 HIV-1 Entry (R5-tropic) cluster_1 Inhibition by this compound gp120 HIV-1 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Coreceptor CD4->CCR5 2. Conformational Change Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Coreceptor Binding Blocked Binding Blocked CCR5->Blocked OphiobolinC This compound OphiobolinC->CCR5 Antagonistic Binding G Ophiobolin This compound Membrane Cell Membrane (Phosphatidylethanolamine) Ophiobolin->Membrane Covalent Modification Mitochondria Mitochondria Ophiobolin->Mitochondria ER Endoplasmic Reticulum Ophiobolin->ER Destabilization Membrane Destabilization Membrane->Destabilization Dysfunction Mitochondrial Dysfunction Mitochondria->Dysfunction ERStress ER Stress ER->ERStress CellDeath Cell Death (Apoptosis/Paraptosis) Destabilization->CellDeath Dysfunction->CellDeath ERStress->CellDeath

References

The Biosynthesis of Ophiobolin C in Aspergillus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiobolins are a class of sesterterpenoids characterized by a distinctive 5-8-5 tricyclic carbon skeleton. Produced by various fungi, notably within the Aspergillus genus, these compounds have garnered significant interest from the scientific and pharmaceutical communities due to their potent cytotoxic activities against a range of cancer cell lines. Ophiobolin C, a key intermediate in the biosynthetic pathway of more complex ophiobolins, is of particular importance. Understanding its formation is crucial for the potential bioengineering of novel, high-yield production systems for drug development. This technical guide provides an in-depth overview of the this compound biosynthetic pathway in Aspergillus species, detailing the genetic basis, enzymatic transformations, quantitative production data, and the core experimental protocols used in its elucidation.

The Ophiobolin Biosynthetic Gene Cluster (obl)

The production of ophiobolins in Aspergillus is governed by a dedicated biosynthetic gene cluster (obl). While variations exist between species, a core set of genes is conserved. In Aspergillus ustus, the cluster responsible for ophiobolin biosynthesis, designated oblAu, contains the essential genes for the formation of the initial sesterterpene scaffold and its subsequent modifications.

Key genes identified in the pathway leading to this compound include:

  • oblA (Au8003 in A. ustus): This gene encodes a bifunctional chimeric terpene synthase, OblA. This enzyme possesses both a prenyltransferase (PT) domain, which synthesizes the C25 precursor geranylfarnesyl diphosphate (GFPP) from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), and a terpene synthase (TS) domain, which catalyzes the complex cyclization of GFPP to form the foundational 5-8-5 tricyclic ring system of the ophiobolin family, resulting in the first key intermediate, Ophiobolin F.[1][2][3]

  • oblB (Au8002 in A. ustus): This gene encodes OblB, a cytochrome P450 monooxygenase. This enzyme is responsible for the oxidative modification of Ophiobolin F.[1][2] Specifically, it catalyzes a four-step oxidation process at positions C5 and C21 to convert Ophiobolin F into this compound.[1][4]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a concise and elegant pathway involving two critical enzymatic steps following the formation of the universal C25 precursor, GFPP.

  • Cyclization to Ophiobolin F: The bifunctional ophiobolin synthase, OblA, catalyzes the head-to-tail condensation of IPP and DMAPP units to form the linear C25 precursor, GFPP. Subsequently, the same enzyme's TS domain orchestrates a complex intramolecular cyclization cascade of GFPP to yield Ophiobolin F, the first committed intermediate with the characteristic 5-8-5 tricyclic core.[1][2]

  • Oxidation to this compound: Ophiobolin F is then acted upon by the P450 monooxygenase, OblB. This enzyme facilitates multiple oxidative modifications at the C5 and C21 positions of the Ophiobolin F molecule.[1] This transformation results in the formation of this compound, a key nodal intermediate in the biosynthesis of a wider array of ophiobolin derivatives.[1]

This compound Biosynthesis cluster_enzymes IPP IPP + DMAPP (C5 Precursors) GFPP Geranylfarnesyl Diphosphate (GFPP) IPP->GFPP Prenyltransferase Domain (OblA) OphioF Ophiobolin F GFPP->OphioF Terpene Synthase Domain (OblA) OphioC This compound OphioF->OphioC OblB (P450) Multiple Oxidations Enz1_label Enz1_label Enz2_label Enz2_label

Diagram 1: The core biosynthetic pathway leading to this compound.

Quantitative Data

Research into ophiobolin biosynthesis has provided valuable quantitative data regarding production titers and biological activity. These metrics are essential for evaluating the potential of native and engineered strains for drug development pipelines.

CompoundProducing Strain / SystemTiter / ConcentrationBiological Activity (Cell Line)IC₅₀ Value (µM)Reference
This compoundAspergillus ustus (Engineered)~200 mg/LMCF-7 (Breast Cancer)3.64 - 4.88[2]
This compoundAspergillus ustus (Engineered)~200 mg/LMDA-MB-231 (Breast Cancer)1.52 - 2.26[2]
This compoundAspergillus ustus (Engineered)~200 mg/LMCF-7/ADR (Resistant)0.77 - 2.71[2]
Ophiobolin FE. coli (Engineered)82.76 mg/LN/AN/A[5]

Key Experimental Protocols

The elucidation of the this compound pathway has relied on a combination of genetic, molecular, and analytical techniques. Below are detailed methodologies for two cornerstone experimental approaches.

Gene Function Confirmation via Targeted Knockout

This protocol describes the process of deleting a target gene (e.g., oblB) from the native Aspergillus host to confirm its role in the biosynthetic pathway through metabolic profile analysis. The method relies on generating a deletion cassette with flanking homologous regions and a selectable marker, followed by transformation and screening.

Methodology:

  • Deletion Cassette Construction:

    • Amplify ~1.5 kb regions of DNA upstream (5' flank) and downstream (3' flank) of the target gene's open reading frame (ORF) from Aspergillus ustus genomic DNA using high-fidelity PCR.

    • Amplify a selectable marker gene, such as the hygromycin resistance gene (hph), from a plasmid template.

    • Using fusion PCR, stitch the 5' flank, the hph gene, and the 3' flank together to create a linear deletion cassette (5'-flank-hph-3'-flank).

  • Protoplast Preparation and Transformation:

    • Grow the wild-type A. ustus strain in a suitable liquid medium until a sufficient mycelial mass is obtained.

    • Harvest the mycelia and digest the cell walls using an enzymatic cocktail (e.g., lysing enzymes from Trichoderma harzianum) in an osmotic stabilizer (e.g., 0.6 M KCl) to release protoplasts.

    • Purify the protoplasts by filtration and centrifugation.

    • Transform the protoplasts with the linear deletion cassette using a PEG-CaCl₂-mediated method.[6] This involves incubating the protoplasts with the DNA in the presence of polyethylene glycol (PEG) to facilitate DNA uptake.

  • Mutant Selection and Verification:

    • Plate the transformed protoplasts on regeneration agar containing the appropriate selection agent (e.g., hygromycin).

    • Isolate colonies that grow on the selective medium.

    • Verify the correct homologous recombination event and gene replacement by diagnostic PCR using primers that bind outside the flanking regions and within the marker gene. Successful replacement will yield a PCR product of a predicted size, which will be absent in the wild-type strain.

  • Metabolite Analysis:

    • Culture the verified knockout mutant (e.g., ΔoblB) and the wild-type strain under identical fermentation conditions.

    • Extract the secondary metabolites from both the mycelia and the culture broth using an organic solvent (e.g., ethyl acetate).

    • Analyze and compare the metabolite profiles of the wild-type and mutant extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] The absence of this compound and the accumulation of its precursor, Ophiobolin F, in the ΔoblB mutant would confirm the function of OblB.

Gene Knockout Workflow start Identify Target Gene (e.g., oblB) cassette Construct Deletion Cassette (5' flank - hph - 3' flank) start->cassette transform Transform Aspergillus Protoplasts (PEG-CaCl₂ Method) cassette->transform select Select Transformants (Hygromycin Resistance) transform->select verify Verify Gene Replacement (Diagnostic PCR) select->verify culture Culture WT and Mutant Strains verify->culture extract Metabolite Extraction (Ethyl Acetate) culture->extract analyze Analyze by HPLC / LC-MS extract->analyze end Confirm Gene Function (Absence of Product, Accumulation of Precursor) analyze->end

Diagram 2: Experimental workflow for gene function validation.
Heterologous Expression in Aspergillus oryzae

To confirm that a minimal set of genes is sufficient for biosynthesis and to enable production in a clean, high-yield host, genes are expressed in a heterologous system. Aspergillus oryzae is a preferred host due to its genetic tractability and high capacity for secondary metabolite production.[8][9]

Methodology:

  • Expression Vector Construction:

    • Amplify the full-length cDNAs of the target genes (oblA and oblB) from an RNA library of the producing strain.

    • Clone the genes into an A. oryzae expression vector.[1] These vectors typically contain strong constitutive promoters (e.g., amyB promoter) and a selectable marker (e.g., pyrG auxotrophy marker). For multi-gene clusters, yeast-based recombination cloning can be used to assemble the entire pathway into a single vector.[1]

  • Transformation of A. oryzae :

    • Prepare protoplasts from a suitable auxotrophic strain of A. oryzae (e.g., a pyrG mutant).

    • Transform the protoplasts with the expression vector(s) using the PEG-CaCl₂ method, similar to the protocol for the native host.

  • Selection and Cultivation:

    • Select for successful transformants by plating on a minimal medium lacking the required nutrient (e.g., uridine for a pyrG mutant).

    • Isolate and cultivate confirmed transformant colonies in a suitable production medium.

  • Metabolite Analysis:

    • Extract metabolites from the culture of the A. oryzae transformant.

    • Analyze the extract by HPLC and LC-MS. The detection of Ophiobolin F (when expressing oblA alone) or this compound (when co-expressing oblA and oblB) confirms their respective functions and sufficiency for the pathway.[1]

Conclusion and Outlook

The biosynthesis of this compound in Aspergillus is a well-defined pathway, primarily involving the bifunctional terpene synthase OblA and the P450 monooxygenase OblB. The elucidation of this pathway provides a genetic and enzymatic blueprint for metabolic engineering. For researchers and drug development professionals, this knowledge opens avenues for:

  • Yield Improvement: Overexpression of key genes (oblA, oblB) and pathway regulators in the native host or a heterologous system can significantly increase the titer of this compound.

  • Combinatorial Biosynthesis: Introducing tailoring enzymes from other pathways could lead to the creation of novel ophiobolin analogs with potentially improved therapeutic properties.

  • Sustainable Production: Establishing a robust heterologous production platform in a fermentable organism like A. oryzae or E. coli can provide a scalable and sustainable source of these valuable compounds, overcoming the limitations of extraction from native fungal cultures.

Continued investigation into the regulatory mechanisms of the obl gene cluster and the structural biology of its enzymes will further empower the rational design of strains for the industrial production of ophiobolins.

References

An In-depth Technical Guide to the Identification and Characterization of the Ophiobolin C Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolins are a class of sesterterpenoids characterized by a distinctive 5-8-5 tricyclic carbon skeleton.[1][2] These fungal secondary metabolites have garnered significant attention within the scientific community due to their wide range of biological activities, including potent cytotoxic effects against various cancer cell lines.[3][4] Among them, Ophiobolin C stands out as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the methodologies employed in the identification and characterization of the this compound biosynthetic gene cluster, offering a foundational resource for researchers in natural product biosynthesis and pharmaceutical sciences.

Ophiobolins are produced by a variety of filamentous fungi, predominantly from the genera Aspergillus and Bipolaris.[1][5] The biosynthesis of these complex molecules is orchestrated by a dedicated set of genes, typically organized in a contiguous cluster within the fungal genome. Understanding the genetic basis of this compound production is paramount for harnessing its therapeutic potential, enabling strategies for yield improvement through metabolic engineering and the generation of novel analogs via combinatorial biosynthesis.

This whitepaper will delve into the key genes involved in the this compound biosynthetic pathway, present quantitative data on its production, and provide detailed experimental protocols for gene cluster identification and characterization. Furthermore, it will feature visualizations of the biosynthetic pathway, a typical experimental workflow, and the overarching regulatory signaling pathways that govern the expression of the this compound gene cluster.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is a multi-step enzymatic process encoded by a dedicated gene cluster. While the exact gene content and organization can vary between different producing organisms, a core set of genes is consistently found.

Core Genes in the this compound Biosynthetic Pathway:

GeneEncoded ProteinFunction in this compound Biosynthesis
oblATerpene SynthaseCatalyzes the formation of the initial sesterterpenoid backbone from isoprene precursors.[1][2]
oblBP450 MonooxygenaseResponsible for the oxidative modification of the terpene backbone to form this compound.[1][3]
oblCFAD-dependent OxidoreductaseIn some species, this unclustered oxidase is involved in further modifications of the Ophiobolin core structure.[1][3]
oblDTransporterFacilitates the export of this compound out of the fungal cell, potentially contributing to self-resistance.[1]
oblRTranscription FactorA putative Zn(II)2Cys6 transcription factor that likely regulates the expression of the other genes within the cluster.[1]

Quantitative Data on this compound Production

The production of this compound can be significantly influenced by the fungal strain, culture conditions, and genetic modifications. The following table summarizes representative quantitative data related to this compound biosynthesis.

ParameterValueOrganism/ConditionReference
This compound Production Yield 200 mg/LAspergillus ustus (engineered strain)[3][4]
Relative Gene Expression of oblA 1795-fold increaseAspergillus ustus (ophiobolin-producing vs. non-producing conditions)[6]
Relative Gene Expression of oblB 760-fold increaseAspergillus ustus (ophiobolin-producing vs. non-producing conditions)[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of the this compound gene cluster.

Fungal Culture and DNA Extraction

Objective: To obtain high-quality genomic DNA from an ophiobolin-producing fungus for subsequent molecular analyses.

Materials:

  • Ophiobolin-producing fungal strain (e.g., Aspergillus sp., Bipolaris sp.)

  • Potato Dextrose Agar (PDA) plates[7]

  • Fungal II Medium (specific composition may vary, a general formulation is provided below)[1]

  • Liquid nitrogen

  • DNA extraction kit (e.g., Fungal DNA Mini Kit)

Fungal II Medium Composition (per liter):

  • Sucrose: 30 g

  • Peptone: 5 g

  • Yeast Extract: 5 g

  • KH2PO4: 1 g

  • MgSO4·7H2O: 0.5 g

  • Adjust pH to 6.5

Procedure:

  • Inoculate the fungal strain onto PDA plates and incubate at 28°C for 5-7 days until sufficient sporulation is observed.

  • Harvest spores and inoculate into 100 mL of liquid Fungal II Medium in a 250 mL flask.

  • Incubate the liquid culture at 28°C with shaking at 180 rpm for 3-5 days.

  • Harvest the mycelia by filtration through sterile cheesecloth.

  • Wash the mycelia with sterile distilled water.

  • Freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extract genomic DNA from the powdered mycelia using a fungal DNA extraction kit according to the manufacturer's instructions.

  • Assess the quality and quantity of the extracted DNA using a spectrophotometer and agarose gel electrophoresis.

Gene Cluster Identification and Amplification

Objective: To identify and amplify the core genes of the this compound biosynthetic cluster.

Materials:

  • Genomic DNA from the ophiobolin-producing fungus

  • Degenerate primers targeting conserved regions of terpene synthases and P450 monooxygenases (primer design is crucial and should be based on alignments of known ophiobolin biosynthesis genes).

  • Specific primers for the amplification of the full-length oblA, oblB, and other cluster genes (once initial sequence data is obtained).

  • PCR reaction mix (Taq polymerase, dNTPs, buffer)

  • Thermal cycler

  • Agarose gel electrophoresis equipment

Procedure:

  • Primer Design: Specific primer sequences for the amplification of the this compound gene cluster are dependent on the target organism. A general approach involves aligning known oblA and oblB gene sequences from related fungi to identify conserved regions for degenerate primer design. Once a partial sequence is obtained, specific primers can be designed for inverse PCR or genome walking to amplify the entire cluster.

  • PCR Amplification:

    • Set up a PCR reaction with the following components:

      • Genomic DNA (10-100 ng)

      • Forward Primer (10 µM)

      • Reverse Primer (10 µM)

      • PCR Master Mix (2X)

      • Nuclease-free water to a final volume of 25 µL

    • Use the following general PCR cycling conditions, which may need to be optimized based on the primers and target DNA:

      • Initial denaturation: 95°C for 5 minutes

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-65°C for 30 seconds (temperature is primer-dependent)

        • Extension: 72°C for 1-3 minutes (time is dependent on the expected product size)

      • Final extension: 72°C for 10 minutes

  • Analysis of PCR Products:

    • Analyze the PCR products by agarose gel electrophoresis.

    • Excise the bands of the expected size and purify the DNA using a gel extraction kit.

    • Sequence the purified DNA fragments to confirm their identity.

Heterologous Expression of the this compound Gene Cluster

Objective: To functionally confirm the role of the identified gene cluster in this compound biosynthesis by expressing it in a heterologous host.

Materials:

  • Purified PCR products of the this compound gene cluster

  • Expression vector (e.g., pET-28a for E. coli or a fungal expression vector)

  • Competent cells of a suitable heterologous host (e.g., Escherichia coli BL21(DE3) or Aspergillus oryzae)

  • Restriction enzymes and T4 DNA ligase (for traditional cloning) or a Gibson assembly kit

  • Appropriate growth media and antibiotics for the host strain

  • Inducing agent (e.g., IPTG for E. coli)

Procedure (using Aspergillus oryzae as a host):

  • Clone the amplified genes of the this compound cluster into a suitable fungal expression vector under the control of a strong promoter.

  • Transform the recombinant vector into Aspergillus oryzae protoplasts using an Agrobacterium-mediated transformation (AMT) protocol.[8][9][10][11][12]

  • Select for positive transformants on appropriate selection media.

  • Cultivate the transformants in a suitable production medium.

  • Extract the secondary metabolites from the culture broth and mycelia.

  • Analyze the extracts for the production of this compound using HPLC-MS.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the expression levels of the this compound biosynthetic genes under different conditions.

Materials:

  • RNA extracted from fungal mycelia grown under different conditions

  • cDNA synthesis kit

  • qRT-PCR master mix (containing SYBR Green or a probe)

  • Specific primers for the target genes (oblA, oblB, etc.) and a reference gene (e.g., actin or GAPDH)

  • qRT-PCR instrument

Procedure:

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the RNA using a cDNA synthesis kit.

  • Set up the qRT-PCR reactions in triplicate for each gene and condition.

  • Perform the qRT-PCR with the following typical cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

  • Analyze the data using the ΔΔCt method to determine the relative gene expression levels.[4]

HPLC-MS Analysis of this compound

Objective: To detect and quantify this compound in fungal extracts.

Materials:

  • Fungal extracts

  • This compound standard

  • HPLC system coupled with a mass spectrometer (MS)

  • C18 reverse-phase HPLC column

  • Mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)

Procedure:

  • Prepare a standard curve of this compound at known concentrations.

  • Inject the fungal extracts and standards onto the HPLC system.

  • Perform a gradient elution to separate the compounds. A typical gradient might be:

    • 0-5 min: 20% Acetonitrile

    • 5-25 min: 20-100% Acetonitrile

    • 25-30 min: 100% Acetonitrile

  • Detect the compounds using a UV detector (around 240 nm for ophiobolins) and the mass spectrometer.

  • Quantify the amount of this compound in the extracts by comparing the peak areas to the standard curve.

  • Confirm the identity of this compound by comparing its retention time and mass spectrum to the standard.[6][13][14][15][16]

Visualizations

This compound Biosynthetic Pathway

Ophiobolin_C_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway IPP Isopentenyl Pyrophosphate (IPP) GFPP Geranylfarnesyl Pyrophosphate (GFPP) IPP->GFPP OblA (Terpene Synthase) DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GFPP OblA (Terpene Synthase) OphiobolinF Ophiobolin F GFPP->OphiobolinF OblA (Terpene Cyclase domain) OphiobolinC This compound OphiobolinF->OphiobolinC OblB (P450 Monooxygenase)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Cluster Identification

Gene_Cluster_Workflow start Start: Ophiobolin-producing fungal strain dna_extraction Genomic DNA Extraction start->dna_extraction pcr PCR with Degenerate Primers (targeting terpene synthase/P450) dna_extraction->pcr sequencing Sequencing of PCR Products pcr->sequencing bioinformatics Bioinformatic Analysis (BLAST, antiSMASH) sequencing->bioinformatics gene_cluster_id Putative this compound Gene Cluster Identified bioinformatics->gene_cluster_id full_length_pcr Full-length Gene Amplification (Inverse PCR/Genome Walking) gene_cluster_id->full_length_pcr heterologous_expression Heterologous Expression in a suitable host full_length_pcr->heterologous_expression metabolite_analysis Metabolite Analysis (HPLC-MS) heterologous_expression->metabolite_analysis confirmation Confirmation of this compound Production metabolite_analysis->confirmation

Caption: A typical experimental workflow for identifying a secondary metabolite gene cluster.

Regulatory Signaling Pathway

Regulatory_Pathway light Light velvet_complex Velvet Complex (VeA, VelB) light->velvet_complex Inhibits nuclear localization of VeA laea LaeA velvet_complex->laea Interacts with chromatin Chromatin Remodeling (Histone Methylation) laea->chromatin gene_cluster This compound Gene Cluster (oblA, oblB, oblR, etc.) chromatin->gene_cluster Activates transcription transcription Transcription gene_cluster->transcription ophiobolin_c This compound Biosynthesis transcription->ophiobolin_c

References

Unveiling Ophiobolin C: A Technical Guide to Its Natural Sources and Fungal Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiobolin C, a sesterterpenoid natural product, has garnered significant interest within the scientific community due to its diverse biological activities, including potent cytotoxic and anti-HIV properties. This technical guide provides an in-depth exploration of the natural sources and fungal producers of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying biosynthetic pathways. This document is intended to serve as a comprehensive resource for researchers engaged in natural product discovery, fungal biotechnology, and the development of novel therapeutic agents.

Natural Sources and Fungal Producers of this compound

This compound is a secondary metabolite primarily produced by filamentous fungi, predominantly from the genera Aspergillus and Bipolaris. These fungi are ubiquitous in various terrestrial and marine environments.

Key Fungal Producers:

  • Aspergillus Species: Several species within the Aspergillus genus are known producers of this compound. Notably, Aspergillus ustus, a fungus isolated from mangrove rhizosphere, has been a significant source for the isolation and biosynthetic studies of ophiobolins.[1][2][3] Marine-derived Aspergillus species, such as Aspergillus flocculosus isolated from seaweed, and deep-sea derived Aspergillus sp. WHU0154, have also been identified as producers.[4][5][6] Aspergillus stellatus (formerly known as Emericella variecolor) is another documented source of this compound.[7]

  • Bipolaris Species: The genus Bipolaris is a well-established source of various ophiobolins.[8] While specific quantitative data for this compound production in Bipolaris is less commonly reported in comparison to some engineered Aspergillus strains, species such as Bipolaris oryzae and Bipolaris maydis are known to produce a range of ophiobolin analogs.[9]

Quantitative Production of this compound

The yield of this compound from fungal fermentation can vary significantly depending on the fungal strain, culture conditions, and genetic modifications. While wild-type strains generally produce lower amounts, metabolic engineering has led to substantial increases in production.

Fungal StrainProduction Titer (mg/L)Culture ConditionsReference
Aspergillus ustus 094102 (Engineered)200Not specified in detail[1][10]
Aspergillus ustus (Wild Type)Yields altered in knockout mutants, but specific wild-type titer for this compound not detailed.Solid and liquid fermentation[1]
Marine-derived FungiYields for various ophiobolins reported, but specific quantitative data for this compound is often not singled out.Not specified[10]

Biosynthesis of this compound

The biosynthesis of this compound follows the terpenoid pathway, starting from the assembly of isoprene units. The core 5-8-5 tricyclic skeleton is forged by a bifunctional terpene synthase, followed by a series of oxidative modifications.

The biosynthesis of ophiobolins, including this compound, originates from geranylfarnesyl pyrophosphate (GFPP). The key steps involve:

  • Oxidation: A cytochrome P450 monooxygenase, OblB, is responsible for the oxidative modification of Ophiobolin F at multiple positions to yield this compound.[1][2]

  • Further Modification: An unclustered FAD-dependent oxidoreductase, OblC, has been shown to be involved in the dehydrogenation of both Ophiobolin F and this compound, leading to other ophiobolin analogs.[1][2]

The genes responsible for ophiobolin biosynthesis (oblA, oblB, etc.) are often found clustered together in the fungal genome, facilitating their coordinated regulation.[12]

Biosynthetic Pathway of this compound

Ophiobolin_C_Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Ophiobolin Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GFPP Geranylfarnesyl Pyrophosphate (GFPP) IPP->GFPP Prenyltransferase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GFPP OphiobolinF Ophiobolin F GFPP->OphiobolinF OblA (Terpene Synthase) OphiobolinC This compound OphiobolinF->OphiobolinC OblB (P450 Monooxygenase)

Caption: Biosynthetic pathway of this compound from primary metabolites.

Experimental Protocols

Fungal Culture and Fermentation for this compound Production

This protocol is a generalized procedure based on methods reported for Aspergillus species. Optimization of media components and culture parameters is recommended for specific fungal strains.

Materials:

  • Potato Dextrose Agar (PDA)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium (e.g., Fungal II medium)[1]

  • Solid rice medium (for solid-state fermentation)

  • Erlenmeyer flasks

  • Shaking incubator

  • Autoclave

Procedure:

  • Strain Maintenance: Maintain the fungal strain on PDA slants at 4°C. For long-term storage, cryopreservation is recommended.

  • Inoculum Preparation:

    • Aseptically transfer a small piece of mycelial agar plug from a fresh PDA plate to a flask containing PDB.

    • Incubate at 28°C on a rotary shaker at 150-200 rpm for 3-5 days to generate a seed culture.[13][14]

  • Submerged Fermentation:

    • Inoculate production-scale flasks containing PDB with the seed culture (typically 5-10% v/v).

    • Incubate at 28°C, 180 rpm for 10-15 days.[14] The optimal fermentation time should be determined empirically.

  • Solid-State Fermentation:

    • Inoculate autoclaved rice medium in Erlenmeyer flasks with the seed culture.

    • Incubate statically at 28°C for 10-21 days.[1]

Fermentation_Workflow start Fungal Strain on PDA inoculum Inoculum Preparation (Liquid Culture) start->inoculum submerged Submerged Fermentation (e.g., PDB) inoculum->submerged solid Solid-State Fermentation (e.g., Rice Medium) inoculum->solid extraction Extraction of Fungal Biomass and Culture Broth submerged->extraction solid->extraction end Crude Extract extraction->end

Caption: General workflow for fungal fermentation to produce this compound.

Extraction and Isolation of this compound

Materials:

  • Ethyl acetate

  • Acetone

  • Methanol

  • Silica gel (for column chromatography)

  • Solvents for column chromatography (e.g., petroleum ether-ethyl acetate gradient)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile and water (HPLC grade)

Procedure:

  • Extraction:

    • Submerged Culture: Separate the mycelium from the culture broth by filtration. Extract the mycelium and the filtrate separately with an equal volume of ethyl acetate three times. Combine the organic extracts.

    • Solid Culture: Macerate the entire solid culture with ethyl acetate or acetone and extract multiple times.[1]

    • Concentrate the combined organic extracts under reduced pressure to obtain a crude extract.

  • Silica Gel Column Chromatography:

    • Adsorb the crude extract onto a small amount of silica gel.

    • Prepare a silica gel column packed in a suitable non-polar solvent (e.g., petroleum ether).

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, for example, from 100% petroleum ether to 100% ethyl acetate.[9]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Combine and concentrate the fractions containing this compound.

    • Dissolve the residue in a suitable solvent (e.g., methanol).

    • Purify the sample by reversed-phase HPLC on a C18 column.

    • A typical mobile phase is a gradient of acetonitrile in water. For example, a linear gradient from 50% to 100% acetonitrile over 30 minutes can be effective.[1]

    • Monitor the elution at a suitable wavelength (e.g., 234 nm) and collect the peak corresponding to this compound.

    • Confirm the purity and identity of the isolated this compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purification_Workflow start Crude Fungal Extract silica Silica Gel Column Chromatography (Gradient Elution) start->silica fractions Combine this compound-rich Fractions silica->fractions hplc Reversed-Phase HPLC (C18 Column, Acetonitrile/Water Gradient) fractions->hplc pure Pure this compound hplc->pure analysis Structural Elucidation (MS, NMR) pure->analysis

Caption: A typical workflow for the purification of this compound.

Conclusion

This compound remains a molecule of significant interest for its potential therapeutic applications. The fungal genera Aspergillus and Bipolaris are the primary natural sources of this sesterterpenoid. While wild-type fungal strains offer a source for isolation and discovery, metabolic engineering of strains like Aspergillus ustus has demonstrated the potential for significantly enhanced production. The elucidation of the biosynthetic pathway provides a roadmap for further genetic manipulation to improve yields and potentially generate novel analogs. The experimental protocols outlined in this guide provide a foundation for researchers to culture the producer fungi, and to extract, isolate, and purify this compound for further investigation. Future research will likely focus on optimizing fermentation conditions for wild-type and engineered strains, further dissecting the regulatory networks governing ophiobolin biosynthesis, and exploring the full therapeutic potential of this compound and its derivatives.

References

An In-Depth Technical Guide to Ophiobolin C: A Sesterterpenoid Fungal Phytotoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiobolin C is a sesterterpenoid natural product belonging to the ophiobolin family, a class of fungal metabolites characterized by a unique 5-8-5 tricyclic carbon skeleton.[1] Produced by various fungal species, notably within the Bipolaris and Aspergillus genera, this compound has garnered significant attention for its diverse biological activities.[2][3] Initially identified as a phytotoxin, its multifaceted pharmacological profile has expanded to include potent cytotoxic effects against cancer cells and inhibitory activity against the human immunodeficiency virus (HIV). This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, mechanism of action, and biological activities. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Sesterterpenoids are a relatively rare class of terpenoids, comprising 25 carbon atoms. Among these, the ophiobolins represent a significant subgroup with over 40 known members. This compound, a prominent member of this family, possesses a complex and intriguing chemical architecture that contributes to its diverse bioactivities. While its role as a phytotoxin has been established, its potential as a lead compound for the development of novel therapeutics, particularly in oncology and virology, is an area of active investigation. This guide aims to consolidate the current knowledge on this compound to facilitate further research and development.

Chemical Structure and Properties

This compound is a polycyclic sesterterpenoid with the chemical formula C₂₅H₃₈O₃ and a molecular weight of 386.6 g/mol .[4][5] Its structure features the characteristic 5-8-5 fused ring system of the ophiobolin family.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 19022-51-6[4]
Molecular Formula C₂₅H₃₈O₃[4]
Molecular Weight 386.6 g/mol [4]
Appearance Solid[6]
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility.[3]

Biosynthesis of this compound

The biosynthesis of the ophiobolin core structure is a complex enzymatic process originating from the mevalonate pathway. The initial steps involve the formation of the C25 precursor, geranylfarnesyl pyrophosphate (GFPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

A key enzyme in this pathway is a bifunctional terpene synthase, such as Au8003 from Aspergillus ustus, which catalyzes both the elongation to GFPP and the subsequent cyclization to form the initial 5-8-5 tricyclic skeleton of ophiobolin F. From this precursor, a series of oxidative modifications, primarily mediated by P450 monooxygenases and FAD-dependent oxidoreductases, lead to the various ophiobolin analogues, including this compound.

This compound Biosynthesis Pathway cluster_0 Terpene Synthase (e.g., Au8003/OblA) IPP Isopentenyl Pyrophosphate (IPP) GFPP Geranylfarnesyl Pyrophosphate (GFPP) IPP->GFPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GFPP OphF Ophiobolin F GFPP->OphF Cyclization OphC This compound OphF->OphC P450 Monooxygenases & FAD-dependent Oxidoreductases

Figure 1: Simplified biosynthesis pathway of this compound.

Mechanism of Action

The biological activities of this compound are attributed to its ability to covalently modify cellular targets. A key proposed mechanism is the Paal-Knorr pyrrole formation, where the dicarbonyl moiety of the ophiobolin molecule reacts with primary amines, such as the ε-amino group of lysine residues in proteins.

Calmodulin Inhibition

A primary target of ophiobolins is calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein that plays a crucial role in cellular signal transduction. Ophiobolins inhibit CaM-dependent enzymes, such as cyclic nucleotide phosphodiesterase, by covalently binding to lysine residues on the protein.[1] This irreversible inhibition disrupts calcium signaling pathways, leading to downstream cellular dysfunction and contributing to its phytotoxic and cytotoxic effects. While much of the detailed mechanistic work has been performed on the closely related Ophiobolin A, it is presumed that this compound acts through a similar mechanism.

Calmodulin Inhibition by this compound OphC This compound Covalent_Adduct This compound-CaM Covalent Adduct OphC->Covalent_Adduct CaM Calmodulin (CaM) Lysine Lysine Residue CaM->Lysine Lysine->Covalent_Adduct CaM_Inactivation Inactivated Calmodulin Covalent_Adduct->CaM_Inactivation Ca_Signaling Ca²⁺ Signaling Pathways CaM_Inactivation->Ca_Signaling Disrupts Cellular_Dysfunction Cellular Dysfunction Ca_Signaling->Cellular_Dysfunction Leads to

Figure 2: Proposed mechanism of Calmodulin inhibition by this compound.

Modulation of Signaling Pathways

Emerging evidence suggests that ophiobolins can modulate several key signaling pathways involved in cell growth, proliferation, and survival. While specific studies on this compound are limited, research on related ophiobolins indicates potential effects on the following pathways:

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Inhibition of this pathway can lead to apoptosis and cell cycle arrest.

  • Ras/Raf/ERK Pathway: This cascade is crucial for cell proliferation and differentiation. Dysregulation of this pathway is common in cancer.

  • CDK/RB Pathway: This pathway governs the G1/S transition of the cell cycle. Inhibition can lead to cell cycle arrest in the G1 phase.

Further research is required to elucidate the precise molecular interactions of this compound within these pathways.

Biological Activities

This compound exhibits a range of biological activities, with its phytotoxic and cytotoxic properties being the most extensively studied.

Phytotoxicity

As a fungal phytotoxin, this compound plays a role in plant pathogenesis, causing symptoms such as lesions on leaves.[2] Its phytotoxicity is linked to its ability to disrupt plant cell membranes and inhibit calmodulin, leading to electrolyte leakage and ultimately cell death.[1]

Table 2: Phytotoxicity of Ophiobolin Analogues

CompoundPlant SpeciesAssayObserved EffectReference
3-anhydro-ophiobolin AGreen foxtailPunctured detached leavesLesions of 2-3 mm at 0.5 mg/mL[7]
6-epi-ophiobolin AGreen foxtailPunctured detached leavesLesions of 1-2 mm at 0.5 mg/mL[7]
Cytotoxicity

This compound has demonstrated significant cytotoxic activity against various human cancer cell lines. This has prompted investigations into its potential as an anticancer agent.

Table 3: Cytotoxic Activity of this compound and a Related Analogue

CompoundCell LineAssayIC₅₀ / LC₅₀Reference
This compound Chronic Lymphocytic LeukemiaNot specifiedLC₅₀ = 8 nM[6]
6-epi-ophiobolin AHCT-8 (Human colon adenocarcinoma)Not specifiedIC₅₀ = 2.09 µM[7]
6-epi-ophiobolin ABel-7402 (Human liver cancer)Not specifiedIC₅₀ = 2.53 µM[7]
6-epi-ophiobolin ABGC-823 (Human gastric cancer)Not specifiedIC₅₀ = 2.71 µM[7]
6-epi-ophiobolin AA549 (Human lung adenocarcinoma)Not specifiedIC₅₀ = 4.5 µM[7]
6-epi-ophiobolin AA2780 (Human ovarian adenocarcinoma)Not specifiedIC₅₀ = 2.46 µM[7]

Note: Comprehensive NCI-60 screening data for this compound is not publicly available at the time of this review.

Antiviral Activity

This compound has been identified as an antagonist of the chemokine receptor CCR5, which is a co-receptor for HIV-1 entry into host cells.[6] It inhibits the binding of the viral envelope protein gp120 to CCR5.

Table 4: Antiviral Activity of this compound

TargetAssayIC₅₀Reference
CCR5 binding to gp120Binding Assay40 µM[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ophiobolins.

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired incubation period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Air Dry: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition compared to untreated control cells.

Calmodulin-Activated Cyclic Nucleotide Phosphodiesterase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of phosphodiesterase (PDE) that is activated by calmodulin.

Materials:

  • Bovine brain calmodulin

  • Calmodulin-dependent cyclic nucleotide phosphodiesterase

  • 5'-Nucleotidase

  • Tris-HCl buffer

  • Imidazole

  • Magnesium acetate

  • Calcium chloride (CaCl₂)

  • Cyclic AMP (cAMP)

  • This compound

  • Reagents for phosphate determination

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, imidazole, magnesium acetate, CaCl₂, phosphodiesterase, and 5'-nucleotidase.

  • Calmodulin Activation: Add a known amount of calmodulin to the reaction mixture.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like methanol) to the reaction mixture.

  • Pre-incubation: Pre-incubate the mixture at 30°C for a specified time (e.g., 30 minutes) to allow for the interaction between this compound and calmodulin.

  • Initiation of Reaction: Start the enzymatic reaction by adding cAMP.

  • Incubation: Incubate the reaction at 30°C for a defined period.

  • Termination of Reaction: Stop the reaction (e.g., by boiling).

  • Phosphate Measurement: Determine the amount of inorganic phosphate released from the hydrolysis of cAMP and subsequently adenosine by 5'-nucleotidase.

  • Data Analysis: Calculate the percentage of inhibition of phosphodiesterase activity at each concentration of this compound and determine the IC₅₀ value.

Leaf Puncture Assay for Phytotoxicity

This assay is a common method to evaluate the phytotoxic potential of fungal metabolites.

Materials:

  • Healthy, detached leaves of a susceptible plant species (e.g., green foxtail)

  • This compound solutions at various concentrations

  • Micropipette

  • Sterile needle or pin

  • Moist filter paper

  • Petri dishes

Procedure:

  • Leaf Preparation: Gently wash and dry healthy, detached leaves.

  • Puncturing: Make a small puncture on the adaxial surface of each leaf with a sterile needle.

  • Compound Application: Apply a small droplet (e.g., 10 µL) of the this compound solution directly onto the punctured site. Use a solvent control on separate leaves.

  • Incubation: Place the leaves in a Petri dish lined with moist filter paper to maintain humidity. Incubate under controlled light and temperature conditions.

  • Observation: Observe the leaves daily for the development of necrotic lesions around the puncture site.

  • Data Collection: Measure the diameter of the lesions at specific time points (e.g., 24, 48, 72 hours).

  • Data Analysis: Compare the lesion sizes caused by different concentrations of this compound to the control.

Experimental and Logical Workflows

The discovery and characterization of natural products like this compound follow a systematic workflow.

Natural Product Discovery Workflow Fungal_Culture Fungal Culture (e.g., Bipolaris sp.) Extraction Extraction of Secondary Metabolites Fungal_Culture->Extraction Fractionation Bioassay-Guided Fractionation (e.g., HPLC) Extraction->Fractionation Isolation Isolation of Pure Compound (this compound) Fractionation->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Bioactivity_Screening Bioactivity Screening (Cytotoxicity, Antiviral, etc.) Isolation->Bioactivity_Screening Mechanism_of_Action Mechanism of Action Studies Bioactivity_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Figure 3: General workflow for the discovery of this compound.

Conclusion and Future Directions

This compound is a fascinating sesterterpenoid with a rich chemical profile and a diverse range of biological activities. Its potent cytotoxic and antiviral properties, coupled with its unique mechanism of action involving covalent modification of cellular targets like calmodulin, make it a compelling candidate for further investigation in drug discovery.

Future research should focus on several key areas:

  • Comprehensive Biological Profiling: A systematic evaluation of this compound against a broader panel of cancer cell lines, including the NCI-60 panel, is warranted to identify specific cancer types that are particularly sensitive to its cytotoxic effects.

  • Target Deconvolution: While calmodulin is a known target, identifying other potential cellular binding partners of this compound will provide a more complete understanding of its mechanism of action and potential off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogues will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy and safety of this compound as a potential therapeutic agent.

The continued exploration of this compound and its derivatives holds significant promise for the development of novel therapeutic strategies for cancer and viral infections. This technical guide serves as a foundational resource to aid in these future endeavors.

References

Spectral Data Analysis of Ophiobolin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data of Ophiobolin C, a sesterterpenoid natural product with noteworthy biological activities. This document is intended to serve as a comprehensive resource, detailing its structural elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside relevant experimental protocols and biological context.

Introduction to this compound

This compound is a member of the ophiobolin family of sesterterpenoids, characterized by a unique 5-8-5 fused tricyclic ring system.[1] Its molecular formula is C₂₅H₃₈O₃, with a molecular weight of 386.6 g/mol .[1] Ophiobolins have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antifungal, nematicidal, and cytotoxic properties. Notably, this compound has been identified as an antagonist of the C-C chemokine receptor 5 (CCR5), a crucial co-receptor for HIV entry into host cells, highlighting its potential in the development of novel antiviral therapeutics.

Mass Spectrometry Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a fundamental technique for determining the elemental composition and exact mass of a compound. For this compound, HR-ESI-MS analysis is critical for confirming its molecular formula.

Table 1: HR-ESI-MS Data for this compound

ParameterValueReference
Molecular FormulaC₂₅H₃₈O₃[1]
Calculated Monoisotopic Mass386.2821 Da[1]
Ionization ModePositive (typically [M+H]⁺ or [M+Na]⁺)General Knowledge
Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

A general protocol for the HR-ESI-MS analysis of a sesterterpenoid like this compound is as follows:

  • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters: The ESI source parameters are optimized to achieve stable ionization and maximize the signal intensity of the analyte. Typical parameters include:

    • Capillary Voltage: 3-5 kV

    • Nebulizing Gas (N₂) Flow Rate: 1-2 L/min

    • Drying Gas (N₂) Flow Rate: 5-10 L/min

    • Drying Gas Temperature: 200-300 °C

  • Mass Analyzer Settings: The mass analyzer is operated in a high-resolution mode to acquire accurate mass measurements. Data is typically collected over a mass range of m/z 100-1000.

  • Data Analysis: The acquired mass spectrum is processed to identify the molecular ion peak and determine its exact mass. This experimental mass is then compared with the theoretical mass calculated for the proposed molecular formula (C₂₅H₃₈O₃) to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is essential for complete structural assignment.

Table 2: Simulated ¹³C NMR Chemical Shift Data for 6-epi-Ophiobolin C (1000 MHz, CDCl₃) [2]

Atom No.Chemical Shift (ppm)
140.0
225.0
380.0
450.0
5210.0
660.0
7140.0
8130.0
945.0
1035.0
1155.0
1230.0
1320.0
1428.0
15125.0
16135.0
1738.0
1822.0
19124.0
20131.0
2125.7
2217.6
2333.0
2429.0
25195.0

Table 3: Representative ¹H NMR Data for a Sesterterpenoid in CDCl₃

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Olefinic-H5.0-7.0m-
Aldehyde-H9.0-10.0s-
H attached to C-O3.5-4.5m-
CH₃0.8-1.8s, d-
CH₂1.0-2.5m-
CH1.5-3.0m-
Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR data for a sesterterpenoid like this compound is as follows:

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used to acquire the data.

  • 1D NMR Spectra:

    • ¹H NMR: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the carbon spectrum, providing single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin coupling, revealing which protons are adjacent to each other in the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems and elucidating the overall carbon skeleton.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. The chemical shifts, coupling constants, and correlations from the 1D and 2D spectra are then analyzed to assign all proton and carbon signals and determine the complete structure of this compound.

Biological Context: CCR5 Antagonism and HIV Entry

This compound has been identified as an antagonist of the CCR5 receptor. This receptor plays a critical role in the entry of the most common strains of HIV-1 into host immune cells, such as T-cells and macrophages. The mechanism of HIV entry is a well-characterized process that provides a clear signaling pathway to visualize.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., T-cell) cluster_events Cellular Events gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Conformational_Change Conformational Change in gp120 CD4->Conformational_Change 2. Induces CCR5 CCR5 Co-receptor Fusion Membrane Fusion CCR5->Fusion OphiobolinC This compound OphiobolinC->CCR5 Antagonism (Blocks gp120 binding) Conformational_Change->CCR5 3. Exposes binding site for Entry Viral Entry Fusion->Entry 5. Facilitates

Caption: HIV-1 entry pathway and the antagonistic action of this compound on the CCR5 co-receptor.

Workflow for Spectral Data Analysis of Natural Products

The structural elucidation of a natural product like this compound from its spectral data follows a systematic workflow. This process integrates data from various analytical techniques to arrive at an unambiguous structure.

Spectral_Analysis_Workflow cluster_extraction Isolation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_validation Validation Extraction Extraction & Isolation of this compound MS Mass Spectrometry (HR-ESI-MS) Extraction->MS NMR_1D 1D NMR (¹H, ¹³C) Extraction->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Extraction->NMR_2D Formula Determine Molecular Formula MS->Formula Fragments Identify Spin Systems & Functional Groups NMR_1D->Fragments NMR_2D->Fragments Connectivity Establish Connectivity Formula->Connectivity Fragments->Connectivity Structure Propose 2D Structure Connectivity->Structure Stereochem Determine Stereochemistry (NOESY/ROESY) Structure->Stereochem Final_Structure Final Structure of This compound Stereochem->Final_Structure

Caption: A generalized workflow for the structural elucidation of a natural product using spectral data.

Conclusion

The spectral analysis of this compound, combining high-resolution mass spectrometry and a suite of NMR techniques, is indispensable for its structural characterization. While a complete, publicly available experimental dataset for this compound remains to be consolidated, the analysis of related compounds and the application of established analytical workflows provide a robust framework for its study. The identification of this compound as a CCR5 antagonist underscores the importance of continued research into natural products for the discovery of new therapeutic agents. This guide provides researchers with the fundamental knowledge and protocols to engage in the spectral analysis of this compound and similar sesterterpenoids.

References

An In-depth Technical Guide to Early-Stage Research on Ophiobolin C Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research concerning the cytotoxic properties of Ophiobolin C, a sesterterpenoid natural product. Ophiobolins, a class of metabolites produced by various fungi, have garnered significant interest in the scientific community for their potent biological activities, including phytotoxic, antimicrobial, and particularly, cytotoxic effects against a range of cancer cell lines.[1][2] This document synthesizes key findings on this compound and its analogs, focusing on quantitative cytotoxicity data, detailed experimental methodologies, and the elucidation of the molecular mechanisms and signaling pathways underlying its cellular toxicity.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its related compounds has been evaluated against various human cancer cell lines. The half-maximal growth inhibitory concentration (GI₅₀) is a common metric used to quantify this activity. The data presented below is compiled from studies investigating a series of ophiobolin derivatives.

Table 1: Growth Inhibitory (GI₅₀) Values of this compound and Analogs against Human Cancer Cell Lines

Compound HCT-15 (Colon) NUGC-3 (Gastric) NCI-H23 (Lung) ACHN (Renal) PC-3 (Prostate) MDA-MB-231 (Breast)
This compound (7) 0.20 µM 0.14 µM 0.18 µM 0.15 µM 0.16 µM 0.23 µM
6-epi-ophiobolin C (6) 0.40 µM 0.35 µM 0.31 µM 0.30 µM 0.32 µM 0.45 µM
Ophiobolin N (9) 0.35 µM 0.31 µM 0.28 µM 0.27 µM 0.29 µM 0.38 µM
6-epi-ophiobolin N (8) 0.55 µM 0.50 µM 0.45 µM 0.42 µM 0.48 µM 0.60 µM
Adriamycin (Positive Control) 0.25 µM 0.07 µM 0.09 µM 0.21 µM 0.35 µM 0.12 µM

Data sourced from a study on new ophiobolin derivatives from the marine fungus Aspergillus flocculosus. All compounds were evaluated for their cytotoxicity using a sulforhodamine B (SRB) assay.[3]

Additionally, this compound has been reported to be cytotoxic to chronic lymphocytic leukemia cells with a lethal concentration (LC₅₀) of 8 nM.[4]

Experimental Protocols

The reliable assessment of cytotoxicity is fundamental to anticancer drug discovery.[5] The quantitative data presented above was primarily obtained using the Sulforhodamine B (SRB) assay.[3] It is important to note that IC₅₀/GI₅₀ values can vary depending on the cell line and the specific cytotoxicity assay employed.[5][6][7]

General Cytotoxicity Assessment Workflow

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a compound like this compound in vitro.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_incub Incubation cluster_assay Assay & Analysis CellCulture 1. Cell Line Culture (e.g., HCT-15, NUGC-3) Seeding 2. Cell Seeding (96-well plates) Adherence 3. Incubation (24h for adherence) Treatment 4. Compound Addition (this compound dilutions) Adherence->Treatment Incubation 5. Drug Incubation (e.g., 72 hours) Treatment->Incubation Assay 6. Cytotoxicity Assay (e.g., SRB Assay) Incubation->Assay Readout 7. Absorbance Reading (Microplate Reader) Analysis 8. Data Analysis (Calculate GI₅₀)

General workflow for in vitro cytotoxicity screening.
Sulforhodamine B (SRB) Assay Protocol

This protocol is based on the methodology used to generate the data in Table 1.[3]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound (and control compounds) for a specified period, typically 72 hours.

  • Cell Fixation: Following incubation, the supernatant is removed, and the cells are fixed to the plate using a solution like 10% trichloroacetic acid (TCA).

  • Staining: The fixed cells are washed and then stained with a 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid. SRB is an aminoxanthene dye that binds electrostatically to basic amino acid residues of proteins in the fixed cells, providing an estimate of total protein mass, which is proportional to the cell number.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Data Acquisition: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Analysis: The GI₅₀ value is calculated from the dose-response curve generated from the absorbance data.

Mechanisms of Cytotoxicity

Early research has uncovered several potential mechanisms through which ophiobolins, including this compound, exert their cytotoxic effects. These mechanisms are not mutually exclusive and may be cell-type dependent.[8][9]

Calmodulin Inhibition

One of the earliest proposed mechanisms for ophiobolin toxicity is the inhibition of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that regulates numerous cellular processes.[10][11] Ophiobolin A, a closely related analog, was found to be a potent, irreversible inhibitor of calmodulin.[11][12] This inhibition is believed to occur through the covalent modification of lysine residues on CaM.[12][13] By disrupting CaM function, this compound can interfere with critical signaling pathways that control cell proliferation, survival, and metabolism.[3]

G OphC This compound CaM Calmodulin (CaM) OphC->CaM Covalent Inhibition PDE Phosphodiesterase CaM->PDE Activation Downstream Disruption of Ca²⁺/CaM-dependent Signaling CaM->Downstream Regulation PDE->Downstream

Inhibition of Calmodulin signaling by this compound.
Induction of Non-Apoptotic Cell Death: Methuosis

Ophiobolins can induce a form of non-apoptotic cell death characterized by the formation of large, fluid-filled cytoplasmic vacuoles.[9][14] This process, termed methuosis, is distinct from apoptosis as it occurs without caspase activation or typical apoptotic morphology.[15][16][17] Methuosis is thought to result from the hyperstimulation of macropinocytosis, an endocytic process, coupled with a defect in the subsequent trafficking and recycling of the resulting vesicles.[15][18] This leads to the accumulation and fusion of macropinosome-derived vacuoles, ultimately causing cell death.[16][18] The signaling cascade involves the activation of the small GTPase Rac1 and a corresponding inactivation of Arf6.[18]

G OphC This compound Ras Ras Activation (Upstream Stimulus) OphC->Ras May trigger Rac1 Rac1 Activation Ras->Rac1 Arf6 Arf6 Inactivation Rac1->Arf6 Inverse Regulation Macropino Hyperstimulation of Macropinocytosis Rac1->Macropino Arf6->Macropino Inhibits Recycling Vacuoles Vacuole Accumulation Macropino->Vacuoles Death Methuosis (Cell Death) Vacuoles->Death

Signaling pathway for Ophiobolin-induced methuosis.
Covalent Modification of Phosphatidylethanolamine (PE)

A key mechanism of cytotoxicity for Ophiobolin A, and likely applicable to this compound, involves the direct covalent modification of phosphatidylethanolamine (PE), a major component of cell membranes.[13][19] Genetic screening in human cells revealed that cells with reduced levels of PE synthesis were more resistant to Ophiobolin A's toxicity.[13][20] The proposed mechanism involves a reaction between the dicarbonyl moiety of the ophiobolin molecule and the primary amine of the PE headgroup, forming a pyrrole-containing adduct.[13] This modification is thought to destabilize the lipid bilayer, leading to loss of membrane integrity and cell death.[13][19][20]

G OphC This compound (Dicarbonyl Moiety) Adduct Formation of PE-Ophiobolin C Adduct OphC->Adduct PE Phosphatidylethanolamine (PE) (in Cell Membrane) PE->Adduct Destabilize Lipid Bilayer Destabilization Adduct->Destabilize Death Cytotoxicity Destabilize->Death

Logical relationship of PE modification by this compound.
Generation of Reactive Oxygen Species (ROS)

Some studies have indicated that ophiobolins can induce oxidative stress by increasing the generation of reactive oxygen species (ROS) in certain cancer cells.[9] ROS are highly reactive molecules, such as superoxide anions and hydroxyl radicals, that can cause widespread damage to cellular components, including DNA, proteins, and lipids. Excessive ROS production can overwhelm the cell's antioxidant defenses, leading to the activation of cell death pathways like apoptosis.[21][22][23] This effect, however, appears to be cell-line specific, as decreased ROS levels were observed in other cell lines upon treatment.

G OphC This compound Mito Mitochondria / Cellular Enzymes (e.g., NOX2) OphC->Mito Perturbation ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Generation Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Damage Death Cell Death Damage->Death

Induction of ROS generation by this compound.

Summary and Future Directions

Early-stage research highlights this compound as a potent cytotoxic agent with activity against a variety of cancer cell lines at sub-micromolar concentrations. Its complex mechanism of action appears to involve multiple cellular targets and pathways, including the inhibition of the critical signaling protein calmodulin, the covalent modification of membrane lipids, and the induction of a non-apoptotic cell death pathway known as methuosis. The context-dependent generation of ROS may also contribute to its cytotoxicity.

For drug development professionals, the multifaceted nature of this compound's cytotoxicity is both a challenge and an opportunity. Its ability to induce non-apoptotic cell death makes it a particularly interesting candidate for treating cancers that have developed resistance to conventional apoptosis-inducing chemotherapies.[14][16] Future research should focus on further delineating the specific molecular targets, clarifying the interplay between the different cytotoxic mechanisms, and exploring the structure-activity relationships within the ophiobolin class to develop analogs with improved therapeutic indices.

References

Methodological & Application

Application Notes and Protocols for Dissolving Ophiobolin C in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolin C is a sesterterpenoid natural product derived from fungi of the Bipolaris genus.[1][2][3] It has garnered significant interest in the scientific community due to its diverse biological activities, including its role as an inhibitor of the human chemokine receptor CCR5, which is a key component in HIV-1 entry into cells.[2][3] Furthermore, this compound has demonstrated cytotoxic effects against various cancer cell lines, making it a compound of interest for drug development.[3] Proper dissolution and handling of this lipophilic compound are critical for obtaining reliable and reproducible results in cell-based assays. These application notes provide detailed protocols for the solubilization of this compound for in vitro research.

Data Presentation

Physicochemical and Solubility Data of this compound
PropertyValueSource(s)
Molecular Formula C₂₅H₃₈O₃[2][3]
Molecular Weight 386.6 g/mol [2][3]
Appearance White solid[2]
Purity >98% by HPLC[4]
Solubility Soluble in DMSO, Ethanol, Methanol, DMF[2][3]
Poor water solubility[2]
Recommended Stock Solution Solvent DMSO[1][5]
Achievable Stock Solution Concentration Up to 10 mM in DMSO[5]
Storage Conditions
FormStorage TemperatureDurationSource(s)
Solid Powder -20°CUp to 3 years[1]
In Solvent (e.g., DMSO) -80°CUp to 1 year[1]
-20°CUp to 1 month[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Materials:

  • This compound (solid powder)

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need 3.866 mg of this compound (Molecular Weight = 386.6 g/mol ).

    • Use the following formula to calculate the mass for your desired volume: Mass (mg) = 10 mM * Volume (L) * 386.6 g/mol

  • Weigh the this compound:

    • Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO:

    • Add the desired volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

    • If the compound does not fully dissolve, you can gently warm the solution to 37°C for a few minutes or place it in a sonicator water bath for 5-10 minutes.[5] Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This will minimize the number of freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][5]

Protocol 2: Preparation of Working Solutions for Cell Culture Assays

Due to the poor water solubility of this compound, it is crucial to perform serial dilutions to prevent precipitation when adding it to aqueous cell culture media.[1] It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity, although the tolerance can vary between cell lines.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

Procedure:

  • Prepare an Intermediate Dilution:

    • It is highly recommended to first prepare an intermediate dilution of the 10 mM stock solution in DMSO or sterile cell culture medium. A 1:10 dilution to create a 1 mM solution is a common practice.[1]

    • For example, to prepare 100 µL of a 1 mM intermediate solution, add 10 µL of the 10 mM stock solution to 90 µL of sterile DMSO or pre-warmed cell culture medium. Mix well by gentle pipetting.

  • Prepare the Final Working Solution:

    • Add the appropriate volume of the intermediate solution to your pre-warmed cell culture medium to achieve the desired final concentration.

    • For example, to prepare 1 mL of a 1 µM working solution, add 1 µL of the 1 mM intermediate solution to 999 µL of pre-warmed cell culture medium.

    • Mix immediately and thoroughly by gentle swirling or pipetting to ensure homogeneity and prevent precipitation.

  • Vehicle Control:

    • It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples.

Mandatory Visualizations

Experimental Workflow for this compound Solubilization and Use

G Experimental Workflow for this compound cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell Culture Assay weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_stock Store at -80°C or -20°C aliquot->store_stock thaw_stock Thaw Stock Solution Aliquot store_stock->thaw_stock intermediate_dilution Prepare Intermediate Dilution (e.g., 1 mM) thaw_stock->intermediate_dilution final_dilution Add to Pre-warmed Cell Culture Medium intermediate_dilution->final_dilution mix_well Mix Thoroughly final_dilution->mix_well add_to_cells Add Working Solution to Cells mix_well->add_to_cells incubate Incubate and Analyze add_to_cells->incubate vehicle_control Add Vehicle Control to Cells vehicle_control->incubate

Caption: Workflow for preparing and using this compound in cell culture.

Proposed Signaling Pathway of Ophiobolin-Induced Cytotoxicity

The cytotoxic effects of ophiobolins, such as Ophiobolin A, have been linked to the induction of endoplasmic reticulum (ER) stress. This diagram illustrates the proposed signaling cascade.

G Proposed Signaling Pathway of Ophiobolin-Induced ER Stress cluster_er Endoplasmic Reticulum cluster_upr Unfolded Protein Response (UPR) cluster_perk_pathway PERK Pathway cluster_apoptosis Cellular Outcome ophiobolin This compound protein_misfolding Protein Misfolding & Accumulation ophiobolin->protein_misfolding Covalent modification of proteins er_stress ER Stress protein_misfolding->er_stress grp78 GRP78 (BiP) Upregulation er_stress->grp78 perk PERK Activation er_stress->perk ire1a IRE1α Activation er_stress->ire1a atf6 ATF6 Activation er_stress->atf6 eif2a eIF2α Phosphorylation perk->eif2a atf4 ATF4 Upregulation eif2a->atf4 chop CHOP Upregulation atf4->chop apoptosis Apoptosis-like Cell Death chop->apoptosis

Caption: this compound induces ER stress leading to apoptosis-like cell death.

References

Ophiobolin C stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolin C is a sesterterpenoid natural product derived from various fungal species, including those of the genus Bipolaris and Aspergillus.[1][2][3] It has garnered significant interest within the scientific community due to its diverse biological activities. Notably, this compound has been identified as an antagonist of the chemokine receptor CCR5, interfering with its binding to the HIV-1 envelope protein gp120, a critical step in viral entry into host cells.[1][4][5][] Furthermore, it has demonstrated potent cytotoxic effects against various cancer cell lines, including chronic lymphocytic leukemia.[1] These properties make this compound a valuable tool for research in virology, oncology, and cell biology.

This document provides detailed protocols for the preparation and storage of this compound stock solutions to ensure its stability and efficacy in experimental settings.

Data Presentation

Physicochemical and Storage Information for this compound
PropertyValueSource(s)
Molecular Formula C₂₅H₃₈O₃[1][4][5][7]
Molecular Weight 386.6 g/mol [1][3][4][7]
Appearance Solid[1]
Purity ≥85% to >98% (lot-dependent)[1][5][8]
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol. Poor water solubility.[1][4][5][][7][9]
Storage (Solid) -20°C[1][4][5][7]
Stability (Solid) ≥ 4 years at -20°C[1]
Storage (Stock Solution) -20°C for up to 1 month; -80°C for up to 6 months to 1 year. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[9][10]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Pre-weighing and Calculation:

    • This compound is typically supplied in pre-weighed vials. Note the exact mass provided by the manufacturer.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

      • Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Desired Concentration (mol/L))

      • Example for 1 mg of this compound (MW = 386.6 g/mol ) to make a 10 mM stock:

        • Volume (L) = 0.001 g / (386.6 g/mol * 0.010 mol/L) = 0.0002587 L = 258.7 µL

        • Therefore, dissolve 1 mg of this compound in 258.7 µL of DMSO to get a 10 mM stock solution.

  • Dissolution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.

    • Cap the vial securely and vortex thoroughly until the solid is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particulates.

    • If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to aid solubility.[9][10]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes or cryovials.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • For short-term storage (up to 1 month), store the aliquots at -20°C.[9]

    • For long-term storage (up to 1 year), store the aliquots at -80°C.[10]

Working Solution Preparation:

  • When preparing a working solution for cell-based assays, it is recommended to perform a serial dilution. For instance, dilute the 10 mM DMSO stock solution with more DMSO before making the final dilution in aqueous buffer or cell culture medium to prevent precipitation.[10]

  • Pre-warming both the stock solution aliquot and the culture medium to 37°C before the final dilution can also help to avoid precipitation.[10]

Visualizations

Signaling Pathway and Experimental Workflow

Ophiobolin_C_Action_Pathway This compound Mechanism of Action cluster_virus HIV-1 Viral Entry gp120 HIV-1 gp120 Binding gp120-CD4-CCR5 Complex Formation gp120->Binding Binds CD4 Host Cell CD4 Receptor CD4->Binding Binds CCR5 Host Cell CCR5 Co-receptor CCR5->Binding Binds Ophiobolin_C This compound Ophiobolin_C->CCR5 Antagonizes Membrane_Fusion Viral and Host Membrane Fusion Binding->Membrane_Fusion Leads to Viral_Entry Viral Entry Blocked Binding->Viral_Entry Inhibits

Caption: Mechanism of this compound as a CCR5 antagonist in HIV-1 entry.

Stock_Solution_Workflow This compound Stock Solution Workflow cluster_storage Storage Conditions start Start weigh Equilibrate and Note Mass of this compound start->weigh calculate Calculate Required Volume of DMSO weigh->calculate dissolve Add DMSO and Vortex (Warm/Sonicate if needed) calculate->dissolve check Visually Confirm Complete Dissolution dissolve->check check->dissolve No aliquot Aliquot into Single-Use Sterile Tubes check->aliquot Yes store Store Aliquots aliquot->store short_term Short-term (≤1 month) -20°C store->short_term long_term Long-term (≤1 year) -80°C store->long_term end Ready for Use short_term->end long_term->end

Caption: Workflow for preparing and storing this compound stock solution.

References

In Vivo Administration of Ophiobolin C: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolin C is a sesterterpenoid natural product produced by various fungal species, including those of the Bipolaris and Aspergillus genera. As a member of the ophiobolin family, it shares a characteristic 5-8-5 tricyclic carbon skeleton. While extensive in vivo research has been conducted on its analogue, Ophiobolin A, demonstrating anti-tumor activity in animal models, specific in vivo data for this compound remains limited. However, in vitro studies have highlighted its cytotoxic effects against various cancer cell lines and its role as an antagonist of the chemokine receptor CCR5. These findings suggest its potential as a therapeutic candidate warranting further preclinical investigation in animal models.

This document provides a detailed guide for the in vivo administration of this compound in animal models, drawing upon established protocols for related compounds and general best practices for preclinical xenograft studies. The provided protocols and data are intended to serve as a starting point for researchers designing their own in vivo experiments.

Quantitative Data Summary

Due to the limited availability of in vivo data for this compound, this section presents in vitro cytotoxicity data for this compound and in vivo efficacy data for the closely related Ophiobolin A as a reference.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50/LC50Reference
Chronic Lymphocytic LeukemiaLeukemia8 nM (LC50)[1]

Table 2: In Vivo Efficacy of Ophiobolin A in a Glioblastoma Mouse Model

Animal ModelTumor Cell LineTreatment RegimenOutcomeReference
Orthotopic Mouse GBM ModelU251-LUC10 mg/kg, Intraperitoneal (IP), 3 times/week for 21 daysStatistically significant survival increase and tumor growth reduction

Proposed Signaling Pathway for Ophiobolins

While the precise in vivo signaling pathways of this compound are not fully elucidated, research on Ophiobolins suggests potential mechanisms of action. The following diagram illustrates a hypothetical signaling pathway based on the known activities of the Ophiobolin family, which may involve the induction of non-apoptotic cell death (paraptosis) and modulation of pathways related to cell proliferation and survival.

Ophiobolin_Signaling_Pathway OphiobolinC This compound CellMembrane Cell Membrane OphiobolinC->CellMembrane Enters Cell IntracellularTargets Intracellular Targets (e.g., CCR5, Calmodulin) CellMembrane->IntracellularTargets DownstreamSignaling Downstream Signaling Cascades IntracellularTargets->DownstreamSignaling CellProliferation Inhibition of Cell Proliferation DownstreamSignaling->CellProliferation Paraptosis Induction of Paraptosis DownstreamSignaling->Paraptosis

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocols

The following protocols are provided as a comprehensive guide for conducting in vivo studies with this compound. These are based on established methodologies for similar compounds and xenograft models.

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a stable and injectable formulation of this compound for administration into animal models.

Materials:

  • This compound (solid form)

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Sterile Saline or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles (appropriate gauge for the animal model)

Procedure:

  • Stock Solution Preparation:

    • Dissolve a calculated amount of this compound powder in DMSO to create a concentrated stock solution (e.g., 40 mg/mL). Ensure complete dissolution by vortexing. This stock solution can be stored at -20°C for future use.

  • Working Solution Formulation (Example for a 10 mg/kg dose in a 20g mouse with a 100 µL injection volume):

    • The final concentration of the working solution will be 2 mg/mL.

    • To prepare 1 mL of the working solution, take 50 µL of the 40 mg/mL this compound stock solution in DMSO.

    • Add 300 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween 80 and mix well.

    • Add 600 µL of sterile saline or PBS to reach a final volume of 1 mL. Mix thoroughly until a clear solution is obtained.

    • This formulation results in a final vehicle composition of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.

  • Final Preparation for Injection:

    • Before injection, visually inspect the solution for any precipitation. If precipitation is observed, gently warm the solution to 37°C and vortex to redissolve.

    • Draw the required volume of the working solution into a sterile syringe fitted with an appropriate needle.

Protocol 2: Orthotopic Glioblastoma Xenograft Model in Mice

Objective: To establish an orthotopic glioblastoma tumor model in immunocompromised mice for evaluating the efficacy of this compound.

Materials:

  • Human glioblastoma cell line (e.g., U251-LUC, expressing luciferase for bioluminescence imaging)

  • Immunocompromised mice (e.g., NOD-scid GAMMA (NSG) mice, 6-8 weeks old)

  • Cell culture medium and supplements

  • Trypsin-EDTA

  • Sterile PBS

  • Matrigel (optional, can enhance tumor take rate)

  • Stereotactic apparatus for intracranial injections

  • Anesthesia (e.g., isoflurane)

  • Bioluminescence imaging system (e.g., IVIS)

  • Luciferin substrate

Procedure:

  • Cell Preparation:

    • Culture the U251-LUC cells according to the supplier's recommendations.

    • On the day of injection, harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^5 cells in 2-5 µL. Keep the cell suspension on ice.

  • Intracranial Injection:

    • Anesthetize the mouse using isoflurane.

    • Secure the mouse in the stereotactic frame.

    • Make a small incision in the scalp to expose the skull.

    • Using a stereotactically guided syringe, slowly inject the cell suspension into the desired brain region (e.g., the striatum).

    • Withdraw the needle slowly, and suture the scalp incision.

    • Provide post-operative care, including analgesics as per institutional guidelines.

  • Tumor Growth Monitoring:

    • Monitor tumor growth non-invasively using bioluminescence imaging.

    • Typically, 7-10 days post-injection, administer luciferin to the mice and image them using an IVIS or similar system.

    • Continue imaging at regular intervals (e.g., weekly) to track tumor progression.

  • Treatment Initiation:

    • Once the tumors have reached a predetermined size (based on bioluminescence signal), randomize the mice into treatment and control groups.

    • Initiate treatment with this compound as described in Protocol 3.

G765 cluster_0 Cell Culture & Preparation cluster_1 Orthotopic Implantation cluster_2 Tumor Monitoring & Treatment A Culture U251-LUC Glioblastoma Cells B Harvest & Resuspend Cells (1x10^5 cells in 2-5 µL) A->B C Anesthetize Mouse B->C D Stereotactic Intracranial Injection of Cells C->D E Suture & Post-operative Care D->E F Monitor Tumor Growth (Bioluminescence Imaging) E->F G Randomize Mice into Treatment & Control Groups F->G H Initiate this compound Treatment G->H

Caption: Experimental workflow for a glioblastoma xenograft model.

Protocol 3: In Vivo Efficacy Study of this compound

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Tumor-bearing mice (from Protocol 2)

  • Prepared this compound working solution (from Protocol 1)

  • Vehicle control solution (formulation without this compound)

  • Calipers for tumor measurement (for subcutaneous models)

  • Bioluminescence imaging system (for orthotopic models)

  • Animal scales

Procedure:

  • Group Allocation:

    • Randomly assign tumor-bearing mice to different groups (e.g., vehicle control, this compound low dose, this compound high dose). A typical group size is 8-10 mice.

  • Dosing and Administration:

    • Based on the data for Ophiobolin A, a starting dose for this compound could be in the range of 5-15 mg/kg.

    • Administer this compound or the vehicle control to the mice via the desired route (e.g., intraperitoneal injection).

    • The frequency of administration could be, for example, three times a week.

  • Monitoring and Data Collection:

    • Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.

    • Measure tumor volume (for subcutaneous models) or bioluminescence signal (for orthotopic models) twice a week.

    • Record the body weight of each mouse twice a week.

  • Endpoint and Tissue Collection:

    • The study endpoint may be a predetermined tumor size, a specific time point, or the observation of significant toxicity.

    • At the end of the study, euthanize the mice according to institutional guidelines.

    • Collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Analyze the tumor growth data to determine if there is a statistically significant difference between the treatment and control groups.

    • Analyze body weight data to assess the toxicity of the treatment.

    • Generate survival curves if applicable.

Concluding Remarks

The provided application notes and protocols offer a foundational framework for initiating in vivo research on this compound. Given the absence of specific in vivo data for this compound, it is crucial for researchers to conduct preliminary dose-finding and toxicity studies to establish a safe and effective dosing regimen for their specific animal model and cancer type. Careful observation and adherence to ethical guidelines for animal research are paramount throughout the experimental process. The insights gained from such studies will be invaluable in determining the therapeutic potential of this compound and guiding its further development as a novel anti-cancer agent.

References

Application Notes and Protocols for Assaying the Antimicrobial Activity of Ophiobolin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolin C is a member of the ophiobolin family of sesterterpenoids, which are natural products primarily isolated from fungal species such as Bipolaris and Aspergillus.[1] While the broader ophiobolin class is known for a wide range of biological activities including phytotoxic, cytotoxic, and antimicrobial effects, specific and detailed antimicrobial data for this compound is not extensively documented in publicly available literature.[1] These application notes provide detailed protocols for researchers to systematically evaluate the antimicrobial properties of this compound against various bacterial and fungal strains. The primary assays described are the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Agar Disk Diffusion assay.

Mechanism of Action: Calmodulin Inhibition

Ophiobolins are known to exert their biological effects through various mechanisms, with the inhibition of calmodulin (CaM) being a significant pathway.[2][3] Calmodulin is a highly conserved calcium-binding protein that plays a crucial role in regulating numerous cellular processes in eukaryotes, including fungi, through the activation of CaM-dependent enzymes. The interaction between ophiobolins and calmodulin is thought to be a covalent modification, leading to an irreversible inhibition of CaM's activity. This inhibition disrupts calcium signaling pathways that are vital for fungal growth, morphogenesis, and pathogenesis.

Calmodulin_Inhibition cluster_cell Fungal Cell Ophiobolin_C This compound CaM_active Active Ca²⁺/Calmodulin Complex Ophiobolin_C->CaM_active Covalent Binding (Lysine Residues) CaM_inactive Inactive Calmodulin CaM_inactive->CaM_active Binding Ca2 Ca²⁺ Ca2->CaM_inactive Binding Target_Enzymes Calmodulin-Dependent Enzymes (e.g., Phosphodiesterase) CaM_active->Target_Enzymes Activation Inhibited_Complex Inhibited this compound- Calmodulin Complex CaM_active->Inhibited_Complex Cellular_Response Normal Cellular Processes (Growth, Morphogenesis) Target_Enzymes->Cellular_Response Catalysis Inhibited_Response Disrupted Cellular Processes Target_Enzymes->Inhibited_Response Inhibited_Complex->Target_Enzymes Inhibition

Caption: Calmodulin inhibition pathway by this compound.

Data Presentation

While specific quantitative antimicrobial data for this compound is limited, the following tables summarize the reported Minimum Inhibitory Concentrations (MICs) for the closely related compound, Ophiobolin K, to provide a reference for expected activity. Researchers are encouraged to use the provided protocols to generate specific data for this compound.

Table 1: Antibacterial Activity of Ophiobolin K

Bacterial StrainGram StainMIC (µg/mL)
Bacillus subtilisPositive0.78
Staphylococcus aureusPositive3.1
Micrococcus luteusPositive1.56
Escherichia coliNegative25
Vibrio anguillarumNegative13
Vibrio parahaemolyticusNegative25
Pseudomonas aeruginosaNegative>25

Data sourced from a study on Ophiobolin K.[2][3]

Table 2: Antifungal Activity of Ophiobolin K

Fungal StrainMIC (µg/mL)
Aspergillus repens0.78
Aspergillus glaucus0.78
Aspergillus oryzae25
Aspergillus flavus50
Aspergillus niger50
Penicillium aurantiogriseum25

Data sourced from a study on Ophiobolin K.[2]

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound. It is recommended to dissolve this compound in a suitable solvent, such as DMSO, for the preparation of stock solutions. A solvent control should be included in all assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilute in the appropriate broth to create a working stock solution.

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the this compound working stock solution to the first well of each row to be tested, creating a 2-fold dilution.

  • Serial Dilutions: Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of this compound concentrations.

  • Inoculum Preparation: Prepare a microbial suspension and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only). If using a solvent, include a solvent control (broth with inoculum and the highest concentration of DMSO used).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_outcome Outcome p1 Prepare this compound Stock Solution p3 Perform 2-fold serial dilutions p1->p3 p2 Prepare 96-well plate with broth p2->p3 a1 Inoculate wells with microbial suspension p3->a1 p4 Prepare microbial inoculum (0.5 McFarland) p4->a1 a2 Incubate plate a1->a2 a3 Read results (visual or OD600) a2->a3 o1 Determine MIC value a3->o1

Caption: Workflow for MIC determination.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to find the lowest concentration of this compound that kills 99.9% of the initial inoculum.

Materials:

  • MIC plate from Protocol 1

  • Agar plates (e.g., Mueller-Hinton Agar or Tryptic Soy Agar)

  • Sterile pipette tips

  • Incubator

Procedure:

  • Select Wells: From the MIC plate, select the wells corresponding to the MIC and at least two to three higher concentrations that showed no visible growth.

  • Plating: Aliquot 10 µL from each selected well and spot-plate or spread-plate onto a fresh agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the initial MIC assay.

  • Reading the MBC: The MBC is the lowest concentration of this compound that results in no colony growth or a ≥99.9% reduction in the initial inoculum count.

MBC_Workflow start Start with MIC plate (post-incubation) select_wells Select wells at and above MIC with no visible growth start->select_wells plate_aliquots Plate aliquots from selected wells onto agar select_wells->plate_aliquots incubate Incubate agar plates plate_aliquots->incubate read_results Count colonies and determine MBC incubate->read_results

Caption: Workflow for MBC determination.

Protocol 3: Agar Disk Diffusion Assay

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of this compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal inoculum

  • Sterile swabs

  • Forceps

  • Incubator

Procedure:

  • Prepare Disks: Impregnate sterile filter paper disks with a known concentration of this compound solution. Allow the solvent to evaporate completely.

  • Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard.

  • Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

  • Disk Placement: Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Controls: Place a blank disk (impregnated with solvent only) as a negative control and a disk with a standard antibiotic as a positive control.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.

  • Measure Zone of Inhibition: Measure the diameter of the clear zone of no growth around each disk in millimeters (mm). The size of the zone is proportional to the susceptibility of the microorganism to this compound.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_outcome Outcome p1 Prepare this compound impregnated disks a2 Place disks on agar p1->a2 p2 Prepare microbial inoculum (0.5 McFarland) a1 Inoculate agar plate with microbial lawn p2->a1 a1->a2 a3 Incubate plate a2->a3 o1 Measure zone of inhibition a3->o1

Caption: Workflow for Disk Diffusion Assay.

References

Application Notes and Protocols: Ophiobolin C for Inducing Paraptosis in Glioblastoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are primarily based on studies conducted with Ophiobolin A, a close structural analog of Ophiobolin C. Due to the limited availability of specific data for this compound in the context of glioblastoma and paraptosis, the provided information serves as a strong predictive framework. It is anticipated that the biological activities and mechanisms of this compound will be highly similar to those of Ophiobolin A. Researchers are advised to optimize these protocols for their specific experimental conditions.

Introduction

Glioblastoma (GBM) is a highly aggressive and lethal brain tumor characterized by its resistance to conventional therapies, including apoptosis-inducing chemotherapy and radiation.[1][2] This resistance necessitates the exploration of alternative cell death pathways. Paraptosis is a form of programmed cell death distinct from apoptosis, characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria, without the activation of caspases.[1][3]

Ophiobolins, a class of sesterterpenoid fungal metabolites, have emerged as promising anti-cancer agents.[1] Specifically, Ophiobolin A has been shown to induce a paraptosis-like cell death in human glioblastoma cells.[1][4][5] This process is initiated by the disruption of thiol proteostasis, leading to the accumulation of misfolded proteins in the ER and subsequent ER stress.[4] The upregulation of C/EBP homologous protein (CHOP) is a critical mediator in this signaling cascade, ultimately leading to cell death.[4] Given their structural similarities, this compound is predicted to exhibit a comparable mechanism of action against glioblastoma cells.

These application notes provide a summary of the quantitative data, detailed experimental protocols, and a visual representation of the signaling pathway for utilizing this compound (based on Ophiobolin A data) to induce paraptosis in glioblastoma cells.

Data Presentation

The following tables summarize the quantitative data for Ophiobolin A's effect on various glioblastoma cell lines. This data can be used as a reference for designing experiments with this compound.

Table 1: IC50 Values of Ophiobolin A in Human Glioblastoma Cell Lines

Cell LineIC50 (µM)Assay MethodReference
U373-MG0.87MTT Assay[2]
T98G1.9MTT Assay[2]
GL193.7MTT Assay[2]
A172Most SensitiveCalcein-AM/EthD-1[4]
U343Dose-dependent reductionCalcein-AM/EthD-1[4]
U251NDose-dependent reductionCalcein-AM/EthD-1[4]
U251MGDose-dependent reductionCalcein-AM/EthD-1[4]

Table 2: Effect of Inhibitors on Ophiobolin A-Induced Cell Death in T98G Cells

InhibitorTargetEffect on Ophiobolin A-induced Cell DeathReference
z-VAD-fmkPan-caspase inhibitorNo effect[4]
Necrostatin-1Necroptosis inhibitorNo effect[4]
Cycloheximide (CHX)Protein synthesis inhibitorInhibition[2][4]
N-acetylcysteine (NAC)Thiol antioxidantInhibition[4]

Signaling Pathway

The proposed signaling pathway for this compound-induced paraptosis in glioblastoma cells, based on studies with Ophiobolin A, is depicted below.

Ophiobolin_Paraptosis_Pathway OphiobolinC This compound Thiol_Proteostasis Disruption of Thiol Proteostasis OphiobolinC->Thiol_Proteostasis Misfolded_Proteins Accumulation of Misfolded Proteins Thiol_Proteostasis->Misfolded_Proteins ER_Stress Endoplasmic Reticulum (ER) Stress Misfolded_Proteins->ER_Stress PERK PERK Activation ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 CHOP CHOP Upregulation ATF4->CHOP ER_Dilation ER Dilation & Vacuolization CHOP->ER_Dilation Paraptosis Paraptosis ER_Dilation->Paraptosis

Caption: this compound induced paraptosis signaling pathway in glioblastoma cells.

Experimental Protocols

The following are detailed protocols for key experiments to study the effect of this compound on glioblastoma cells.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on glioblastoma cell lines.

Materials:

  • Glioblastoma cell lines (e.g., U373-MG, T98G)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed glioblastoma cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Protocol 2: Western Blot Analysis for ER Stress Markers

This protocol is for detecting the expression of key proteins in the ER stress pathway.

Materials:

  • Glioblastoma cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-GRP78, anti-IRE1α, anti-ATF4, anti-CHOP, anti-phospho-PERK, anti-phospho-eIF2α, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Plate glioblastoma cells and treat with various concentrations of this compound for the desired time (e.g., 12 hours).

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Protocol 3: Visualization of Cytoplasmic Vacuolation (Phase-Contrast and Fluorescence Microscopy)

This protocol is for observing the morphological changes characteristic of paraptosis.

Materials:

  • Glioblastoma cells

  • This compound

  • Glass-bottom dishes or chamber slides

  • ER-Tracker™ Green and MitoTracker™ Red CMXRos (for fluorescence microscopy)

  • Phase-contrast microscope

  • Fluorescence microscope

Procedure:

  • Seed glioblastoma cells on glass-bottom dishes or chamber slides.

  • Treat the cells with this compound at a concentration known to induce cell death (e.g., 2 µM for T98G cells) for various time points (e.g., 6, 12, 24 hours).

  • For Phase-Contrast Microscopy: Observe the cells directly under a phase-contrast microscope and capture images of the cytoplasmic vacuolation.

  • For Fluorescence Microscopy:

    • Thirty minutes before the end of the this compound treatment, add ER-Tracker™ Green and MitoTracker™ Red CMXRos to the culture medium according to the manufacturer's instructions.

    • Incubate for 30 minutes at 37°C.

    • Replace the staining solution with fresh pre-warmed medium.

    • Observe the cells under a fluorescence microscope using appropriate filter sets for green (ER) and red (mitochondria) fluorescence.

    • Capture images to visualize the origin of the vacuoles.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the paraptosis-inducing effects of this compound on glioblastoma cells.

Experimental_Workflow Start Start: Hypothesis This compound induces paraptosis in GBM cells Cell_Culture 1. Glioblastoma Cell Culture (e.g., U373-MG, T98G) Start->Cell_Culture Treatment 2. Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Viability_Assay 3. Cell Viability Assay (MTT or Calcein-AM/EthD-1) Treatment->Viability_Assay Morphology 4. Morphological Analysis (Phase-contrast & EM) Treatment->Morphology Fluorescence 5. Fluorescence Microscopy (ER & Mito-Tracker) Treatment->Fluorescence Western_Blot 6. Western Blot Analysis (ER Stress Markers: CHOP, GRP78) Treatment->Western_Blot Inhibitor_Studies 7. Inhibitor Studies (z-VAD-fmk, CHX, NAC) Treatment->Inhibitor_Studies Data_Analysis 8. Data Analysis & Interpretation Viability_Assay->Data_Analysis Morphology->Data_Analysis Fluorescence->Data_Analysis Western_Blot->Data_Analysis Inhibitor_Studies->Data_Analysis Conclusion Conclusion: Characterization of this compound-induced paraptosis Data_Analysis->Conclusion

Caption: Experimental workflow for studying this compound-induced paraptosis.

References

Troubleshooting & Optimization

Technical Support Center: Improving Ophiobolin C Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ophiobolin C. The focus is on addressing the challenges associated with its poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound is known to have poor water solubility.[1] However, it is soluble in several organic solvents.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterPoor/Insoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[2][3]
EthanolSoluble[2][3]
MethanolSoluble[2][3]
Dimethylformamide (DMF)Soluble[2][3]

Q2: I am observing precipitation when I dilute my this compound stock solution (in DMSO) into my aqueous experimental buffer. What can I do to prevent this?

A2: This is a common issue when working with hydrophobic compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration of DMSO: Aim for the lowest possible final concentration of DMSO in your aqueous solution that still maintains this compound solubility. High concentrations of organic solvents can be toxic to cells.

  • Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, consider using a co-solvent system. A mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[4]

  • Gentle warming and sonication: Gently warming the solution to 37°C and brief sonication can sometimes help to redissolve small amounts of precipitate.[3] However, be cautious about the thermal stability of this compound.

  • Consider alternative solubilization methods: If precipitation persists, you may need to explore more advanced formulation strategies such as cyclodextrin complexation or nanoparticle encapsulation.

Q3: What are the main strategies to improve the aqueous solubility of this compound for in vitro and in vivo studies?

A3: Several techniques can be employed to enhance the aqueous solubility of hydrophobic drugs like this compound. The main approaches include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol).

  • Inclusion Complexation: Encapsulating the this compound molecule within a cyclodextrin molecule.

  • Nanoparticle Formulation: Encapsulating this compound within a nanoparticle delivery system.

  • Prodrug Synthesis: Chemically modifying the this compound molecule to create a more water-soluble derivative that converts back to the active drug in vivo.

Troubleshooting Guides & Experimental Protocols

Co-Solvent Systems

Issue: Precipitation of this compound upon dilution in aqueous media.

Solution: Utilize a co-solvent system. DMSO is a common co-solvent, but its concentration should be minimized in cell-based assays.

Experimental Protocol: Preparation of an this compound Working Solution using a DMSO/Water Co-solvent System

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Determine the maximum tolerable DMSO concentration: Before your experiment, test the tolerance of your cell line or experimental system to various concentrations of DMSO (e.g., 0.1%, 0.5%, 1%).

  • Serial Dilution: Perform serial dilutions of your this compound stock solution in your aqueous buffer (e.g., PBS, cell culture medium) to achieve the desired final concentration, ensuring the final DMSO concentration remains below the maximum tolerated level.

  • Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final this compound concentration or consider an alternative solubilization method.

Table 2: Example Dilution Series for a 10 mM this compound Stock in DMSO

Final this compound Concentration (µM)Volume of 10 mM Stock (µL)Final Volume (mL)Final DMSO Concentration (%)
10.110.01
10110.1
50510.5
1001011.0
Cyclodextrin Inclusion Complexes

Issue: Need for a higher concentration of this compound in an aqueous solution without using high levels of organic solvents.

Solution: Form an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has a hydrophobic inner cavity and a hydrophilic outer surface. This can significantly increase the aqueous solubility of guest molecules.

Experimental Protocol: Preparation of an this compound/HP-β-CD Inclusion Complex by Freeze-Drying

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized for maximum solubility.

  • Dissolution: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

  • Addition of this compound: Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). Add this solution dropwise to the HP-β-CD solution while stirring continuously.

  • Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed, precipitated this compound.

  • Freeze-Drying (Lyophilization): Freeze the filtered solution at -80°C and then lyophilize for 24-48 hours to obtain a dry powder of the this compound/HP-β-CD inclusion complex.

  • Reconstitution and Characterization: The resulting powder can be readily dissolved in aqueous solutions. Characterization techniques such as UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and Differential Scanning Calorimetry (DSC) can be used to confirm complex formation.

Table 3: Expected Solubility Enhancement with Cyclodextrins (Based on similar hydrophobic compounds)

Cyclodextrin TypeExpected Solubility Increase
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1,000 to 30,000-fold

Note: The actual solubility enhancement for this compound needs to be determined experimentally.

Nanoparticle Formulation

Issue: Requirement for a stable, high-concentration aqueous formulation of this compound for in vivo applications.

Solution: Encapsulate this compound into polymeric nanoparticles. This can improve solubility, stability, and potentially provide controlled release.

Experimental Protocol: Preparation of this compound-loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

  • Organic Phase Preparation: Dissolve a specific amount of this compound and a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA) in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or poloxamer 188) to stabilize the emulsion.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them several times with deionized water to remove excess surfactant and unencapsulated drug, and then resuspend them in an appropriate aqueous buffer.

  • Lyophilization (optional): For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant (e.g., trehalose or mannitol) to obtain a dry powder.

  • Characterization: Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and in vitro release profile.

Table 4: Typical Characteristics of Drug-Loaded PLGA Nanoparticles

ParameterTypical Range
Particle Size (nm)100 - 500
Polydispersity Index (PDI)< 0.3
Zeta Potential (mV)-10 to -30
Drug Encapsulation Efficiency (%)50 - 90

Note: These are general ranges, and the specific characteristics will depend on the formulation parameters.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating key signaling pathways affected by this compound and a general workflow for improving its solubility.

Ophiobolin_C_Solubility_Workflow cluster_problem Problem cluster_strategies Solubilization Strategies cluster_outcome Desired Outcome Problem This compound Poor Aqueous Solubility CoSolvent Co-Solvency (e.g., DMSO/Water) Problem->CoSolvent Investigate Cyclodextrin Cyclodextrin Inclusion Complex Problem->Cyclodextrin Investigate Nanoparticle Nanoparticle Formulation Problem->Nanoparticle Investigate Prodrug Prodrug Synthesis Problem->Prodrug Investigate Outcome Improved Aqueous Solubility & Bioavailability CoSolvent->Outcome Achieve Cyclodextrin->Outcome Achieve Nanoparticle->Outcome Achieve Prodrug->Outcome Achieve

Caption: Workflow for addressing poor aqueous solubility of this compound.

Calmodulin_Signaling_Pathway Ca2_plus Increased Intracellular Ca2+ Calmodulin Calmodulin (Inactive) Ca2_plus->Calmodulin Binds Active_Calmodulin Active Ca2+/Calmodulin Complex Calmodulin->Active_Calmodulin Activation Downstream Downstream Effector Proteins (e.g., Calcineurin, CaMKs) Active_Calmodulin->Downstream Activates Ophiobolin This compound (or A) Ophiobolin->Active_Calmodulin Inhibits Cellular_Response Cellular Response Downstream->Cellular_Response Leads to

Caption: Inhibition of the Calmodulin signaling pathway by Ophiobolins.

CCR5_HIV_Entry_Pathway HIV_gp120 HIV gp120 CD4 CD4 Receptor HIV_gp120->CD4 Binds Conformational_Change Conformational Change in gp120 CD4->Conformational_Change Induces CCR5 CCR5 Co-receptor Membrane_Fusion Membrane Fusion (mediated by gp41) CCR5->Membrane_Fusion Triggers Ophiobolin_C This compound Ophiobolin_C->CCR5 Antagonizes/ Blocks Binding Conformational_Change->CCR5 Allows binding to Viral_Entry Viral Entry Membrane_Fusion->Viral_Entry Results in

Caption: this compound as a CCR5 antagonist in HIV entry.

References

Ophiobolin C stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ophiobolin C. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during long-term experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your results.

Troubleshooting Guide: this compound Instability in Long-Term Experiments

Researchers using this compound in prolonged studies may encounter issues related to its stability, leading to a decrease in its effective concentration and potentially impacting experimental outcomes. This guide provides a structured approach to identifying and mitigating these stability problems.

Commonly Observed Problems and Potential Solutions

Problem Potential Cause Recommended Action
Loss of biological activity over time in cell culture. Degradation of this compound in aqueous culture medium at 37°C.1. Prepare fresh working solutions from a frozen stock for each experiment. 2. For very long-term experiments (>48h), consider replenishing the media with freshly diluted this compound every 24-48 hours. 3. Minimize the exposure of stock solutions to room temperature.
Precipitation of this compound in aqueous media. Poor water solubility of this compound. Exceeding the solubility limit when diluting from a high-concentration stock (e.g., in DMSO).1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is kept to a minimum (<0.1%). 2. Prepare an intermediate dilution of the stock solution in a suitable solvent before adding it to the aqueous medium.[1] 3. Gently warm the culture medium to 37°C before adding the this compound solution to aid dissolution.[1] 4. If precipitation persists, consider using a sonicator for a short period to aid dissolution.[1]
Inconsistent experimental results between batches. Improper storage of stock solutions leading to degradation. Repeated freeze-thaw cycles.1. Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1] 2. Ensure stock solutions are stored at the recommended temperature (-20°C or -80°C).[1]
Potential photodegradation. Exposure of this compound to light, especially UV, which can degrade complex organic molecules.1. Protect stock solutions and experimental setups from direct light by using amber vials or covering with aluminum foil. 2. Work with this compound under subdued lighting conditions whenever possible.
pH-dependent degradation. The chemical structure of this compound may be susceptible to hydrolysis or rearrangement at non-optimal pH values.1. Maintain a stable pH in your experimental system, typically the physiological pH of your cell culture medium (pH 7.2-7.4). 2. If working with buffered solutions, ensure the buffer capacity is sufficient to maintain the desired pH throughout the experiment.

Logical Troubleshooting Flow

This compound Troubleshooting start Inconsistent or Diminished This compound Activity check_storage Review Storage and Handling (Aliquots, Temp, Freeze-Thaw) start->check_storage storage_ok Storage Appears Correct check_storage->storage_ok No storage_issue Potential Issue: - Degradation from storage - Freeze-thaw cycles check_storage->storage_issue Yes check_prep Examine Solution Preparation (Solvent, Concentration, Dilution) prep_ok Preparation Appears Correct check_prep->prep_ok No prep_issue Potential Issue: - Precipitation - Incorrect concentration check_prep->prep_issue Yes check_culture Assess In-Culture Conditions (Duration, Media Changes) culture_ok In-Culture Conditions Seem Fine check_culture->culture_ok No culture_issue Potential Issue: - Degradation in media - Photodegradation - pH instability check_culture->culture_issue Yes storage_ok->check_prep prep_ok->check_culture solution_storage Action: - Prepare fresh aliquots - Use a new stock storage_issue->solution_storage solution_prep Action: - Modify dilution protocol - Check final solvent concentration prep_issue->solution_prep solution_culture Action: - Replenish media with fresh compound - Protect from light - Monitor pH culture_issue->solution_culture

Troubleshooting workflow for this compound stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound powder should be stored at -20°C, where it can be stable for at least four years.[2] Stock solutions in solvents like DMSO or ethanol should be stored at -20°C for short-term use (up to 1 month) or at -80°C for longer-term storage (up to 6 months).[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.[2][3] It has poor solubility in water.[3]

Q3: My this compound is precipitating when I add it to my cell culture medium. What can I do?

A3: Precipitation is a common issue due to the low aqueous solubility of this compound. To prevent this, ensure the final concentration of the organic solvent (like DMSO) is very low in your final culture medium (typically below 0.1%). You can also try a serial dilution approach, where the concentrated stock is first diluted in a small volume of medium before being added to the final culture volume. Gently warming the medium to 37°C before adding the compound can also help.[1]

Q4: How stable is this compound in cell culture medium at 37°C?

Q5: Is this compound sensitive to light?

A5: There is no specific data on the photosensitivity of this compound. However, many complex natural products are susceptible to degradation upon exposure to light, particularly UV wavelengths. As a precautionary measure, it is recommended to store stock solutions in amber vials and to protect experimental setups from direct light.

Q6: What is the known mechanism of action of this compound?

A6: this compound is known to have several biological activities. It has been identified as an antagonist of the chemokine receptor CCR5, which is involved in HIV-1 viral entry into cells.[2][3] It also exhibits cytotoxic effects against various cancer cell lines, including chronic lymphocytic leukemia cells.[2] The broader family of ophiobolins are known to induce different forms of cell death and can interact with multiple cellular targets.

Signaling Pathway Implicated in this compound's Anti-HIV Activity

This compound Anti-HIV Mechanism cluster_hiv HIV-1 Virus cluster_cell Host Cell (T-cell) gp120 gp120 Binding gp120-CD4 Binding gp120->Binding Binds to CD4 CD4 Receptor CD4->Binding CCR5 CCR5 Co-receptor CoReceptorBinding gp120-CCR5 Binding CCR5->CoReceptorBinding OphiobolinC This compound OphiobolinC->CCR5 Antagonizes Binding->CoReceptorBinding Conformational Change Fusion Viral Entry CoReceptorBinding->Fusion

This compound as a CCR5 antagonist in HIV-1 entry.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the steps for preparing stable stock solutions and ready-to-use working solutions of this compound for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes

  • Sterile, pyrogen-free cell culture medium

  • Calibrated micropipettes and sterile tips

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Under sterile conditions, dissolve the this compound powder in anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is approximately 386.6 g/mol . c. Vortex briefly until the powder is completely dissolved. d. Aliquot the stock solution into single-use amber microcentrifuge tubes. e. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

  • Working Solution Preparation (e.g., 10 µM in cell culture medium): a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Warm the cell culture medium to 37°C. c. Perform a serial dilution. For example, to make a 10 µM working solution, you can first dilute the 10 mM stock 1:100 in sterile culture medium to get a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 in the final volume of culture medium. d. Ensure the final DMSO concentration is below a level that affects your cells (typically <0.1%). e. Use the working solution immediately after preparation. Do not store diluted aqueous solutions of this compound.

Experimental Workflow for Solution Preparation

This compound Solution Prep start Start: this compound Powder weigh Equilibrate and Weigh Powder start->weigh dissolve Dissolve in Anhydrous DMSO (e.g., to 10 mM) weigh->dissolve aliquot Aliquot into Single-Use Amber Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw One Aliquot store->thaw For Experiment intermediate_dilution Prepare Intermediate Dilution in Culture Medium (e.g., 100 µM) thaw->intermediate_dilution final_dilution Prepare Final Working Solution in 37°C Culture Medium (e.g., 10 µM) intermediate_dilution->final_dilution use Use Immediately in Experiment final_dilution->use

Workflow for preparing this compound solutions.

Protocol 2: Assessing the Stability of this compound in Experimental Conditions

This protocol provides a framework for researchers to empirically determine the stability of this compound under their specific long-term experimental conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Your specific cell culture medium or buffer

  • Incubator set to your experimental temperature (e.g., 37°C)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid or trifluoroacetic acid (optional, for mobile phase)

Procedure:

  • Method Development: a. Develop an HPLC method to resolve and quantify this compound. A reverse-phase C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point. b. Monitor the elution of this compound at its absorbance maximum (around 238 nm). c. Generate a standard curve with known concentrations of this compound to allow for accurate quantification.

  • Stability Study: a. Prepare a solution of this compound in your experimental medium at the concentration you typically use. b. At time zero (T=0), take an aliquot of the solution and immediately analyze it by HPLC to determine the initial concentration. c. Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO2, protected from light). d. At various time points (e.g., 6, 12, 24, 48, 72 hours), withdraw aliquots and analyze them by HPLC. e. Plot the concentration of this compound versus time to determine its degradation rate and half-life under your specific conditions. f. Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

This empirical data will be invaluable for designing and interpreting your long-term experiments with this compound.

References

Optimizing Ophiobolin C for Cytotoxicity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ophiobolin C in cytotoxicity assays. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and data on effective concentrations to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the general starting concentration range for this compound in a cytotoxicity assay?

A1: The effective concentration of this compound is highly dependent on the cell line being tested. Based on available data, a broad starting range to consider is 0.1 µM to 100 µM. For sensitive cell lines, concentrations as low as the nanomolar range may be effective[1]. It is always recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal range for your specific cell line.

Q2: What is the best solvent to use for dissolving this compound?

A2: this compound has poor water solubility and should be dissolved in an organic solvent.[2] Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions.[1][2] Ethanol, methanol, and dimethylformamide (DMF) are also suitable solvents.[1][2]

Q3: How should I prepare and store this compound stock solutions?

A3: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[3] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Q4: What is the mechanism of action of this compound?

A4: The precise mechanism of cytotoxicity for Ophiobolins is complex and may be cell-type dependent. The related compound, Ophiobolin A, is known to covalently modify phosphatidylethanolamine (PE) in the cell membrane, leading to the formation of pyrrole-containing adducts.[4][5] This disrupts the lipid bilayer and can lead to a form of non-apoptotic cell death called paraptosis.[4] Other proposed mechanisms include the inhibition of calmodulin, a key calcium-binding protein involved in cellular signaling.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in culture medium - The final DMSO concentration in the well is too high.- The aqueous solubility limit of this compound is exceeded.- Ensure the final DMSO concentration in your assay does not exceed 0.5%. Prepare intermediate dilutions of your stock solution in culture medium.- Pre-warm the culture medium to 37°C before adding the this compound solution to aid solubility.[1]
High variability between replicate wells - Uneven cell seeding.- Incomplete dissolution of formazan crystals (in MTT/XTT assays).- Presence of air bubbles in wells.[7]- Ensure a homogenous single-cell suspension before seeding.- After adding the solubilization solution, shake the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution.- Carefully inspect wells for bubbles and remove them with a sterile pipette tip if necessary.
Inconsistent IC50 values across experiments - Variation in cell density at the time of treatment.- Differences in incubation time.- Instability of this compound in the culture medium over long incubation periods.- Standardize the cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment.- The calculated IC50 can vary significantly with the assay endpoint (e.g., 24, 48, or 72 hours).[8] Keep the incubation time consistent.- For longer incubation times, consider replenishing the medium with fresh this compound.
Low cytotoxic effect observed - The concentration range tested is too low for the specific cell line.- The cell line is resistant to the cytotoxic effects of this compound.- Test a broader and higher range of concentrations.- Consider that some cancer cell lines may exhibit resistance.

Quantitative Data Summary

The following table summarizes the reported cytotoxic concentrations of this compound and its closely related analog, Ophiobolin A, in various cell lines. Note that IC50/LC50/GI50 values can vary based on the assay method and duration.

Compound Cell Line Assay Type Concentration Reference
This compoundChronic Lymphocytic LeukemiaNot SpecifiedLC50 = 8 nM[1]
This compoundNot SpecifiedCCR5 BindingIC50 = 40 µM[1]
Ophiobolin ANCI-H1703 (Lung Cancer)Growth InhibitionGI50 = 0.17 µM[9]
Ophiobolin AKBM7 (Haploid Human Cells)Not SpecifiedIC50 = 43 nM[4]
Ophiobolin AOVCAR3 (Ovarian Cancer)Not SpecifiedIC50 = 112 µg/mL
Ophiobolin AHUVEC (Endothelial Cells)Not SpecifiedIC50 = 32 µg/mL
Ophiobolin AMNA (Neuroblastoma)Not SpecifiedIC50 < 48.8 ng/mL
Ophiobolin AFFL (Feline Fetal Lung)Not SpecifiedIC50 = 48.8 ng/mL
Ophiobolin APK-15 (Porcine Kidney)Not SpecifiedIC50 = 48.8 - 97.6 ng/mL

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a general guideline for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • DMSO

  • Appropriate cell line and complete culture medium

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of your this compound stock solution in complete culture medium. It is advisable to perform serial dilutions to cover a wide concentration range.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[2]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

Caption: Workflow for determining this compound cytotoxicity using the MTT assay.

signaling_pathway Proposed Mechanism of Ophiobolin Cytotoxicity cluster_membrane Cell Membrane cluster_intracellular Intracellular ophiobolin This compound/A pe Phosphatidylethanolamine (PE) ophiobolin->pe interacts with calmodulin Calmodulin ophiobolin->calmodulin inhibits adduct Pyrrole-PE Adduct pe->adduct Paal-Knorr Reaction destabilization Membrane Destabilization adduct->destabilization cell_death Paraptosis / Cell Death destabilization->cell_death inhibition Inhibition calmodulin->inhibition ca_signaling Disrupted Ca2+ Signaling inhibition->ca_signaling ca_signaling->cell_death

Caption: Proposed cytotoxic mechanisms of Ophiobolins.

References

Technical Support Center: Overcoming Ophiobolin C Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering resistance to Ophiobolin C in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for the Ophiobolin family of compounds?

A1: The Ophiobolin family, including Ophiobolin A (OPA) and this compound, exhibits cytotoxic effects through multiple proposed mechanisms. Understanding these is key to diagnosing resistance. The primary mechanisms include:

  • Mitochondrial Disruption: OPA has been shown to covalently target subunits of Complex IV (cytochrome C oxidase) in the mitochondrial electron transport chain, leading to a spike in ATP followed by a collapse of mitochondrial metabolism and cell death.[1][2]

  • Membrane Destabilization: OPA can covalently react with phosphatidylethanolamine (PE), a key phospholipid in the cell membrane. This reaction forms cytotoxic adducts that destabilize the lipid bilayer, leading to cell death.[3]

  • Induction of ER Stress and Paraptosis: In glioblastoma cells, which are often apoptosis-resistant, OPA has been found to induce a non-apoptotic form of cell death called paraptosis, characterized by extensive vacuolation originating from the endoplasmic reticulum (ER).[4]

Q2: My cancer cells are showing increasing resistance to this compound. What are the likely resistance mechanisms?

A2: While direct resistance mechanisms to this compound are still under investigation, resistance to anti-cancer agents typically involves one or more of the following. Based on the action of related compounds, potential mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.

  • Alterations in Mitochondrial Function: Since ophiobolins can target mitochondria, resistant cells might adapt by altering their mitochondrial metabolism or upregulating antioxidant pathways to cope with oxidative stress.[1][2]

  • Changes in Membrane Lipid Composition: Given that OPA interacts with phosphatidylethanolamine (PE), cells with lower levels of PE or an altered membrane composition may exhibit resistance.[3]

  • Upregulation of Pro-Survival Pathways: Activation of signaling pathways that inhibit cell death and promote survival, such as the PI3K/Akt pathway, can counteract the cytotoxic effects of this compound.[5]

Q3: Can this compound be used in combination with other drugs to overcome resistance?

A3: Yes, combination therapy is a promising strategy. The related compound Ophiobolin-O has been shown to effectively reverse multidrug resistance in adriamycin-resistant (MCF-7/ADR) breast cancer cells.[6][7][8] In these studies, a low concentration of Ophiobolin-O re-sensitized the resistant cells to adriamycin.[6][9] This effect was attributed to the downregulation of the P-glycoprotein (P-gp) efflux pump by inhibiting the MDR1 gene promoter.[7][8] This suggests that this compound could be paired with conventional chemotherapeutics that are substrates of P-gp.

Q4: I am observing high variability in my IC50 results for this compound. What could be the cause?

A4: Inconsistent IC50 values can stem from several experimental factors:

  • Compound Stability and Solubility: Ensure the this compound stock solution is properly stored and that the compound is fully solubilized in the final culture medium. Precipitation can lead to lower effective concentrations.

  • Cell Seeding Density and Proliferation Rate: The initial number of cells seeded can significantly impact the final assay readout. Use a consistent seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.

  • Assay Incubation Time: The cytotoxic effects of this compound may be time-dependent. A 24-hour treatment may yield different results than a 48- or 72-hour treatment. Standardize your incubation period across all experiments.

  • Cell Line Integrity: High-passage number cell lines can exhibit genetic drift and altered phenotypes. It is recommended to use cells with a low passage number and periodically re-validate their identity and resistance profile.

Troubleshooting Guides

Problem 1: Cells are not undergoing apoptosis after this compound treatment.

Possible Cause Suggested Troubleshooting Step
Cell line is apoptosis-resistant. Investigate markers of non-apoptotic cell death, such as paraptosis (vacuolation, ER stress markers like CHOP) or necroptosis.[4]
Upregulation of anti-apoptotic proteins (e.g., Bcl-2). Perform Western blot analysis for key apoptosis regulators (Bcl-2, Bax, Bad).[6]
Compromised mitochondrial pathway. Measure mitochondrial membrane potential using probes like TMRM or JC-1 to see if the drug is engaging its mitochondrial target.[1]
Ineffective drug concentration or duration. Perform a dose-response and time-course experiment to determine the optimal concentration and treatment duration for inducing cell death in your specific model.

Problem 2: Cells show initial sensitivity but recover after drug removal.

Possible Cause Suggested Troubleshooting Step
Active drug efflux by ABC transporters. 1. Measure the expression of P-gp (MDR1) via Western blot or qPCR.[6] 2. Perform a functional efflux assay using a P-gp substrate like Rhodamine 123. (See Protocol 2).
Metabolic adaptation to the drug. Analyze cellular ATP levels over a time course of treatment and recovery. A dip followed by recovery may suggest metabolic reprogramming.[2]
Presence of a resistant sub-population. Use single-cell cloning to isolate and characterize colonies that survive treatment to determine if they represent a pre-existing resistant clone.

Quantitative Data Summary

Table 1: Reversal of Adriamycin (ADM) Resistance by Ophiobolin-O in MCF-7/ADR Cells

Cell LineTreatmentIC50 of ADM (µM)Fold Resistance ReversalReference(s)
MCF-7 (Sensitive)ADM alone2.02 ± 0.05-[7][9]
MCF-7/ADR (Resistant)ADM alone74.00 ± 0.18-[7][9]
MCF-7/ADR (Resistant)ADM + 0.1 µM Ophiobolin-O6.67 ± 0.98~11-fold[7][9]

Table 2: In Vivo Tumor Growth Inhibition by Ophiobolin-O and Adriamycin (ADM) Combination

Treatment Group (MCF-7/ADR Xenograft)Tumor Inhibition Rate (%)Reference(s)
Vehicle Control0%[6][8]
Ophiobolin-O (5 mg/kg)23.17 ± 3.80[6][8]
ADM (5 mg/kg)46.40 ± 5.20[6][8]
Ophiobolin-O + ADM (Combination)70.75 ± 5.60[6][8]

Visualized Workflows and Pathways

G cluster_workflow Experimental Workflow: Investigating this compound Resistance cluster_mechanisms Investigate Resistance Mechanisms start Develop/Acquire This compound Resistant Cell Line phenotype Characterize Phenotype (Determine IC50 Fold Change) start->phenotype efflux Test Drug Efflux (P-gp Expression & Function) phenotype->efflux mito Assess Mitochondrial Health (Membrane Potential, ATP) phenotype->mito membrane Analyze Membrane Lipids (PE Levels) phenotype->membrane combo Test Combination Therapy (e.g., with P-gp substrates) efflux->combo mito->combo membrane->combo evaluate Evaluate Synergy (Calculate Combination Index) combo->evaluate

Caption: Workflow for characterizing and overcoming this compound resistance.

G cluster_pathway Proposed Mechanism: Ophiobolin-O Reversal of P-gp Mediated Resistance cluster_legend Legend Oph Ophiobolin-O MDR1 MDR1 Gene Promoter Oph->MDR1 Inhibits ADM_out Adriamycin (Extracellular) PGP P-glycoprotein (P-gp) (Efflux Pump) MDR1->PGP Reduces Transcription PGP->ADM_out Efflux ADM_in Adriamycin (Intracellular) ADM_out->ADM_in Entry CellDeath Cell Cycle Arrest (G2/M) & Apoptosis ADM_in->CellDeath Induces k1 Drug / Compound k2 Resistance Factor k3 Chemotherapeutic k4 Cellular Outcome

Caption: Ophiobolin-O inhibits the MDR1 promoter to reverse P-gp mediated resistance.

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for Combination Therapy

  • Objective: To determine the synergistic cytotoxic effect of this compound and a second compound.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

    • Drug Preparation: Prepare serial dilutions of this compound and the combination drug (e.g., Adriamycin) at 2x the final concentration.

    • Treatment: Treat cells with this compound alone, the second drug alone, or the combination of both for a predetermined time (e.g., 48 hours). Include vehicle-treated wells as a control.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.

Protocol 2: Rhodamine 123 (Rh123) Efflux Assay for P-gp Function

  • Objective: To functionally assess the activity of the P-gp efflux pump.

  • Methodology:

    • Cell Preparation: Harvest cells and resuspend them in a serum-free medium at a concentration of 1 x 10⁶ cells/mL.

    • Inhibitor Pre-treatment: (Optional) Pre-incubate a subset of cells with a known P-gp inhibitor (e.g., Verapamil) for 30 minutes as a positive control for efflux inhibition.

    • Rh123 Loading: Add Rhodamine 123 to a final concentration of 1 µM to all cell suspensions and incubate for 30-60 minutes at 37°C, protected from light.

    • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rh123.

    • Efflux Phase: Resuspend the cells in a fresh, pre-warmed medium and incubate at 37°C for 1-2 hours to allow for efflux.

    • Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer (FITC channel). Reduced fluorescence compared to the inhibitor-treated control indicates active P-gp-mediated efflux.

Protocol 3: Western Blot for P-glycoprotein (MDR1) Expression

  • Objective: To quantify the protein expression level of P-gp.

  • Methodology:

    • Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors. Quantify protein concentration using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp/MDR1 overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., β-actin or GAPDH).

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensity using software like ImageJ and normalize P-gp expression to the loading control.

References

Technical Support Center: Synthesis of Potent Ophiobolin C Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the synthesis and evaluation of Ophiobolin C analogs.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and what are its primary biological activities?

This compound is a sesterterpenoid fungal phytotoxin produced by several species of fungi, including those from the Bipolaris and Aspergillus genera.[1][2][3] It is part of the larger ophiobolin family, characterized by a 5-8-5 tricyclic carbon skeleton.[1][4] Its reported biological activities are diverse, including potent cytotoxicity against various cancer cell lines, particularly chronic lymphocytic leukemia (CLL) where it can induce apoptosis at nanomolar concentrations.[2][5][6] It has also been identified as an antagonist of the chemokine receptor CCR5, which is a co-receptor for HIV-1 viral entry.[2]

Q2: What are the critical structural features of ophiobolins for potent cytotoxic activity?

Structure-activity relationship (SAR) studies have identified several key features essential for the high bioactivity of ophiobolins:

  • A Hydroxy Group at C3: This feature is considered indispensable for strong activity.[5][6]

  • An Aldehyde at C21: The presence of this aldehyde is crucial for cytotoxicity.[5]

  • The A/B-cis Ring Structure: This specific stereochemistry is correlated with higher potency.[5][6]

  • Modifications at C5 and C21: The dicarbonyl at C5 and C21, along with hydroxyl groups at C3, C6, or C14, are critical for anticancer activities.[1] Conversely, analogs with a 6-alpha (6R) stereochemistry (6-epi-ophiobolins) generally exhibit weaker biological activities.[1]

Synthesis & Troubleshooting

Q1: My radical cascade cyclization to form the 5-8-5 core is resulting in low yields and poor diastereoselectivity. How can I troubleshoot this?

Low yields and poor stereoselectivity in radical cyclizations for the ophiobolin core are common challenges. Here are some troubleshooting steps based on published syntheses:

  • Review Your Precursor: The structure and purity of the acyclic precursor are critical. Ensure the correct placement of radical precursors (e.g., iodides or trichloroacetates) and initiating groups.[7]

  • Optimize Radical Initiator/Mediator: The choice of initiator (e.g., Et₃B/O₂) and H-atom donor can significantly influence the reaction.[7] Maimone's synthesis of (-)-6-epi-ophiobolin N successfully used a chiral small-molecule thiol catalyst to alter the inherent stereochemical preferences of the cyclization.[8][9] Exploring a range of sterically-biased mercaptans may improve control over the stereocenter on the side chain.[7]

  • Control Reaction Conditions: Temperature, concentration, and rate of addition of the initiator are key parameters. Run the reaction at high dilution to favor intramolecular cyclization over polymerization. Ensure strict anaerobic conditions to prevent unwanted side reactions.

Q2: I am having difficulty with the late-stage oxidation of the side chain to form the aldehyde or other motifs. What strategies are effective?

Late-stage oxidation on a complex core like the ophiobolin skeleton can be challenging due to the presence of multiple reactive sites.

  • Choice of Oxidant: Select a mild and selective oxidizing agent. For the conversion of a primary alcohol to the C21 aldehyde, reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are often used. Over-oxidation to a carboxylic acid can be a problem, so careful control of stoichiometry and reaction time is necessary.

  • Protecting Groups: If your molecule has other sensitive functional groups (e.g., other hydroxyls), consider a protecting group strategy. You may need to protect other alcohols as silyl ethers or other stable ethers, perform the desired oxidation, and then deprotect in the final step.

  • Alternative Routes: Consider introducing the desired oxidation state earlier in the synthesis. It may be more efficient to build the side chain with the aldehyde (in a protected form, like an acetal) already in place before attaching it to the core.

Q3: Purification of my final ophiobolin analog is proving difficult due to its polarity and instability. Do you have any recommendations?

Ophiobolin analogs can be sensitive, particularly to acid, base, and prolonged exposure to silica gel.

  • Chromatography: Use a minimally acidic or neutral stationary phase. Consider using deactivated silica gel (e.g., by pre-treating with a triethylamine solution in the eluent) or alternative media like alumina or Florisil. Reverse-phase chromatography (C18) can also be an effective alternative for polar compounds.

  • Minimize Exposure: Work quickly and keep the compound cold whenever possible. Avoid prolonged storage in solvents, especially chlorinated ones.

  • Recrystallization: If a solid, attempt recrystallization from various solvent systems. This can often provide highly pure material without the degradation risks associated with chromatography.

Quantitative Data: Bioactivity of Ophiobolin Analogs

The following table summarizes the cytotoxic activities of various ophiobolin analogs against different cell lines.

CompoundCell Line / TargetActivity TypeValueReference(s)
This compound Chronic Lymphocytic Leukemia (CLL)LC₅₀8 nM[2]
This compound Chemokine Receptor CCR5IC₅₀40 µM[2]
Ophiobolin A Calmodulin InhibitionIC₅₀9 µM
Ophiobolin K Chronic Lymphocytic Leukemia (CLL)LC₅₀Nanomolar Range[5]
6-epi-Ophiobolin A Human Tumor Cell Lines (various)IC₅₀2.09–4.5 µM[10]
Viridicatumtoxin Chronic Lymphocytic Leukemia (CLL) & Stromal CellsLC₅₀0.7–3.5 nM[5]

Key Experimental Protocols

Protocol 1: Reductive Radical Cascade Cyclization

This protocol is a generalized procedure based on the strategy used in the total synthesis of (-)-6-epi-ophiobolin N for constructing the 5-8-5 core.[7][8]

  • Preparation: In a flame-dried, argon-purged flask, dissolve the acyclic precursor (e.g., an analog of compound 18 from the Maimone synthesis) in degassed toluene (approx. 0.01 M).

  • Reagent Addition: Add the chiral thiol catalyst (e.g., compound 10 from the Maimone synthesis, ~1.2 equivalents) and a hydride source such as (TMS)₃SiH (~1.5 equivalents).

  • Initiation: Cool the solution to 0°C. Add triethylborane (Et₃B, 1.0 M in hexanes, ~0.5 equivalents) dropwise.

  • Reaction: After the initial addition, introduce a syringe pump containing additional Et₃B (1.0 M in hexanes, ~1.5 equivalents) and another syringe pump with air. Add the Et₃B solution and air simultaneously and slowly over 6-8 hours to the stirred reaction mixture at 0°C. Note: The slow, continuous introduction of air is crucial for initiating the radical chain reaction.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by opening it to the air and adding a saturated aqueous solution of NaHCO₃.

  • Workup: Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting tricyclic product (e.g., an analog of compound 20 ) via flash column chromatography on silica gel.

Protocol 2: MTT Cytotoxicity Assay

This protocol outlines a standard method for assessing the in vitro cytotoxicity of newly synthesized ophiobolin analogs against cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the ophiobolin analogs in DMSO and then further dilute in culture medium to the final desired concentrations (e.g., from 0.01 nM to 100 µM). The final DMSO concentration should be less than 0.5%.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. Note: Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

Visualizations: Pathways and Workflows

SAR_Ophiobolin cluster_core Ophiobolin Core Structure cluster_mods Structural Modifications cluster_activity Biological Activity Core 5-8-5 Tricyclic Core C3_OH C3-OH Group C21_CHO C21-Aldehyde AB_cis A/B-cis Ring Fusion epi_6R 6-epi (6R) Stereochem High_Activity Increased Potency C3_OH->High_Activity C21_CHO->High_Activity AB_cis->High_Activity Low_Activity Decreased Potency epi_6R->Low_Activity

Caption: Key Structure-Activity Relationships (SAR) for Ophiobolin Cytotoxicity.

Synthesis_Workflow Start Acyclic Polyprenyl Precursors (e.g., from Farnesol) Step1 Precursor Assembly (e.g., Cuprate Addition) Start->Step1 Step2 Radical Cascade Cyclization (Forms 5-8-5 Core) Step1->Step2 Step3 Core Functionalization (e.g., Epoxidation, Elimination) Step2->Step3 Step4 Side-Chain Modification (e.g., Oxidation to Aldehyde) Step3->Step4 Final Potent this compound Analog Step4->Final

Caption: Generalized Workflow for the Total Synthesis of Ophiobolin Analogs.

MoA_Pathway cluster_targets Potential Molecular Targets cluster_effects Downstream Cellular Effects Ophiobolin Ophiobolin Analog (e.g., Ophiobolin A) Calmodulin Calmodulin (CaM) Ophiobolin->Calmodulin Inhibition ComplexIV Mitochondrial Complex IV Ophiobolin->ComplexIV Covalent Targeting PE Phosphatidylethanolamine (PE) Ophiobolin->PE Adduct Formation Ca_Signal Disrupted Ca²⁺ Signaling Calmodulin->Ca_Signal Metabolic_Collapse Metabolic Collapse ComplexIV->Metabolic_Collapse Membrane_Destabilization Membrane Destabilization PE->Membrane_Destabilization Apoptosis Apoptosis / Cell Death Ca_Signal->Apoptosis Metabolic_Collapse->Apoptosis Membrane_Destabilization->Apoptosis

Caption: Postulated Mechanisms of Action for Ophiobolin-Induced Cytotoxicity.

References

Minimizing off-target effects of Ophiobolin C in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Ophiobolin C in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a sesterterpenoid fungal phytotoxin produced by several species of the genus Bipolaris.[1] It is known to have two primary biological activities:

  • CCR5 Antagonism: this compound is an antagonist of the C-C chemokine receptor 5 (CCR5), inhibiting the binding of the HIV-1 envelope protein gp120 to the receptor.[2][3]

  • Calmodulin Inhibition: As a member of the ophiobolin family, this compound is also recognized as an inhibitor of calmodulin (CaM), a ubiquitous calcium-binding protein that mediates a vast array of cellular signaling pathways.

Q2: What is the key structural feature of this compound related to its activity?

The biological activity of ophiobolins, including this compound, is largely attributed to the presence of a dicarbonyl group and a hydroxyl group. These features are critical for their cytotoxic effects.

Q3: What are the known off-target effects of the ophiobolin class of compounds?

While specific off-target protein interactions for this compound are not well-documented, studies on the closely related analog, Ophiobolin A, provide insights into potential off-target mechanisms. Researchers should be aware of these possibilities when interpreting their data.

  • Covalent Modification of Phosphatidylethanolamine (PE): Ophiobolin A has been shown to covalently react with the headgroup of phosphatidylethanolamine, a major component of cell membranes. This can lead to membrane destabilization and cytotoxicity that is independent of a specific protein target.

  • Mitochondrial Protein Targeting: Chemoproteomic studies of Ophiobolin A have identified covalent interactions with mitochondrial proteins, including subunits of complex IV of the electron transport chain (COX5A and HIGD2A). This can disrupt mitochondrial function and lead to metabolic collapse in cancer cells.[4]

Q4: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable results. Here are key strategies:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired effect on its primary target through careful dose-response studies.

  • Employ Negative Controls: Use an inactive analog of this compound, such as 6-epi-ophiobolin A or 3-anhydro-ophiobolin A, to distinguish specific on-target effects from non-specific or off-target effects.[4]

  • Use Multiple Cell Lines: The cellular context can influence drug activity. Using multiple cell lines, including non-cancerous lines, can help to identify cell-type-specific off-target effects.

  • Validate Findings with Orthogonal Approaches: Confirm key findings using alternative methods. For example, if studying calmodulin inhibition, use other known calmodulin inhibitors or genetic approaches (e.g., siRNA) to verify that the observed phenotype is due to calmodulin inhibition.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cytotoxicity observed at concentrations expected to be selective for the primary target. 1. Off-target effects are dominating at the tested concentration. 2. The cell line is particularly sensitive to this compound. 3. The compound has degraded or is impure.1. Perform a detailed dose-response curve to determine the EC50 for the on-target effect and the LC50 for cytotoxicity. Work in the concentration range where the on-target effect is observed with minimal cytotoxicity. 2. Test a range of concentrations starting from low nanomolar levels. 3. Verify the purity of your this compound stock and prepare fresh solutions.
Inconsistent results between experiments. 1. Variability in cell density at the time of treatment. 2. Inconsistent incubation times. 3. Degradation of this compound in solution.1. Ensure consistent cell seeding density and allow cells to adhere and resume growth before treatment. 2. Standardize all incubation times. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
Difficulty distinguishing on-target from off-target effects. 1. Lack of appropriate controls. 2. The observed phenotype is a result of a combination of on- and off-target effects.1. Include a negative control (e.g., an inactive analog like 6-epi-ophiobolin A) and a positive control (another known inhibitor of the target). 2. Use target engagement assays (e.g., Cellular Thermal Shift Assay - CETSA) to confirm that this compound is binding to its intended target at the concentrations used. 3. Use rescue experiments. For example, if you hypothesize an effect is due to calmodulin inhibition, can you rescue the phenotype by overexpressing calmodulin?
Precipitation of this compound in cell culture media. 1. Poor solubility of this compound in aqueous solutions. 2. The concentration of the DMSO stock solution is too low, requiring a large volume to be added to the media.1. Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). 2. When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity. 3. Pre-warm the media and the drug solution to 37°C before mixing. Vortex or sonicate briefly if necessary.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its close analog, Ophiobolin A.

Table 1: Potency of this compound

Target/ActivityCell Line/SystemValueReference
CCR5 Binding (IC50)HIV-1 gp120 binding assay40 µM[5]
Cytotoxicity (LC50)Chronic Lymphocytic Leukemia (CLL) cells8 nM[5]

Table 2: Cytotoxicity of Ophiobolin A in Various Cancer Cell Lines

Cell LineCancer TypeGI50Reference
NCI-H1703Lung Squamous Cell Carcinoma0.17 µM[4]

Note: GI50 (50% growth inhibition) is a measure of the concentration of a drug that causes a 50% reduction in the growth of a cell population.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines using an MTT assay.

Materials:

  • This compound

  • DMSO

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., ranging from 1 nM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and low (<0.5%).

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well.

    • Incubate overnight at 37°C in a humidified incubator.

    • Gently pipette to ensure complete solubilization of the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a plate reader.

    • Subtract the background absorbance from a blank well (medium, MTT, and solubilization solution only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Calmodulin Binding Assay (Fluorescence Polarization)

This protocol describes a competitive fluorescence polarization (FP) assay to measure the binding of this compound to calmodulin.

Materials:

  • This compound

  • Recombinant human calmodulin

  • Fluorescently labeled calmodulin-binding peptide (e.g., a peptide derived from a known calmodulin-binding protein labeled with a fluorophore like fluorescein)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM CaCl2)

  • 384-well black plates

  • Plate reader with FP capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of calmodulin and the fluorescently labeled peptide in the assay buffer.

  • Assay Setup:

    • In a 384-well plate, add a fixed concentration of calmodulin and the fluorescently labeled peptide to each well. The concentrations should be optimized to give a stable and robust FP signal.

    • Add serial dilutions of this compound to the wells. Include a control with no inhibitor.

    • Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the FP signal as a function of the this compound concentration.

    • Fit the data to a competitive binding model to determine the IC50 value of this compound for calmodulin binding.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare Cell Culture dose_response Dose-Response Assay prep_cells->dose_response prep_ophio Prepare this compound Stock prep_ophio->dose_response analyze_on_target Analyze On-Target Effect dose_response->analyze_on_target analyze_off_target Analyze Off-Target Effect dose_response->analyze_off_target target_assay On-Target Assay (e.g., Calmodulin Binding) target_assay->analyze_on_target off_target_assay Off-Target Assay (e.g., Cytotoxicity) off_target_assay->analyze_off_target compare Compare Potencies analyze_on_target->compare analyze_off_target->compare conclusion conclusion compare->conclusion Determine Therapeutic Window troubleshooting_logic start High Cytotoxicity Observed check_conc Is the concentration in the nanomolar range? start->check_conc check_controls Are appropriate negative controls included? check_conc->check_controls Yes outcome1 Likely on-target cytotoxicity in a sensitive cell line. check_conc->outcome1 No, in µM range check_purity Is the compound pure and freshly diluted? check_controls->check_purity Yes outcome2 Potential off-target effects are likely. check_controls->outcome2 No check_purity->outcome2 Yes outcome3 Compound degradation or impurity may be the issue. check_purity->outcome3 No signaling_pathway cluster_ophio This compound cluster_targets Cellular Targets cluster_effects Downstream Effects ophio_c This compound cam Calmodulin ophio_c->cam Inhibits ccr5 CCR5 ophio_c->ccr5 Antagonizes ca_signal Altered Ca2+ Signaling cam->ca_signal chemokine_signal Blocked Chemokine Signaling ccr5->chemokine_signal cytoskeleton Cytoskeletal Dysregulation ca_signal->cytoskeleton hiv_entry Inhibition of HIV Entry chemokine_signal->hiv_entry

References

Technical Support Center: Ophiobolin C Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ophiobolin C.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low Yield of this compound

Question: We are experiencing a significantly lower yield of this compound than expected after purification. What are the possible reasons and how can we improve it?

Answer: Low yields of this compound can stem from several factors throughout the extraction and purification process. Here are some common causes and troubleshooting steps:

  • Incomplete Extraction: The initial extraction from the fungal culture may be inefficient.

    • Solution: Ensure the fungal biomass is thoroughly homogenized to break cell walls. Optimize the extraction solvent and consider sequential extractions with solvents of varying polarity to maximize the recovery of this compound.

  • Degradation of this compound: this compound, like many natural products, can be sensitive to environmental conditions.

    • Solution: Maintain a low temperature (e.g., 4°C) throughout the purification process to minimize enzymatic degradation.[1][2] Work quickly and avoid prolonged exposure to light and extreme pH conditions. Information on the specific pH and temperature stability of this compound is limited, but it is advisable to work in neutral or slightly acidic conditions and avoid high temperatures.[2][3][4]

  • Suboptimal Chromatographic Conditions: Improper selection of stationary and mobile phases can lead to poor separation and loss of the target compound.

    • Solution: For silica gel chromatography, carefully select the solvent system. A common starting point is a gradient of petroleum ether-ethyl acetate.[5] For HPLC, ensure the column (e.g., C18) and mobile phase (e.g., acetonitrile/water mixture) are appropriate for the polarity of this compound.[5]

  • Loss During Solvent Evaporation: Significant amounts of the compound can be lost if the evaporation process is too harsh.

    • Solution: Use a rotary evaporator under reduced pressure and at a controlled, low temperature to remove the solvent. Avoid heating the sample to dryness for extended periods.

Issue 2: Co-elution of Impurities with this compound

Question: During our HPLC analysis, we are observing peaks that co-elute with our target this compound peak. How can we improve the resolution?

Answer: Co-elution of impurities is a common challenge in chromatography. Here are several strategies to improve peak resolution for this compound:

  • Optimize the HPLC Method:

    • Mobile Phase Gradient: If using an isocratic method, switching to a shallow gradient elution can help separate compounds with similar retention times.[6][7][8] For instance, a slow increase in the percentage of the organic solvent (e.g., acetonitrile) can effectively resolve closely eluting peaks.[7][8]

    • Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better separation.[6][7]

    • Column Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can impact selectivity and resolution. Experiment with temperatures ranging from ambient to slightly elevated (e.g., 30-40°C), while being mindful of the compound's stability.[6][7][9][10]

    • Column Chemistry: If resolution issues persist, consider trying a different type of stationary phase. While C18 is common, other reverse-phase columns (e.g., C8, Phenyl-Hexyl) or even normal-phase chromatography might offer different selectivity for your specific impurities.

  • Sample Preparation: Ensure your sample is free of particulate matter by filtering it through a 0.22 µm or 0.45 µm syringe filter before injection. This can prevent column clogging and improve peak shape.[6]

  • Two-Dimensional HPLC (2D-HPLC): For very complex mixtures where co-elution is persistent, 2D-HPLC can provide a powerful separation by using two columns with different selectivities.[10]

Issue 3: this compound Precipitation During Purification

Question: Our this compound sample is precipitating out of solution during the purification steps. What can we do to prevent this?

Answer: Precipitation of this compound is likely due to its poor water solubility.[7][11] Here are some ways to address this:

  • Solvent Selection: this compound is reported to be soluble in DMSO, ethanol, and methanol.[12] When preparing your sample for reverse-phase HPLC, dissolve it in a small amount of a strong organic solvent (like DMSO or methanol) before diluting it with the mobile phase.

  • Adjust Mobile Phase Composition: Ensure the initial mobile phase composition in your HPLC gradient has a sufficient percentage of organic solvent to keep your compound dissolved.

  • Sample Concentration: Avoid preparing overly concentrated samples. It is better to perform multiple injections of a more dilute solution than to risk precipitation with a highly concentrated one.

  • Temperature: In some cases, a slight increase in temperature can improve solubility. However, this should be balanced against the risk of degradation.

Frequently Asked Questions (FAQs)

Q1: What is a typical purification strategy for this compound?

A1: A common and effective strategy for this compound purification involves a multi-step approach.[5] First, a crude extract is obtained from the fungal culture using an organic solvent like ethyl acetate. This crude extract is then subjected to silica gel column chromatography with a stepwise gradient of a non-polar and a moderately polar solvent (e.g., petroleum ether and ethyl acetate).[5] Fractions containing this compound are identified by thin-layer chromatography (TLC) and then pooled. The final purification step is typically semi-preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) with a mobile phase such as an acetonitrile-water mixture.[5]

Q2: What are the key properties of this compound to consider during purification?

A2: Key properties of this compound (C₂₅H₃₈O₃, Molar Mass: 386.6 g/mol ) include its poor water solubility and good solubility in organic solvents like DMSO, ethanol, and methanol.[7][11][13] It is a sesterterpenoid with a complex tricyclic structure.[13][14] Its stability to pH, temperature, and light should be considered, and it is advisable to perform purification steps at low temperatures and protected from light whenever possible.[1][2]

Q3: How can I monitor the purity of my this compound fractions?

A3: The purity of this compound fractions can be monitored using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick and easy way to assess the number of compounds in a fraction during column chromatography. For more accurate assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the method of choice. This compound has a UV absorbance maximum that can be used for detection.[12] For final purity confirmation and structural elucidation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Quantitative Data Summary

The following table summarizes quantitative data from a published this compound purification protocol.

ParameterValueSource OrganismReference
Yield 200 mg/LAspergillus ustus (genetically modified)[5]
HPLC Column Innoval ODS-2 C18 (10 x 250 mm, 5 µm)N/A[5]
HPLC Mobile Phase CH₃CN/H₂O (85:15)N/A[5]
HPLC Flow Rate 3 mL/minN/A[5]

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound from Fungal Culture

  • Cultivation and Extraction:

    • Cultivate the this compound-producing fungal strain (e.g., Aspergillus or Bipolaris species) on a suitable solid or liquid medium.[5][12][14]

    • Harvest the fungal biomass and the culture medium.

    • Homogenize the entire culture material and extract exhaustively with an organic solvent such as ethyl acetate.

    • Combine the organic extracts and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in a non-polar solvent (e.g., petroleum ether).

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the column.

    • Elute the column with a stepwise gradient of petroleum ether and ethyl acetate, gradually increasing the polarity.[5]

    • Collect fractions and monitor them by TLC, visualizing the spots under UV light or with a suitable staining reagent.

    • Pool the fractions containing this compound based on the TLC profile.

    • Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.

Protocol 2: Final Purification of this compound by Semi-Preparative HPLC

  • Sample Preparation:

    • Dissolve the semi-purified extract in the HPLC mobile phase or a compatible solvent like methanol.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: A semi-preparative C18 reverse-phase column (e.g., 10 x 250 mm, 5 µm particle size).[5]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is an isocratic mixture of 85:15 acetonitrile:water.[5]

    • Flow Rate: A flow rate of around 3 mL/min is a reasonable starting point for a semi-preparative column of these dimensions.[5]

    • Detection: UV detection at the absorbance maximum of this compound.

    • Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column.

  • Fraction Collection and Final Processing:

    • Inject the sample and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction under reduced pressure.

    • The resulting purified this compound can be stored as a solid at -20°C.[12]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis fungal_culture Fungal Culture homogenization Homogenization & Solvent Extraction fungal_culture->homogenization crude_extract Crude Extract homogenization->crude_extract silica_column Silica Gel Column Chromatography crude_extract->silica_column Loading semi_pure Semi-Purified Fractions silica_column->semi_pure tlc TLC Monitoring silica_column->tlc Fraction Analysis hplc Semi-Preparative HPLC semi_pure->hplc pure_ophiobolin_c Pure this compound hplc->pure_ophiobolin_c lcms_nmr LC-MS & NMR (Purity & Structure) pure_ophiobolin_c->lcms_nmr Final QC

Caption: Experimental workflow for the purification of this compound.

ccr5_signaling ophiobolin_c This compound ccr5 CCR5 Receptor ophiobolin_c->ccr5 Antagonizes g_protein G-Protein (Gα, Gβγ) ccr5->g_protein Activation downstream Downstream Signaling (e.g., Ca²⁺ influx, MAPK activation) g_protein->downstream Signal Transduction cellular_response Inhibition of Leukocyte Chemotaxis downstream->cellular_response

Caption: Antagonistic action of this compound on the CCR5 signaling pathway.

cytotoxicity_pathway ophiobolin_a Ophiobolin A/C (Hypothesized for C) pe Phosphatidylethanolamine (PE) in cell membrane ophiobolin_a->pe Reacts with adduct Covalent Adduct Formation pe->adduct destabilization Lipid Bilayer Destabilization adduct->destabilization cell_death Cytotoxicity / Cell Death destabilization->cell_death

Caption: Hypothesized cytotoxicity pathway for this compound, based on Ophiobolin A.

References

Technical Support Center: Enhancing Ophiobolin C Fermentation Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of Ophiobolin C from fungal fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal strains produce it?

This compound is a sesterterpenoid natural product characterized by a 5-8-5 tricyclic ring system. It is produced by various fungal species, primarily belonging to the genera Aspergillus and Bipolaris. Strains of Aspergillus ustus and Aspergillus flocculosus have been reported as producers of this compound.

Q2: What are the key factors influencing the yield of this compound in fermentation?

The yield of this compound is influenced by a combination of factors, including the fungal strain, culture medium composition (carbon and nitrogen sources), and physical fermentation parameters such as temperature, pH, and aeration. Optimization of these parameters is crucial for maximizing production.

Q3: What is the general biosynthetic pathway of this compound?

This compound biosynthesis begins with the cyclization of geranylfarnesyl diphosphate (GFPP) to form the ophiobolin skeleton, Ophiobolin F, a reaction catalyzed by a bifunctional terpene synthase. Subsequently, Ophiobolin F undergoes oxidative modifications, including hydroxylation, to yield this compound. The biosynthesis involves a cluster of genes, often referred to as the "obl" gene cluster, which includes genes encoding for the terpene synthase (oblA), and modifying enzymes like P450 monooxygenases (oblB).

Q4: Can the accumulation of this compound be toxic to the producing fungus?

Yes, high concentrations of this compound can be toxic to the fungal cells. To mitigate this, the producing organisms often possess transporter proteins, such as OblD, which export the compound out of the cell, preventing intracellular accumulation to toxic levels. This self-resistance mechanism is an important factor in achieving higher yields.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

Possible Cause 1: Suboptimal Fermentation Medium

  • Troubleshooting Steps:

    • Carbon Source: Ensure the use of an appropriate carbon source. While various carbon sources can be utilized by Aspergillus species, complex carbohydrates like those found in rice or corn flour have been shown to support secondary metabolite production. Experiment with different carbon sources and concentrations.

    • Nitrogen Source: The type and concentration of the nitrogen source are critical. Try supplementing with different organic (e.g., yeast extract, peptone) and inorganic (e.g., NaNO₃, (NH₄)₂SO₄) nitrogen sources to find the optimal one for your strain.

    • Mineral Salts: The presence of essential mineral salts can significantly impact secondary metabolite biosynthesis. Ensure your medium contains adequate levels of salts like CaCO₃ and KCl.

Possible Cause 2: Inappropriate Physical Fermentation Parameters

  • Troubleshooting Steps:

    • Temperature: Most Aspergillus species have an optimal temperature range for growth and secondary metabolism. For Ophiobolin production, a temperature of around 28°C has been used. Deviations can lead to reduced yields. It is recommended to perform a temperature optimization study (e.g., 25°C, 28°C, 30°C).

    • pH: The initial pH of the culture medium can influence enzyme activity and nutrient uptake. An initial pH between 6.0 and 7.5 is generally suitable for fungal fermentations. Monitor the pH throughout the fermentation and consider using a buffered medium.

    • Aeration and Agitation: Adequate oxygen supply is crucial for the growth of aerobic fungi like Aspergillus and for the activity of oxygenase enzymes in the biosynthetic pathway. Ensure proper agitation and aeration rates in your fermenter. For shake flask cultures, use baffled flasks and an appropriate shaking speed (e.g., 200 rpm).

Possible Cause 3: Poor Fungal Growth

  • Troubleshooting Steps:

    • Inoculum Quality: Use a fresh and healthy inoculum. An old or contaminated seed culture will result in poor growth and low product yield.

    • Medium Sterilization: Ensure the fermentation medium is properly sterilized to eliminate any competing microorganisms.

    • Growth Curve Analysis: Perform a growth curve analysis to determine the optimal time for harvest. Secondary metabolite production, like that of this compound, often occurs during the stationary phase of growth.

Issue 2: Contamination of the Fermentation Culture

Possible Cause 1: Bacterial Contamination

  • Identification: Bacterial contamination can often be identified by a sudden drop in pH, a milky appearance of the culture broth, and a foul odor. Microscopic examination will reveal bacterial cells.

  • Prevention:

    • Aseptic Technique: Strictly adhere to aseptic techniques during all stages of the process, from media preparation to inoculation and sampling.

    • Sterilization: Ensure all equipment and media are properly sterilized.

    • Antibiotics: While not always ideal, the addition of broad-spectrum antibiotics to the medium can help prevent bacterial contamination, especially in the initial stages of process development.

Possible Cause 2: Fungal Contamination (Cross-Contamination)

  • Identification: The presence of fungal colonies with different morphology (color, texture) from your production strain is a sign of cross-contamination.

  • Prevention:

    • Clean Workspace: Work in a clean and sanitized environment, preferably a laminar flow hood.

    • Spore Control: Minimize air movement to prevent the spread of fungal spores. Regularly clean and disinfect all surfaces in the laboratory.

    • Strain Purity: Ensure the purity of your fungal strain by regularly streaking it on a solid medium to obtain single colonies.

Quantitative Data Summary

Table 1: Reported Yields of this compound and Related Compounds in Aspergillus Species

Fungal StrainCompoundFermentation ConditionsReported YieldReference
Aspergillus ustus 094102 (High-yield mutant)This compoundRice medium, 28°C, 10 days200 mg/L
Aspergillus ustus (Wild type)Ophiobolin FNot specifiedLower than engineered strains
Engineered Escherichia coliOphiobolin FOptimized precursor supply150 mg/L

Experimental Protocols

Protocol 1: Fermentation of Aspergillus for this compound Production
  • Media Preparation:

    • Prepare a solid medium for fungal culture (e.g., Potato Dextrose Agar - PDA).

    • Prepare the liquid fermentation medium. A rice-based medium can be used: 30 g of rice in a 250 mL Erlenmeyer flask, with the addition of yeast extract (20 mg) and KH₂PO₄ (10 mg), and natural sea water (40 mL).

    • Sterilize all media and flasks by autoclaving.

  • Inoculation:

    • Inoculate the solid medium with the Aspergillus strain and incubate at 28°C until sufficient mycelial growth is observed.

    • Aseptically transfer a small piece of the mycelial mat from the solid culture to the liquid fermentation medium.

  • Incubation:

    • Incubate the liquid culture at 28°C with shaking (e.g., 200 rpm) for 10-21 days.

Protocol 2: Extraction of this compound from Fermentation Broth
  • Harvesting:

    • After the incubation period, harvest the entire fermentation broth (mycelia and liquid).

  • Solvent Extraction:

    • Add an equal volume of acetone to the fermentation broth and sonicate for 30 minutes to extract the metabolites from the mycelia.

    • Remove the acetone by rotary evaporation.

    • To the remaining aqueous phase, add an equal volume of ethyl acetate and mix vigorously in a separatory funnel.

    • Allow the layers to separate and collect the upper ethyl acetate layer. Repeat the ethyl acetate extraction two more times.

    • Combine all ethyl acetate extracts.

  • Concentration:

    • Evaporate the ethyl acetate under reduced pressure to obtain the crude extract containing this compound.

Protocol 3: Purification of this compound
  • Crude Extract Preparation:

    • Dissolve the crude extract in a small volume of a suitable solvent, such as methanol.

  • Chromatographic Separation:

    • Purification can be achieved using High-Performance Liquid Chromatography (HPLC).

    • Column: A C18 reverse-phase column is commonly used for the separation of terpenoids.

    • Mobile Phase: A gradient of methanol and water is often effective. For example, a gradient from 60% to 82% methanol in water over 45 minutes.

    • Detection: Monitor the elution at a wavelength of around 238 nm, which is the λmax for this compound.

    • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Purity Confirmation:

    • Analyze the collected fractions by HPLC to confirm purity.

    • Further structural confirmation can be performed using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

This compound Biosynthetic Pathway GFPP Geranylfarnesyl Diphosphate (GFPP) OphF Ophiobolin F GFPP->OphF OblA (Terpene Synthase) OphC This compound OphF->OphC OblB (P450 Monooxygenase)

Caption: Simplified biosynthetic pathway of this compound from GFPP.

Experimental Workflow for Yield Enhancement cluster_0 Strain and Medium Optimization cluster_1 Fermentation Process cluster_2 Analysis and Purification Strain Fungal Strain Selection Media Media Optimization (Carbon, Nitrogen, Minerals) Strain->Media Fermentation Fermentation (Temperature, pH, Aeration) Media->Fermentation Extraction Extraction Fermentation->Extraction Purification Purification (HPLC) Extraction->Purification Analysis Yield Quantification Purification->Analysis

Caption: A typical workflow for optimizing this compound production.

Troubleshooting Low Yield Start Low this compound Yield CheckGrowth Is fungal growth (biomass) adequate? Start->CheckGrowth CheckContamination Is the culture contaminated? CheckGrowth->CheckContamination Yes OptimizeGrowth Optimize growth conditions: - Inoculum quality - Medium sterilization CheckGrowth->OptimizeGrowth No AddressContamination Review and improve aseptic techniques. Discard contaminated cultures. CheckContamination->AddressContamination Yes OptimizeFermentation Optimize fermentation parameters: - Temperature - pH - Aeration CheckContamination->OptimizeFermentation No OptimizeMedium Optimize medium composition: - Carbon source - Nitrogen source - Minerals OptimizeFermentation->OptimizeMedium

Caption: A decision tree for troubleshooting low this compound yield.

Dealing with Ophiobolin C precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ophiobolin C. The information is presented in a question-and-answer format to directly address common issues encountered during cell culture experiments, with a focus on preventing and resolving precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular targets?

This compound is a sesterterpenoid fungal phytotoxin produced by several species of the genus Bipolaris. It is known to exhibit a range of biological activities, including antiviral and cytotoxic effects. One of its well-characterized mechanisms of action is the antagonism of the chemokine receptor CCR5.[1] By binding to CCR5, this compound can inhibit the entry of R5-tropic HIV-1 into host cells.[1][2][3] Additionally, this compound and its analogs, like Ophiobolin A, have demonstrated potent cytotoxicity against various cancer cell lines, inducing cell death through mechanisms such as endoplasmic reticulum (ER) stress, disruption of thiol proteostasis, and mitochondrial metabolic collapse.[4][5][6]

Q2: Why is my this compound precipitating in my cell culture medium?

This compound has poor solubility in aqueous solutions like cell culture media.[7] Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the final culture medium. This is often exacerbated by:

  • High final concentration of this compound: The intended working concentration may be too high for the aqueous environment.

  • High percentage of organic solvent in the final dilution: While soluble in organic solvents like DMSO, a high concentration of the solvent itself can be toxic to cells. When the stock solution is diluted into the aqueous medium, the dramatic decrease in organic solvent concentration causes the hydrophobic this compound to fall out of solution.

  • Temperature fluctuations: Cooling of the medium after the addition of the warmer stock solution can decrease the solubility of the compound.[8]

  • pH of the medium: Although less common for this compound, pH can influence the solubility of some molecules.

  • Direct addition of concentrated stock to the medium: This can cause localized high concentrations that lead to immediate precipitation.

Q3: How can I visually identify this compound precipitation?

Precipitation of a compound like this compound in cell culture media can manifest in several ways:

  • Cloudiness or turbidity: The initially clear medium may appear hazy or cloudy.[9]

  • Visible particles: Small, crystalline-like particles may be observed floating in the medium or settled at the bottom of the culture vessel. Under a microscope, these may appear as distinct, often needle-like or amorphous, structures that are different from the cells.

  • "Flocculent" precipitation: A less common form that can appear as a "cloud" or web-like substance around cell aggregates, especially at high concentrations.[9]

  • Whitish powder: In centrifuge tubes or stock solutions, undissolved compound may appear as a white powder settled at the bottom.

Troubleshooting Guide

Problem: I observe a precipitate after adding this compound to my cell culture medium.

Possible Cause Solution
Working concentration is too high. Determine the optimal, non-precipitating concentration range for your specific cell line and assay through a pilot experiment with a serial dilution of this compound.
Inadequate dissolution of the stock solution. Ensure the stock solution in 100% DMSO is fully dissolved. Gentle warming to 37°C and vortexing or sonication can aid dissolution.
Suboptimal dilution method. Avoid adding the concentrated DMSO stock directly to the full volume of the medium. Instead, perform a serial dilution of the stock in pre-warmed (37°C) complete culture medium. Add the diluted compound dropwise while gently swirling the medium.
Final DMSO concentration is too low to maintain solubility. While keeping the final DMSO concentration as low as possible (ideally ≤ 0.5%) to avoid cytotoxicity, ensure it is sufficient to maintain this compound in solution at the desired working concentration. A balance must be struck, and this may require optimization.
Temperature shock during dilution. Pre-warm both the stock solution and the cell culture medium to 37°C before mixing to prevent a sudden drop in temperature that can reduce solubility.
Interaction with media components. In serum-free media, some components can contribute to precipitation. If using serum-free medium, ensure all components are fully dissolved before adding this compound. Serum proteins, like albumin, can sometimes help to solubilize hydrophobic compounds by binding to them.[10][11][12]

Problem: What should I do if precipitation has already occurred in my experiment?

If you observe precipitation after adding this compound to your culture plates, it is generally recommended to discard the plate and start a new experiment. The presence of a precipitate means the actual concentration of the compound in solution is unknown and likely not uniform across the wells, which will lead to unreliable and unrepeatable results. While gentle warming and agitation might help to redissolve some of the precipitate, it is difficult to ensure complete and uniform redissolution without disturbing the cells.

Data Presentation

Table 1: Cytotoxicity of this compound and Analogs in Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50 / GI50Reference
This compoundChronic Lymphocytic LeukemiaLeukemia8 nM (LC50)[1]
Ophiobolin ANCI-H1703Lung Squamous Cell Carcinoma0.17 µM (GI50)[4]
Ophiobolin AA549Non-Small Cell Lung Cancer~1 µM[13]
Ophiobolin ASKMEL28Melanoma~0.5 µM[13]
Ophiobolin AHs683Anaplastic Oligodendroglioma~0.5 µM[13]
Ophiobolin AB16F10Mouse Melanoma~0.2 µM[13]
Ophiobolin AU373Glioblastoma~1 µM[14]
Ophiobolin AMCF-7Breast Adenocarcinoma~1 µM[14]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; LC50: Half-maximal lethal concentration.

Table 2: Recommended Final DMSO Concentrations in Cell Culture
Cell TypeRecommended Max. DMSO ConcentrationNotes
Most cancer cell lines0.5% - 1%Sensitivity can vary. It is always best to perform a vehicle control to assess the effect of DMSO on your specific cell line.
Primary cells≤ 0.1%Generally more sensitive to DMSO toxicity.
Sensitive cell lines≤ 0.1%Some cell lines may show stress or altered gene expression even at low DMSO concentrations.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol is designed to minimize the risk of precipitation when preparing this compound for cell culture experiments.

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, complete cell culture medium (with serum, if applicable)

  • Sterile, polypropylene microcentrifuge tubes

  • Water bath or incubator at 37°C

Procedure:

  • Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO):

    • Calculate the required amount of this compound powder and DMSO to prepare a 10 mM stock solution. (Molecular Weight of this compound = 386.6 g/mol ).

    • Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial containing the this compound powder.

    • Vortex thoroughly to dissolve the powder. If necessary, gently warm the solution at 37°C for 5-10 minutes and vortex again to ensure complete dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.

  • Preparation of Working Solutions (Serial Dilution in Culture Medium):

    • Pre-warm the complete cell culture medium and the 10 mM this compound stock solution to 37°C.

    • Perform a serial dilution to reach the final desired concentrations. It is recommended to do at least one intermediate dilution step in the culture medium. For example, to achieve a final concentration of 10 µM in a culture well with 1 ml of medium:

      • Prepare an intermediate dilution by adding 1 µl of the 10 mM stock solution to 99 µl of pre-warmed medium to get a 100 µM solution. Mix well by gentle pipetting.

      • Add 100 µl of the 100 µM intermediate solution to the well containing 900 µl of medium to achieve the final 10 µM concentration.

    • When adding the this compound solution to the culture medium, add it dropwise while gently swirling the plate or tube to ensure rapid and even distribution.

    • Always include a vehicle control in your experiment, which contains the same final concentration of DMSO as the highest concentration of this compound used.

Protocol for a Standard MTT Cytotoxicity Assay

This protocol outlines the steps for assessing the cytotoxicity of this compound using a standard MTT assay.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well flat-bottom sterile plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Resuspend the cells in complete culture medium to the desired density.

    • Seed the cells into a 96-well plate at the optimized seeding density for your cell line (e.g., 5,000-10,000 cells/well in 100 µl of medium).

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium as described in the previous protocol.

    • Carefully remove the medium from the wells and add 100 µl of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µl of the 5 mg/ml MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals (purple precipitate).

    • After the incubation with MTT, add 100 µl of the solubilization solution to each well.

    • Gently pipette up and down to dissolve the formazan crystals. It may be necessary to incubate the plate for a few hours at 37°C or overnight at room temperature in the dark to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630-690 nm if available.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay stock Prepare 10 mM this compound in 100% DMSO warm Warm Stock and Medium to 37°C stock->warm dilute Serially Dilute in Pre-warmed Medium warm->dilute treat Treat Cells with This compound dilute->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for Desired Time treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Add Solubilization Solution mtt->solubilize read Read Absorbance at 570 nm solubilize->read

Experimental Workflow for this compound Cytotoxicity Assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm & ER cluster_mitochondria Mitochondria Ophiobolin_C This compound CCR5 CCR5 Ophiobolin_C->CCR5 antagonizes ER_Stress ER Stress (CHOP mediated) Ophiobolin_C->ER_Stress Thiol_Proteostasis Disruption of Thiol Proteostasis Ophiobolin_C->Thiol_Proteostasis Mito_Metabolism Mitochondrial Metabolic Collapse Ophiobolin_C->Mito_Metabolism gp120 HIV gp120 gp120->CCR5 inhibited binding Cell_Death Paraptosis-like Cell Death ER_Stress->Cell_Death Thiol_Proteostasis->Cell_Death Mito_Metabolism->Cell_Death

Simplified Signaling Pathways of this compound.

troubleshooting_logic node_action node_action start Precipitate Observed? check_stock Is Stock Solution Clear? start->check_stock check_conc Is Working Conc. Too High? check_stock->check_conc Yes action_dissolve Action: Re-dissolve Stock (Warm/Vortex/Sonicate) check_stock->action_dissolve No check_dmso Is Final DMSO% Optimal? check_conc->check_dmso No action_optimize_conc Action: Optimize Concentration (Titration Experiment) check_conc->action_optimize_conc Yes check_temp Were Solutions Pre-warmed? check_dmso->check_temp Yes action_adjust_dmso Action: Adjust DMSO% (Balance Solubility & Toxicity) check_dmso->action_adjust_dmso No check_method Was Dilution Gradual? check_temp->check_method Yes action_prewarm Action: Pre-warm Reagents to 37°C check_temp->action_prewarm No action_refine_method Action: Refine Dilution (Serial Dilution, Slow Addition) check_method->action_refine_method No action_restart Restart Experiment with Optimized Protocol check_method->action_restart Yes action_dissolve->action_restart action_optimize_conc->action_restart action_adjust_dmso->action_restart action_prewarm->action_restart action_refine_method->action_restart

Troubleshooting Logic for this compound Precipitation.

References

Technical Support Center: Handling the Broad Toxicity of Ophiobolins in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of working with ophiobolins, a class of fungal sesterterpenoids known for their potent and broad-spectrum toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of ophiobolin A's cytotoxicity?

Ophiobolin A (OPA) exhibits a multi-faceted mechanism of toxicity, and its primary mode of action can be context-dependent, varying with the cell type and experimental conditions. The main proposed mechanisms include:

  • Covalent Modification of Phosphatidylethanolamine (PE): OPA can react with the primary amine of PE, a key phospholipid in cell membranes, to form covalent adducts. This interaction is thought to destabilize the lipid bilayer, leading to cytotoxicity.[1]

  • Induction of Endoplasmic Reticulum (ER) Stress: OPA can covalently modify free sulfhydryl groups on proteins, leading to protein misfolding and accumulation in the ER. This triggers the Unfolded Protein Response (UPR), and prolonged ER stress can lead to a form of non-apoptotic cell death known as paraptosis-like cell death.[2][3][4]

  • Inhibition of Calmodulin: OPA is a potent inhibitor of calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular signaling pathways.[5] This inhibition is thought to contribute to its phytotoxic effects and may also play a role in its effects on mammalian cells.[5][6]

  • Mitochondrial Dysfunction: Recent studies suggest that OPA can covalently target Complex IV of the electron transport chain, leading to a collapse in mitochondrial metabolism.

It is crucial for researchers to consider these multiple mechanisms when designing experiments and interpreting results.

Q2: Ophiobolin A is often described as inducing paraptosis-like cell death. What is this, and how does it differ from apoptosis?

Paraptosis-like cell death is a form of programmed cell death characterized by extensive cytoplasmic vacuolization, originating from the swelling and fusion of the endoplasmic reticulum and/or mitochondria.[7][8] Unlike apoptosis, it typically occurs without the activation of caspases, chromatin condensation, or the formation of apoptotic bodies.[7] The requirement of de novo protein synthesis is another distinguishing feature of paraptosis.[2]

Q3: How can I mitigate the off-target effects of ophiobolins in my experiments?

Given the reactive nature of ophiobolins, distinguishing on-target from off-target effects is a significant challenge. Here are some strategies:

  • Use of Thiol Antioxidants: Pre-treatment of cells with thiol antioxidants, such as N-acetylcysteine (NAC), can block OPA-induced cytotoxicity by preventing the formation of Michael adducts with proteins.[2] This can help to investigate the role of thiol reactivity in your observed phenotype.

  • Genetic Approaches: If a specific target is hypothesized, genetic knockdown (e.g., using siRNA) or knockout of that target can help to determine if it is essential for OPA's effects. For instance, knockdown of the ER stress mediator CHOP has been shown to reduce OPA-induced cell death.[2]

  • Chemical Biology Approaches: Utilize less reactive analogs of OPA, if available, to probe the importance of specific chemical moieties for its biological activity.

  • Comprehensive Phenotyping: A multi-assay approach to characterize the cellular response to OPA can provide a more complete picture and help to identify the dominant mechanisms of action in your specific model system.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values for Ophiobolin A

Problem: You are observing inconsistent IC50 values for OPA across different experiments or when using different cytotoxicity assays.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Assay-Dependent Readouts Different cytotoxicity assays measure distinct cellular parameters (e.g., metabolic activity, membrane integrity, lysosomal function). OPA's multifaceted toxicity can differentially impact these readouts, leading to varied IC50 values. It is recommended to use multiple, mechanistically distinct assays to obtain a comprehensive toxicity profile.[9]
Cell Density High cell density can lead to nutrient depletion and changes in the local microenvironment, which may affect cellular sensitivity to OPA. Ensure consistent cell seeding density across all experiments.
Incubation Time The cytotoxic effects of OPA can be time-dependent. Establish a time-course experiment to determine the optimal endpoint for your specific cell line and research question.
Compound Stability Ophiobolins may not be stable in culture media over long incubation periods. Prepare fresh stock solutions and consider replenishing the compound in long-term experiments.
Issue 2: Difficulty in Confirming Paraptosis-like Cell Death

Problem: You observe cytoplasmic vacuolization but are unsure if it represents paraptosis, autophagy, or another cellular process.

Troubleshooting Steps:

  • Assess Caspase Activation: Use a pan-caspase inhibitor (e.g., z-VAD-fmk) to determine if the observed cell death is caspase-dependent. A lack of rescue with the inhibitor supports a non-apoptotic mechanism like paraptosis.[2]

  • Inhibit Protein Synthesis: Pre-treat cells with a protein synthesis inhibitor like cycloheximide. Inhibition of vacuolization and cell death by cycloheximide is a key characteristic of paraptosis.[2]

  • Examine Vacuole Origin: Utilize fluorescent dyes or antibodies to stain the ER (e.g., ER-Tracker) and mitochondria (e.g., MitoTracker) to confirm the origin of the vacuoles.

  • Autophagy Markers: Assess the levels of autophagy markers such as LC3-II to differentiate from autophagy.

Quantitative Data Summary

The following table summarizes the reported IC50 values for Ophiobolin A in various cancer cell lines. Note that these values can vary depending on the specific assay and experimental conditions used.

Cell LineCancer TypeIC50 (µM)AssayReference
T98GGlioblastoma~1.5Calcein-AM/EthD-1[2]
U373MGGlioblastoma~2.0Calcein-AM/EthD-1[2]
U343Glioblastoma~2.5Calcein-AM/EthD-1[2]
U251NGlioblastoma~2.0Calcein-AM/EthD-1[2]
U251MGGlioblastoma~2.0Calcein-AM/EthD-1[2]
A172Glioblastoma~1.0Calcein-AM/EthD-1[2]

Experimental Protocols

Protocol 1: Assessment of Ophiobolin A-Induced ER Stress

This protocol outlines the steps to measure key markers of the Unfolded Protein Response (UPR) following OPA treatment.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in 6-well plates.
  • Allow cells to adhere overnight.
  • Treat cells with the desired concentrations of OPA for various time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

2. Western Blot Analysis:

  • Lyse cells and collect protein extracts.
  • Determine protein concentration using a standard assay (e.g., BCA).
  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with primary antibodies against key UPR markers:
  • Phospho-PERK and total PERK
  • Phospho-eIF2α and total eIF2α
  • ATF4
  • CHOP (GADD153)
  • GRP78 (BiP)
  • IRE1α
  • Use a loading control (e.g., β-actin or α-tubulin) to ensure equal protein loading.
  • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

3. XBP1 mRNA Splicing Analysis:

  • Isolate total RNA from treated cells.
  • Perform reverse transcription to generate cDNA.
  • Amplify the XBP1 transcript using PCR with primers that flank the 26-nucleotide intron.
  • Analyze the PCR products by agarose gel electrophoresis. The spliced form of XBP1 will appear as a smaller band than the unspliced form.

Protocol 2: Detection of Phosphatidylethanolamine-Ophiobolin A (PE-OPA) Adducts

This protocol provides a method to detect the covalent adducts formed between OPA and PE in cells.[1]

1. Cell Lysis and Lipid Extraction:

  • Treat cells with OPA.
  • Harvest and lyse the cells.
  • Perform a lipid extraction using a suitable method (e.g., Bligh-Dyer extraction).

2. Phospholipase D (PLD) Digestion:

  • Resuspend the lipid extract in a buffer suitable for PLD activity.
  • Add PLD from Streptomyces chromofuscus to release the modified PE headgroups.
  • Incubate to allow for complete digestion.

3. LC-MS/MS Analysis:

  • Analyze the digested sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Monitor for the specific mass-to-charge ratio (m/z) of the ethanolamine-OPA (Etn-OPA) adduct.
  • Confirm the identity of the adduct by comparing its retention time and fragmentation pattern to a synthesized Etn-OPA standard.

Visualizations

OPA_ER_Stress_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus OPA Ophiobolin A Proteins Nascent Proteins OPA->Proteins Covalent modification of thiols MisfoldedProteins Misfolded Proteins Proteins->MisfoldedProteins GRP78 GRP78/BiP MisfoldedProteins->GRP78 Accumulation PERK PERK GRP78->PERK Dissociation IRE1a IRE1α GRP78->IRE1a Dissociation ATF6 ATF6 GRP78->ATF6 Dissociation eIF2a eIF2α PERK->eIF2a Phosphorylation XBP1u XBP1u mRNA IRE1a->XBP1u Splicing ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Cleavage in Golgi ATF4 ATF4 eIF2a->ATF4 Translation CHOP CHOP ATF4->CHOP Transcription XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein Translation ATF6_cleaved->GRP78 Upregulation Paraptosis Paraptosis-like Cell Death CHOP->Paraptosis XBP1s_protein->GRP78 Upregulation

Caption: Ophiobolin A-induced ER stress signaling pathway.

PE_Adduct_Workflow start OPA-treated Cells lysis Cell Lysis & Lipid Extraction start->lysis pld_digestion Phospholipase D Digestion lysis->pld_digestion lc_ms LC-MS/MS Analysis pld_digestion->lc_ms detection Detection of Etn-OPA Adduct lc_ms->detection

Caption: Workflow for detecting PE-OPA adducts.

References

Technical Support Center: Enhancing the Selectivity of Ophiobolin A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Ophiobolin A (OpA) and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development of more selective OpA-based compounds.

Frequently Asked Questions (FAQs)

Q1: My Ophiobolin A derivatives show potent cytotoxicity, but lack selectivity between cancerous and non-cancerous cell lines. What strategies can I employ to improve selectivity?

A1: Achieving cancer cell selectivity is a common challenge. Here are several strategies that have been explored:

  • Exploiting the Tumor Microenvironment: The acidic nature of the tumor microenvironment can be leveraged. Developing acid-sensitive OpA analogues, such as acetal prodrugs, has been shown to enhance cytotoxicity selectively in the lower pH conditions typical of tumors compared to the physiological pH of healthy tissues[1][2]. These analogues are designed to be more stable and less reactive at neutral pH, and become activated in the acidic tumor environment[1][3].

  • Structural Modification and SAR Studies: A pharmacophore-directed retrosynthesis approach can help identify the minimal structural requirements for cytotoxicity. By synthesizing simplified bicyclic derivatives of OpA, it has been observed that cytotoxicity and selectivity often increase with structural complexity. Variations at the C3 position, for instance, can modulate stability and activity[4]. Systematically modifying the core structure and observing the impact on activity against a panel of cancer and normal cell lines is crucial for establishing a solid structure-activity relationship (SAR)[4][5].

  • Dimerization Strategy: Creating dimeric or even trimeric versions of OpA derivatives can significantly enhance antiproliferative potency[6]. This strategy is based on the premise that dimeric compounds can crosslink biological targets, such as proteins, through reactions like pyrrolylation of primary amines[6]. The length of the linker between the monomeric units can also influence potency, suggesting a degree of target specificity[6].

  • Target-Oriented Modifications: Recent research has identified that OpA can covalently target mitochondrial complex IV, leading to metabolic collapse in cancer cells[7]. Another key target is phosphatidylethanolamine (PE) in the cell membrane, with which OpA reacts to form cytotoxic adducts, leading to lipid bilayer destabilization[8][9]. Understanding these specific molecular targets allows for the rational design of derivatives that may have a higher affinity or reactivity towards these targets in cancer cells, which might have altered membrane composition or mitochondrial function[7][9].

Q2: I am considering a prodrug strategy. How do I design and test an acid-sensitive Ophiobolin A analogue?

A2: An acid-sensitive prodrug approach is a promising strategy. Here's a general workflow:

  • Design: The core idea is to mask the reactive 1,4-ketoaldehyde moiety of OpA with an acid-labile group, such as an acetal. This can be achieved by reacting OpA with various alcohols[1]. The choice of alcohol can influence the stability and activation kinetics of the resulting analogue.

  • Synthesis: The reaction of OpA with alcohols can lead to the formation of different types of adducts. Detailed synthetic procedures and characterization using techniques like NMR are essential to confirm the structure of the new derivatives[1][10].

  • In Vitro Testing: To evaluate the pH-dependent activity, you should perform cytotoxicity assays (e.g., MTT or CellTiter-Glo) on cancer cell lines cultured at both physiological pH (e.g., 7.4-7.5) and a reduced pH that mimics the tumor microenvironment (e.g., 6.5)[1]. A successful acid-sensitive analogue will show significantly higher potency at the lower pH[1][2]. It is also important to confirm that the change in pH itself does not significantly affect cell viability[1].

  • Control Experiments: Always include the parent Ophiobolin A compound as a control to determine if its activity is also pH-dependent. Studies have shown that OpA itself may show little difference in its effect on cell proliferation with a change in cell culture pH from 7.5 to 6.5[1].

Q3: What is the proposed mechanism of action for Ophiobolin A's cytotoxicity, and how can this inform the design of more selective derivatives?

A3: Ophiobolin A's mechanism of action is complex and appears to be context-dependent, involving multiple cellular targets and pathways. Understanding these can guide the design of more selective compounds.

  • Covalent Modification of Primary Amines: OpA possesses a reactive aldehyde and a Michael acceptor that can react with nucleophilic amino acids like lysines and cysteines on proteins[11]. It can undergo a Paal-Knorr reaction with primary amines to form pyrrole-containing adducts[5][9]. This reactivity is thought to be critical for its biological activity[5]. One key target of this reaction is the primary amine of phosphatidylethanolamine (PE) in cell membranes, leading to the formation of cytotoxic PE-OpA adducts that destabilize the lipid bilayer[8][9]. This suggests that cancer cells with altered membrane PE levels might be more susceptible[9].

  • Induction of Paraptosis: In some cancer cells, particularly apoptosis-resistant glioblastoma, OpA induces a non-apoptotic form of cell death called paraptosis[5][9][12]. This process is characterized by vacuolization originating from the endoplasmic reticulum and mitochondria[5].

  • Mitochondrial Targeting: A significant recent finding is that OpA can covalently target subunits of complex IV (cytochrome C oxidase) in the mitochondrial electron transport chain, specifically COX5A and HIGD2A[7]. This leads to an initial spike in mitochondrial respiration and oxidative stress, followed by a collapse of the mitochondrial membrane potential and ATP depletion, ultimately causing rapid cell death[7].

These mechanisms suggest that derivatives could be designed to have enhanced reactivity towards PE in cancer cell membranes or to more efficiently target mitochondrial proteins.

Q4: How can I identify the cellular targets of my novel Ophiobolin A derivatives to understand their selectivity?

A4: Identifying the specific cellular targets is crucial for understanding the mechanism of action and potential off-target effects. Here are some approaches:

  • Chemical Proteomics: This is a powerful technique to map the proteome-wide reactivity of your compounds. By using covalent chemoproteomic platforms, you can identify the specific proteins and even the exact amino acid residues (cysteines and lysines) that your OpA derivative covalently modifies in a sensitive cell line[7][11].

  • Target Deconvolution with Capture Tags: A streamlined approach involves using a photoreactive cleavable chloroalkane capture tag. This tag can be attached to your bioactive compound to create a probe. When introduced to intact cells, the probe binds to its targets. UV-induced cross-linking then permanently freezes these interactions. The tagged targets can then be enriched and identified by mass spectrometry[13]. This method can identify both known and novel cellular targets, including those with low affinity or abundance[13].

  • Genetic Screening: Unbiased genetic screens in human cells can help identify pathways and proteins that are crucial for the cytotoxicity of your compound. For example, genetic inactivation of the de novo synthesis of phosphatidylethanolamine (PE) was shown to mitigate OpA cytotoxicity, which was a key step in identifying PE as a primary target[9].

Troubleshooting Guide

Problem 1: My dimeric Ophiobolin A derivatives show increased potency but are difficult to purify.
  • Possible Cause: The increased molecular weight and complexity of dimeric structures can lead to aggregation and purification challenges.

  • Suggested Solution:

    • Chromatography Optimization: Experiment with different chromatography techniques. Reverse-phase HPLC with a gradient of organic solvent (e.g., acetonitrile) in water with a small amount of acid (e.g., formic acid or TFA) can be effective. Consider using different column stationary phases (e.g., C18, C8, phenyl-hexyl).

    • Solubility: Ensure the compound is fully dissolved before injection. You may need to use stronger organic solvents like DMSO initially, but be mindful of their compatibility with your chromatography system.

    • Linker Modification: If purification issues persist, consider synthesizing dimers with more soluble linkers, such as those incorporating polyethylene glycol (PEG) units of varying lengths.

Problem 2: The results of my cell viability assays (e.g., MTT) are inconsistent.
  • Possible Cause: Inconsistent results can stem from several factors, including compound stability, cell seeding density, and assay timing.

  • Suggested Solution:

    • Compound Stability: OpA and its derivatives can be unstable in solution. Prepare fresh stock solutions in a suitable solvent like DMSO and use them immediately or store them at -80°C in small aliquots to avoid freeze-thaw cycles. Protect from light where necessary.

    • Cell Seeding: Ensure a uniform cell number is seeded in each well of your microplate. Perform a cell count before seeding and allow the cells to adhere and stabilize (typically 24 hours) before adding your compounds[6][14].

    • Treatment Duration: The duration of treatment can significantly impact the results. A common incubation time is 72 hours, but this may need to be optimized for your specific cell line and compound[6][14].

    • Assay Interference: Some compounds can interfere with the MTT assay chemistry. If you suspect this, consider using an alternative viability assay that measures a different parameter, such as ATP levels (e.g., CellTiter-Glo) or membrane integrity (e.g., LDH release assay).

Problem 3: My acid-sensitive prodrugs are not showing the expected pH-dependent activity.
  • Possible Cause: The linker chosen may not be sufficiently labile at the target acidic pH, or it may be too unstable and hydrolyzing prematurely at physiological pH.

  • Suggested Solution:

    • pH of Culture Medium: Carefully control and monitor the pH of your cell culture medium throughout the experiment. Use buffers appropriate for maintaining a stable acidic or neutral pH.

    • Kinetics of Activation: The rate of hydrolysis of the acetal or other acid-labile group is critical. If activation is too slow, you may not see an effect within your experimental timeframe. Consider synthesizing analogues with different alcohols to tune the lability of the prodrug. Halogen-containing alcohols, for instance, have been used to create OpA adducts with varying levels of selectivity for inhibiting cell proliferation at reduced pH[1].

    • Cellular Uptake: Ensure that the modifications made to create the prodrug do not negatively impact its ability to cross the cell membrane. You may need to perform uptake studies to confirm that the compound is reaching its intracellular target.

Quantitative Data Summary

Table 1: Antiproliferative Activity of Monomeric and Dimeric Ophiobolin A Derivatives
CompoundCell LineGI₅₀ (µM)Reference
Ophiobolin A (Monomer)U373 (Glioblastoma)~1.0[6]
Ophiobolin A (Monomer)A549 (NSCLC)~1.0[6]
Ophiobolin A Dimer 1U373 (Glioblastoma)0.1 - 1.0[6]
Ophiobolin A Dimer 1A549 (NSCLC)0.1 - 1.0[6]
Ophiobolin A Dimer 2U373 (Glioblastoma)0.1 - 1.0[6]
Ophiobolin A Dimer 2A549 (NSCLC)0.1 - 1.0[6]

Note: The original data presents a range; specific values for each dimer are detailed in the source publication.

Table 2: pH-Dependent Antiproliferative Activity of Ophiobolin A and its Analogues against GBM43 Glioblastoma Stem Cells
CompoundGI₅₀ at pH 7.5 (µM)GI₅₀ at pH 6.5 (µM)Reference
Ophiobolin A0.220.29[1]
Analogue 4h>10~1.0[1]
Analogue 4i>10~1.0[1]
Analogue 4j>10~2.0[1]
Analogue 5h>10~1.5[1]
Analogue 5i>10~2.0[1]
Analogue 5j>10~2.5[1]

Note: Analogues are adducts of OpA with halogen-containing alcohols, demonstrating enhanced activity at lower pH.

Experimental Protocols

Protocol 1: General MTT Assay for Antiproliferative Effects

This protocol is adapted from methodologies used in the evaluation of Ophiobolin A derivatives[6][14].

  • Cell Seeding:

    • Trypsinize and resuspend cells in appropriate culture medium.

    • Perform a cell count to ensure accuracy.

    • Seed cells into 96-well plates at a predetermined optimal density for the specific cell line.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (ranging from nM to µM).

    • Remove the medium from the seeded plates and add the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration).

    • Incubate the treated plates for 72 hours under the same conditions as step 1.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the GI₅₀ (concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.

Visualizations

OphiobolinA_Mechanism cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion PE Phosphatidylethanolamine (PE) PE_Adduct PE-OpA Adduct PE->PE_Adduct Paal-Knorr Reaction Proteins Proteins (e.g., Lysine residues) Pyrrolylation Pyrrolylation Proteins->Pyrrolylation Covalent Modification ComplexIV Complex IV (COX5A, HIGD2A) ATP ATP ComplexIV->ATP Depletion ROS ROS ComplexIV->ROS Activation Metabolic_Collapse Metabolic Collapse ATP->Metabolic_Collapse ROS->Metabolic_Collapse Membrane_Destabilization Membrane Destabilization PE_Adduct->Membrane_Destabilization Cell_Death Cell Death (Paraptosis/Other) Membrane_Destabilization->Cell_Death Pyrrolylation->Cell_Death Metabolic_Collapse->Cell_Death OpA Ophiobolin A OpA->PE OpA->Proteins OpA->ComplexIV Covalent Targeting

Caption: Ophiobolin A's multi-targeted mechanism of action in cancer cells.

Selectivity_Strategies cluster_strategies Key Strategies cluster_approaches Experimental Approaches cluster_outcomes Desired Outcomes Start Improve Selectivity of Ophiobolin A Derivatives Strategy1 Tumor Microenvironment Targeting Start->Strategy1 Strategy2 Dimerization & Multimerization Start->Strategy2 Strategy3 Structure-Activity Relationship (SAR) Start->Strategy3 Approach1 Design Acid-Sensitive Prodrugs (e.g., Acetals) Strategy1->Approach1 Approach2 Synthesize Dimeric Analogs with Varied Linkers Strategy2->Approach2 Approach3 Modify Core Structure (e.g., 1,4-ketoaldehyde moiety) Strategy3->Approach3 Outcome1 Enhanced Potency at Low pH Approach1->Outcome1 Outcome2 Increased Potency via Target Crosslinking Approach2->Outcome2 Outcome3 Identify Key Pharmacophore for Selectivity Approach3->Outcome3

Caption: Key strategies to enhance the selectivity of Ophiobolin A derivatives.

Experimental_Workflow_Prodrug cluster_testing In Vitro Cytotoxicity Testing Start Start: Design Acid-Sensitive OpA Prodrug Synthesis Chemical Synthesis (e.g., Acetal Formation) Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Culture_pH7 Culture Cancer Cells at pH 7.4 Characterization->Culture_pH7 Culture_pH6 Culture Cancer Cells at pH 6.5 Characterization->Culture_pH6 Assay_pH7 MTT / Viability Assay (72h Treatment) Culture_pH7->Assay_pH7 Assay_pH6 MTT / Viability Assay (72h Treatment) Culture_pH6->Assay_pH6 Analysis Data Analysis: Compare GI₅₀ Values Assay_pH7->Analysis Assay_pH6->Analysis Conclusion Conclusion: Determine pH-dependent Selectivity Analysis->Conclusion

Caption: Workflow for testing acid-sensitive Ophiobolin A prodrugs.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of Ophiobolin C versus Ophiobolin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two closely related fungal sesterterpenoids, Ophiobolin C and Ophiobolin A. While both compounds exhibit potent anti-cancer activities, emerging research suggests they may operate through distinct mechanisms of action. This document summarizes the available quantitative data, outlines experimental methodologies for assessing cytotoxicity, and visualizes the current understanding of their signaling pathways.

Quantitative Cytotoxicity Data

The following table summarizes the reported cytotoxic concentrations of this compound and Ophiobolin A against various cancer cell lines. It is important to note that direct comparative studies across a wide range of identical cell lines are limited, and experimental conditions may vary between studies.

CompoundCell LineCancer TypeCytotoxicity MetricConcentration
This compound Chronic Lymphocytic LeukemiaLeukemiaLC508 nM
MCF-7Breast CancerIC504.88 ± 0.45 µM
MDA-MB-231Breast CancerIC501.92 ± 0.67 µM
MCF-7/ADRBreast Cancer (Adriamycin-resistant)IC500.77 ± 0.08 µM
Ophiobolin A T98G, U373MG, U343, U251N, U251MG, A172GlioblastomaIC50Dose-dependent reduction in viability
KBM7 (wild-type)Chronic Myelogenous LeukemiaIC5043 nM
NCI-H1703Lung CancerGI500.17 µM
Feline Fetus Lung (FFL)-IC5048.8 ng/mL
Porcine Kidney Epithelial (PK-15)-IC5048.8 - 97.6 ng/mL
L1210LeukemiaIC50120 µg/mL

Mechanisms of Action and Signaling Pathways

Ophiobolin A has been more extensively studied, with its cytotoxic effects attributed to multiple mechanisms. In contrast, the cytotoxic signaling pathway of this compound in cancer is less defined, with its known role as a CCR5 antagonist providing a potential mechanism.

Ophiobolin A: A Multi-Faceted Induction of Cell Death

Ophiobolin A is known to induce a non-apoptotic form of programmed cell death called paraptosis-like cell death, particularly in glioblastoma cells[1]. This process is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria. The key mechanisms include:

  • ER Stress: Ophiobolin A induces significant stress on the endoplasmic reticulum, a critical organelle for protein folding and calcium homeostasis[2].

  • Covalent Modification of Phosphatidylethanolamine (PE): A primary mechanism of Ophiobolin A's cytotoxicity involves its covalent reaction with the headgroup of phosphatidylethanolamine, a major component of cell membranes. This adduct formation disrupts the lipid bilayer, leading to membrane destabilization and cell death[1][3].

  • Calmodulin Inhibition: In plant cells, Ophiobolin A has been shown to inhibit calmodulin, a key calcium-binding protein involved in numerous signaling pathways[1]. While this has also been proposed as a mechanism in cancer cells, the covalent modification of PE is considered a more central cytotoxic event[4].

Ophiobolin_A_Pathway Ophiobolin_A Ophiobolin A Cell_Membrane Cell Membrane (Phosphatidylethanolamine) Ophiobolin_A->Cell_Membrane Covalent Modification ER Endoplasmic Reticulum Ophiobolin_A->ER Membrane_Destabilization Membrane Destabilization Cell_Membrane->Membrane_Destabilization ER_Stress ER Stress ER->ER_Stress Paraptosis Paraptosis-like Cell Death Membrane_Destabilization->Paraptosis ER_Stress->Paraptosis

Ophiobolin A Cytotoxic Signaling Pathway
This compound: A Potential Role for CCR5 Antagonism in Cytotoxicity

The cytotoxic mechanism of this compound in cancer is not as well-elucidated. However, it has been identified as an antagonist of the C-C chemokine receptor 5 (CCR5), with an IC50 of 40 µM for inhibiting the binding of the HIV-1 envelope protein gp120 to the receptor. The CCL5/CCR5 signaling axis has been implicated in cancer progression, including tumor growth, metastasis, and the recruitment of immunosuppressive cells to the tumor microenvironment[5][6][7].

By blocking CCR5, this compound could potentially:

  • Induce Apoptosis: Studies with other CCR5 antagonists, such as maraviroc, have shown induction of apoptosis in colorectal cancer cells[5].

  • Inhibit Metastasis: The CCL5/CCR5 axis is involved in cancer cell migration and invasion. Antagonizing this receptor could therefore reduce the metastatic potential of cancer cells[5][7].

  • Modulate the Tumor Microenvironment: CCR5 is expressed on various immune cells, including regulatory T cells (Tregs), which suppress the anti-tumor immune response. Blocking CCR5 could alter the immune landscape of the tumor, making it more susceptible to immune-mediated killing[6].

It is important to note that the high concentration of this compound required for CCR5 binding inhibition (40 µM) is significantly higher than the nanomolar concentrations at which it exhibits cytotoxicity against some cancer cells. This suggests that either the CCR5 antagonism is highly potent in specific cancer contexts, or other, yet to be identified, mechanisms contribute to its cytotoxic effects at lower concentrations.

Ophiobolin_C_Pathway Ophiobolin_C This compound CCR5 CCR5 Receptor Ophiobolin_C->CCR5 Antagonizes Apoptosis Apoptosis Ophiobolin_C->Apoptosis Reduced_Metastasis Reduced Metastasis Ophiobolin_C->Reduced_Metastasis Immune_Modulation Immune Modulation Ophiobolin_C->Immune_Modulation Tumor_Growth Tumor Growth CCR5->Tumor_Growth Metastasis Metastasis CCR5->Metastasis Immunosuppression Immunosuppression CCR5->Immunosuppression CCL5 CCL5 CCL5->CCR5 Binds

Proposed Cytotoxic Mechanism of this compound via CCR5 Antagonism

Experimental Protocols for Cytotoxicity Assays

The following are detailed methodologies for two common colorimetric assays used to determine cytotoxicity: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound or Ophiobolin A for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay based on the binding of the aminoxanthene dye sulforhodamine B to the protein components of cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the test compounds for the desired duration.

  • Cell Fixation: After treatment, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plate five times with slow-running tap water to remove the TCA and dead cells.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: After the plates are air-dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm.

  • Data Analysis: Determine the percentage of cell viability compared to the untreated control to calculate the IC50 value.

Comparative Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for comparing the cytotoxicity of two compounds like this compound and Ophiobolin A.

Cytotoxicity_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Data Analysis Cell_Culture Select & Culture Cancer Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Stock Solutions (Ophiobolin A & C) Treatment Treat with Serial Dilutions Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24, 48, 72h Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT or SRB) Incubation->Cytotoxicity_Assay Absorbance Measure Absorbance Cytotoxicity_Assay->Absorbance IC50_Calc Calculate IC50 Values Absorbance->IC50_Calc Comparison Compare Cytotoxicity IC50_Calc->Comparison

Workflow for Comparative Cytotoxicity Analysis

Conclusion

Both Ophiobolin A and this compound demonstrate significant cytotoxic potential against cancer cells, however, they appear to achieve this through different primary mechanisms. Ophiobolin A induces a distinct form of cell death through direct membrane disruption and induction of ER stress. The cytotoxic mechanism of this compound in cancer is less clear, but its known function as a CCR5 antagonist suggests a pathway involving the disruption of cancer-promoting signaling and potential modulation of the tumor immune microenvironment. Further direct comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of these two related natural products. The experimental protocols and workflows provided herein offer a standardized approach for such future investigations.

References

Comparative Analysis of the Structure-Activity Relationship of Ophiobolin C and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Drug Discovery and Development

Ophiobolins, a class of sesterterpenoid natural products characterized by a unique 5-8-5 tricyclic ring system, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1] Among them, Ophiobolin C and its analogs have emerged as promising candidates for therapeutic development, exhibiting a range of effects from anticancer to calmodulin inhibitory activities. This guide provides a detailed comparison of the structure-activity relationships (SAR) of this compound and its key analogs, supported by quantitative data, experimental protocols, and signaling pathway visualizations to aid researchers in this field.

Comparative Cytotoxicity

The cytotoxic potential of this compound and its analogs against various human cancer cell lines is a primary focus of research. The following table summarizes the 50% growth inhibitory (GI50) concentrations, offering a quantitative comparison of their potencies.

CompoundHCT-15 (Colon)NUGC-3 (Gastric)NCI-H23 (Lung)ACHN (Renal)PC-3 (Prostate)MDA-MB-231 (Breast)
This compound 0.35 µM0.29 µM0.33 µM0.31 µM0.39 µM0.36 µM
6-epi-Ophiobolin C 0.28 µM0.24 µM0.25 µM0.23 µM0.29 µM0.26 µM
Ophiobolin N 1.87 µM1.93 µM2.01 µM1.54 µM1.66 µM1.75 µM
6-epi-Ophiobolin N 1.34 µM1.27 µM1.45 µM1.11 µM1.19 µM1.21 µM

Data adapted from a study on ophiobolin derivatives from the marine fungus Aspergillus flocculosus.

Structure-Activity Relationship Analysis

The biological activity of ophiobolins is intricately linked to their chemical structure. Key structural features that govern their potency and mechanism of action have been identified through comparative studies of various analogs.

Key Structural Determinants for Cytotoxicity:

  • Dicarbonyl Group at C5 and C21: The presence of carbonyl groups at both the C5 and C21 positions is critical for the cytotoxic activity of ophiobolins. These functionalities are believed to be involved in the covalent modification of biological targets.

  • Hydroxyl Group at C3: A hydroxyl group at the C3 position generally contributes to enhanced cytotoxic potency.

  • Stereochemistry at C6: The stereochemistry at the C6 position significantly influences biological activity. Generally, ophiobolins with a 6S stereochemistry (like Ophiobolin A) tend to exhibit weaker phytotoxic, antibacterial, and nematicidal activities compared to their 6R (6-epi) counterparts.[1] However, in the context of cytotoxicity against human cancer cells, the 6-epi analogs of both this compound and N show slightly enhanced potency compared to their parent compounds, as seen in the table above.

  • Side Chain Modifications: Alterations in the side chain, such as the presence of a tetrahydrofuran ring between C14 and C17, can enhance phytotoxic, antifungal, and anticancer activities.[1]

Mechanisms of Action

This compound and its analogs exert their biological effects through multiple mechanisms, primarily involving the inhibition of calmodulin and the covalent modification of phosphatidylethanolamine, leading to the modulation of critical cellular signaling pathways.

Calmodulin Inhibition

Ophiobolins are potent inhibitors of calmodulin (CaM), a key calcium-binding protein involved in numerous cellular processes.[2] This inhibition is irreversible and occurs through the covalent modification of lysine residues on calmodulin.[3] The inhibition of calmodulin disrupts calcium signaling, which can, in turn, affect downstream pathways like the Ras/Raf/MEK/ERK cascade.

Covalent Modification of Phosphatidylethanolamine (PE)

A significant mechanism underlying the cytotoxicity of ophiobolins is their ability to covalently modify phosphatidylethanolamine (PE), a key component of cell membranes.[4] This reaction, a Paal-Knorr pyrrole synthesis, forms a pyrrole-containing adduct with the ethanolamine headgroup of PE.[5] This modification is thought to disrupt the integrity of the lipid bilayer, leading to cell death.[4]

Signaling Pathway Modulation

The disruption of normal cellular processes by ophiobolins leads to the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the nucleus, promoting cell growth and proliferation. Ophiobolin A has been shown to inhibit the phosphorylation of MEK and ERK, key components of this pathway. This inhibition is likely a downstream consequence of calmodulin inhibition, as calmodulin can modulate Ras activity.

Ras_Raf_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras GrowthFactor Growth Factor GrowthFactor->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation OphiobolinC This compound & Analogs OphiobolinC->MEK Inhibits (downstream effect) Calmodulin Calmodulin OphiobolinC->Calmodulin Inhibits Calmodulin->Ras Modulates

Caption: The Ras/Raf/MEK/ERK signaling pathway and its inhibition by this compound.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is another crucial signaling network that governs cell growth, proliferation, and survival. While direct evidence for this compound is limited, Ophiobolin A has been shown to affect this pathway. The disruption of cellular homeostasis and potential off-target effects of ophiobolins can lead to the inhibition of key components like Akt and mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 ProteinSynthesis Protein Synthesis & Cell Growth mTORC1->ProteinSynthesis OphiobolinC This compound & Analogs OphiobolinC->Akt Inhibits (potential effect)

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.

Experimental Protocols

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted from methodologies used in the evaluation of ophiobolin cytotoxicity.

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its analogs (typically in a range from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a suitable software.

Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay

This protocol provides a method to assess the inhibitory effect of ophiobolins on calmodulin activity.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 40 mM Tris-HCl (pH 7.5), 40 mM imidazole, 5 mM magnesium acetate, and 0.5 mM CaCl2.

  • Enzyme and Calmodulin Addition: To the reaction mixture, add a specific amount of bovine brain PDE (e.g., 0.0015 units) and a limiting concentration of calmodulin (e.g., 15 nM).

  • Inhibitor Incubation: Add various concentrations of this compound or its analogs (dissolved in a suitable solvent like methanol) to the reaction mixture. Incubate at 30°C for 30 minutes to allow for the interaction between the inhibitor and calmodulin.

  • Reaction Initiation: Initiate the enzymatic reaction by adding cAMP to a final concentration of 1.2 mM.

  • Coupled Enzyme Reaction: The PDE will convert cAMP to 5'-AMP. A coupled enzyme, 5'-nucleotidase (e.g., 0.03 units), is included in the reaction to convert 5'-AMP to adenosine and inorganic phosphate.

  • Phosphate Detection: After a defined incubation period (e.g., 30 minutes at 30°C), stop the reaction and measure the amount of released inorganic phosphate using a colorimetric method, such as the malachite green assay. Measure the absorbance at 610 nm.[3]

  • Data Analysis: Determine the concentration of the ophiobolin analog that causes 50% inhibition of the calmodulin-stimulated PDE1 activity (IC50).

Conclusion

This compound and its analogs represent a fascinating class of natural products with significant potential for the development of novel therapeutics, particularly in oncology. The structure-activity relationship studies highlight the critical role of specific functional groups and stereochemistry in determining their cytotoxic potency. Their multi-modal mechanism of action, involving both calmodulin inhibition and direct membrane disruption through PE adduction, offers multiple avenues for therapeutic intervention and suggests that they may be effective against a broad range of cancers. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this promising family of compounds. Further investigation into the specific effects of this compound on various signaling pathways and in vivo models will be crucial for its translation into clinical applications.

References

Validating the Calmodulin Inhibitory Activity of Ophiobolin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation of Ophiobolin C's calmodulin inhibitory activity. Given the limited specific quantitative data for this compound in the public domain, this guide will leverage the extensive research available for its close structural analog, Ophiobolin A, as a proxy. The methodologies and comparative framework presented here are directly applicable to the study of this compound and other potential calmodulin inhibitors.

Calmodulin (CaM) is a ubiquitous, highly conserved calcium-binding protein that acts as a primary sensor of Ca2+ signals in eukaryotic cells. Upon binding Ca2+, CaM undergoes a conformational change, enabling it to interact with and regulate a multitude of target proteins, thereby controlling diverse cellular processes. This central role makes CaM an attractive target for therapeutic intervention and a crucial tool in cell signaling research. Ophiobolins are a class of sesterterpenoid fungal metabolites, with Ophiobolin A being a well-characterized irreversible inhibitor of calmodulin.[1][2] Validating the inhibitory potential of analogues like this compound requires a systematic approach using biochemical and biophysical assays.

Comparative Analysis of Calmodulin Inhibitors

A crucial step in validating a new inhibitor is to compare its performance against established compounds. The following table summarizes the key characteristics of Ophiobolin A and other widely used calmodulin antagonists.

InhibitorClass / OriginMechanism of ActionIC50 (CaM-PDE Assay)Key Characteristics
Ophiobolin A Sesterterpenoid Fungal MetaboliteIrreversible, Covalent0.87 - 3.7 µM[3]Forms a covalent adduct with Lys75, Lys77, and Lys148 on calmodulin; inhibition is time and Ca2+-dependent.[4][5]
Calmidazolium Chloride Imidazole DerivativeReversible, Non-covalent0.15 µM[6]One of the most potent reversible CaM antagonists; known for some off-target effects and cytotoxicity.[7]
W-7 Hydrochloride NaphthalenesulfonamideReversible, Non-covalent28 µM[6]A widely used cell-permeable CaM inhibitor; acts by binding to the hydrophobic domains exposed upon Ca2+ activation.
Trifluoperazine (TFP) PhenothiazineReversible, Non-covalent~10 µMAn antipsychotic drug that also functions as a CaM antagonist; binds to multiple sites on CaM.

Experimental Protocols for Validation

Validating the inhibitory activity of a compound like this compound requires a multi-faceted approach, combining functional assays with direct binding studies.

Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay

This is a functional assay to determine if a compound can inhibit CaM's ability to activate one of its target enzymes, cyclic nucleotide phosphodiesterase (PDE1).

Principle: In the presence of Ca2+, active CaM binds to and activates PDE1, which then hydrolyzes cyclic nucleotides (like cAMP or cGMP) to their corresponding 5'-monophosphates. An inhibitor will prevent CaM from activating PDE1, resulting in lower PDE1 activity.

Materials:

  • Purified Calmodulin

  • Purified bovine brain PDE1

  • Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 1 mM MgCl₂, 1 mM CaCl₂)

  • Substrate: [³H]-cAMP or [³H]-cGMP

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Snake venom nucleotidase (e.g., from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, purified PDE1, and purified calmodulin.

  • Add varying concentrations of this compound to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no calmodulin).

  • Pre-incubate the mixture for a defined period (e.g., 10-20 minutes) at 30°C to allow the inhibitor to interact with calmodulin. This is particularly important for irreversible inhibitors like ophiobolins.[8]

  • Initiate the reaction by adding the [³H]-cAMP substrate. Incubate for a fixed time (e.g., 15-30 minutes) at 30°C.

  • Terminate the reaction by boiling the samples for 1 minute.

  • Cool the samples and add snake venom nucleotidase, which converts the [³H]-AMP product into [³H]-adenosine.

  • Apply the reaction mixture to an anion-exchange resin column. The unreacted [³H]-cAMP and the [³H]-AMP product will bind to the resin, while the resulting [³H]-adenosine will pass through.

  • Collect the eluate, add scintillation fluid, and quantify the amount of [³H]-adenosine using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor required to reduce CaM-stimulated PDE activity by 50%).

Fluorescence Spectroscopy

This biophysical technique can provide evidence of direct binding between the inhibitor and calmodulin by monitoring changes in the fluorescence properties of the protein.

Principle: The binding of a ligand to CaM can alter the local environment of its aromatic amino acid residues (Tyrosine, Tryptophan) or an externally introduced fluorescent probe (a fluorophore). This change in environment leads to a measurable change in fluorescence intensity or emission wavelength. Ophiobolin A has been shown to quench the intrinsic tyrosine fluorescence of calmodulin upon binding.[1]

Materials:

  • Purified Calmodulin (for intrinsic fluorescence) or Dansylated-Calmodulin (for extrinsic fluorescence)

  • Spectrofluorometer

  • Buffer (e.g., 50 mM HEPES, 100 mM KCl, 1 mM CaCl₂, pH 7.4)

  • Test compound (this compound)

Procedure (Intrinsic Fluorescence):

  • Place a solution of purified calmodulin in the buffer into a quartz cuvette.

  • Set the spectrofluorometer to excite the tyrosine residues (e.g., ~275 nm) and record the emission spectrum (e.g., ~290-350 nm).

  • Add incremental amounts of this compound to the cuvette.

  • Record the fluorescence emission spectrum after each addition, allowing the system to equilibrate.

  • Observe the quenching (decrease) of the fluorescence intensity as the inhibitor concentration increases.

  • The binding affinity (Kd) can be calculated by fitting the fluorescence quenching data to a suitable binding isotherm model.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Principle: One binding partner (e.g., this compound) is titrated into a solution containing the other partner (e.g., Calmodulin) in the sample cell of a microcalorimeter. The instrument measures the minute temperature changes that occur upon binding.

Materials:

  • Isothermal Titration Calorimeter

  • Highly concentrated and purified Calmodulin

  • Concentrated solution of this compound

  • Identical, thoroughly degassed buffer for both the protein and the ligand to minimize heats of dilution.[9]

Procedure:

  • Load the purified calmodulin solution into the sample cell of the calorimeter.

  • Load the this compound solution into the injection syringe.

  • Perform a series of small, sequential injections of this compound into the calmodulin solution.

  • After each injection, the heat change associated with the binding is measured until the binding sites on calmodulin are saturated.

  • The resulting data (a plot of heat change per injection versus the molar ratio of ligand to protein) is integrated and analyzed using fitting models.

  • This analysis directly yields the binding affinity (Ka or Kd), stoichiometry of binding (n), and the enthalpy (ΔH) of the interaction. The entropy (ΔS) can then be calculated.

Visualizations of Pathways and Workflows

Calmodulin Activation and Inhibition Pathway

The following diagram illustrates the central mechanism of calmodulin activation by calcium and its subsequent inhibition by a compound like this compound.

cluster_activation Activation Pathway cluster_inhibition Inhibition CaM_inactive Inactive Calmodulin (Apo-CaM) CaM_active Active Calmodulin (Ca²⁺/CaM) CaM_inactive->CaM_active Conformational Change Ca2 4 Ca²⁺ Ca2->CaM_inactive Target Target Protein (e.g., PDE1) CaM_active->Target CaM_active->Target Target_active Active Target (Cellular Response) Target->Target_active Inhibitor This compound Inhibitor->CaM_active Binding start Identify Potential Inhibitor (e.g., this compound) assay_pde Functional Screen: PDE1 Inhibition Assay start->assay_pde decision Inhibition Observed? assay_pde->decision binding_study Direct Binding Assays decision->binding_study Yes no Re-evaluate or Discard Compound decision->no No fluorescence Fluorescence Spectroscopy (Binding Confirmation) binding_study->fluorescence itc Isothermal Titration Calorimetry (Thermodynamics & Affinity) binding_study->itc mechanism Mechanism of Action Study fluorescence->mechanism itc->mechanism covalent Determine Reversibility (e.g., Dialysis, Mass Spec) mechanism->covalent end Validated CaM Inhibitor covalent->end CaM N-lobe Flexible Linker C-lobe Calmodulin Lys75 Lys75 CaM:n->Lys75 Lys148 Lys148 CaM:c->Lys148 CaM_Oph N-lobe Flexible Linker C-lobe Inactivated Calmodulin Oph Ophiobolin A/C Oph->Lys75 Covalent Bond Formation (Irreversible)

References

The Differential Impact of Ophiobolin C on Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing literature reveals the varying efficacy and mechanisms of action of Ophiobolin C, a sesterterpenoid fungal phytotoxin, across a spectrum of cancer cell lines. This comparative guide synthesizes key findings on its cytotoxic effects, offering valuable insights for researchers and drug development professionals in oncology.

This compound, a natural product derived from several fungal species of the Bipolaris genus, has demonstrated notable cytotoxic properties against various cancer cell lines.[1][2] Its unique structural features and bioactive potential have positioned it as a compound of interest in the search for novel anticancer agents. This guide provides a comparative analysis of this compound's effects, drawing from multiple studies to present a cohesive overview of its performance. While much of the research has focused on its analogue, Ophiobolin A, the available data for this compound and related compounds suggest a complex and cell-line dependent mechanism of action.

Comparative Cytotoxicity of Ophiobolins

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the reported IC50 values for this compound and its closely related analogue, Ophiobolin A, across various cancer cell lines. It is important to note that experimental conditions can influence these values.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
This compoundChronic Lymphocytic LeukemiaLeukemia0.008[2]
Ophiobolin AA549Non-small cell lung cancer<1[3]
Ophiobolin ASKMEL28Melanoma<1[3]
Ophiobolin AHs683Glioma<1[3]
Ophiobolin AU373Glioblastoma<1[3]
Ophiobolin ARDRhabdomyosarcoma<1[3]
Ophiobolin AOVCAR3Ovarian cancer<1[3]
Ophiobolin AA375Melanoma~0.3-0.6[4]
Ophiobolin ACHL-1Melanoma~0.3-0.6[4]
Ophiobolin OMCF-7Breast Cancer13.45 ± 1.26[5]

Mechanisms of Action: A Multifaceted Approach

The anticancer activity of Ophiobolins is not attributed to a single mechanism but rather a combination of effects that can vary significantly between different cancer cell types.

Induction of Cell Death:

  • Apoptosis: In some cancer cell lines, such as human melanoma, Ophiobolin A has been shown to induce apoptosis through the mitochondrial pathway.[4] This is characterized by the release of cytochrome c, activation of caspases, and DNA fragmentation.

  • Paraptosis-like Cell Death: In contrast, glioblastoma cells, which are often resistant to apoptosis, undergo a paraptosis-like cell death when treated with Ophiobolin A.[3][6][7][8] This form of cell death is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum and mitochondria, without the typical markers of apoptosis.[3][6][8]

Signaling Pathway Modulation:

Ophiobolins have been found to interfere with several key signaling pathways that are crucial for cancer cell proliferation and survival.

  • AKT/GSK3β/Cyclin D1 Pathway: In MCF-7 breast cancer cells, Ophiobolin O was found to induce G1 phase cell cycle arrest by inhibiting the phosphorylation of AKT and GSK3β, leading to the downregulation of Cyclin D1.[5]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes JNK, ERK, and p38, is another target. Activation of the JNK pathway has been implicated in the apoptotic response induced by Ophiobolin O in MCF-7 cells.[5]

  • Calmodulin Inhibition: One of the earliest identified mechanisms for Ophiobolin A is the irreversible inhibition of calmodulin, a key calcium-binding protein involved in numerous cellular processes.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the effects of Ophiobolins on cancer cell lines.

Cell Viability Assay (Crystal Violet Assay):

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1x10^4 cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Staining: The media is removed, and the cells are washed with phosphate-buffered saline (PBS). Cells are then fixed with an appropriate fixative (e.g., methanol) and stained with 0.5% crystal violet solution for 10-20 minutes.

  • Destaining and Quantification: After washing away the excess stain, the stained cells are solubilized with a destaining solution (e.g., methanol or a solution of sodium dodecyl sulfate). The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader to determine cell viability.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide):

  • Cell Treatment: Cells are treated with this compound at the desired concentration and for the appropriate time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis:

  • Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved PARP, caspases, AKT, p-AKT, Cyclin D1) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms

To better understand the complex interactions of this compound within cancer cells, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Ophiobolin_C_Signaling_Pathway Receptor Receptor PI3K PI3K Receptor->PI3K Ophiobolin_C This compound pAKT p-AKT Ophiobolin_C->pAKT Inhibits (presumed) AKT AKT PI3K->AKT Activates GSK3b GSK3β pAKT->GSK3b Inhibits pGSK3b p-GSK3β CyclinD1 Cyclin D1 pGSK3b->CyclinD1 Degrades CellCycle G1/S Transition CyclinD1->CellCycle Promotes

Caption: Presumed inhibition of the AKT/GSK3β/Cyclin D1 pathway by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis cluster_results Results A Cancer Cell Culture B Treat with this compound (Varying Concentrations) A->B C1 Cell Viability Assay (e.g., Crystal Violet) B->C1 C2 Apoptosis Assay (e.g., Flow Cytometry) B->C2 C3 Protein Analysis (e.g., Western Blot) B->C3 D1 Determine IC50 C1->D1 D2 Quantify Apoptosis C2->D2 D3 Analyze Protein Expression C3->D3

Caption: General experimental workflow for assessing this compound's effects.

References

In Vitro vs. In Vivo Effects of Ophiobolin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Ophiobolin C, a sesterterpenoid natural product produced by various fungi, has garnered interest in the scientific community for its potential therapeutic applications. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, with supporting experimental data and detailed methodologies. Due to the broader availability of research on the closely related analog, Ophiobolin A, data from studies on Ophiobolin A are included for comparative purposes and are clearly delineated. This information is intended for researchers, scientists, and drug development professionals.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic effects of this compound and its analogs have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Table 1: In Vitro Cytotoxicity of Ophiobolins

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound Chronic Lymphocytic Leukemia (CLL) cellsLeukemia0.008[1]
Ophiobolin A NCI-H1703Lung Cancer0.17[2]
Ophiobolin A Eight cancer cell lines (unspecified)Various< 1[1]
Ophiobolin A Mouse Leukaemia (L1210)LeukemiaNot specified[3]
Ophiobolin O MCF-7Breast CancerNot specified[3]

Note: Data for this compound is limited in the reviewed literature. Much of the available cytotoxicity data pertains to Ophiobolin A and other analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to assess the effects of compounds like this compound.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[4][5][6]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).[7]

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[4]

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4]

  • Destaining: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7]

  • Absorbance Measurement: Read the absorbance at 565 nm using a microplate reader.[7]

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

Protocol:

  • Cell Treatment: Culture cells with and without this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can elucidate the effects of a compound on signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, p-ERK, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

Studies, primarily on Ophiobolin A, have revealed its influence on several key cellular signaling pathways, leading to its cytotoxic effects.

PI3K/Akt and MAPK Signaling Pathways

Ophiobolins have been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are critical for cell survival, proliferation, and apoptosis.[8][9][10] For instance, Ophiobolin O, another analog, induces apoptosis and cell cycle arrest in MCF-7 breast cancer cells through the activation of MAPK signaling pathways.[2] The interplay between these pathways is crucial in determining the cellular response to DNA-damaging agents and other stressors.[8]

Induction of Apoptosis and Other Cell Death Mechanisms

Ophiobolins can induce various forms of cell death. Ophiobolin A has been shown to induce apoptosis in mouse leukemia cells, characterized by cell shrinkage, chromatin condensation, and DNA laddering.[3] In human glioblastoma cells, Ophiobolin A induces a non-apoptotic form of cell death called paraptosis, which is associated with ER stress.[11] Furthermore, in human melanoma cells, Ophiobolin A induces autophagy and activates the mitochondrial pathway of apoptosis.[3]

In Vivo Effects and Other Biological Activities

In Vivo Antitumor Activity

While specific in vivo studies on this compound are limited in the available literature, research on Ophiobolin A demonstrates its potential as an anti-cancer agent in animal models. In a mouse glioblastoma model, Ophiobolin A treatment significantly enhanced survival and reduced tumor growth.

CCR5 Antagonist Activity

This compound has been identified as an inhibitor of the human chemokine receptor CCR5 binding to the HIV-1 envelope protein gp120.[12][13][14] CCR5 is a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells. By blocking this interaction, this compound presents a potential mechanism for inhibiting HIV-1 infection.[14]

Visualizations

Signaling Pathways

Ophiobolin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Ras Ras Growth_Factor_Receptor->Ras CCR5 CCR5 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Proteins Pro-apoptotic Proteins Akt->Apoptosis_Proteins Inhibits Cell_Death Apoptosis/ Paraptosis mTOR->Cell_Death Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Death Promotes Apoptosis_Proteins->Cell_Death Ophiobolin_C This compound Ophiobolin_C->CCR5 Inhibits binding Ophiobolin_C->ERK Modulates

Caption: Putative signaling pathways affected by this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Cancer Cell Lines Treatment This compound Treatment Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (SRB) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Signaling Western Blot (Signaling Proteins) Treatment->Signaling IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis_Induction Apoptosis Induction Apoptosis->Apoptosis_Induction Pathway_Modulation Pathway Modulation Signaling->Pathway_Modulation Animal_Model Animal Model (e.g., Xenograft) IC50->Animal_Model In_Vivo_Treatment This compound Administration Animal_Model->In_Vivo_Treatment Efficacy Tumor Growth Inhibition In_Vivo_Treatment->Efficacy Toxicity Toxicity Assessment In_Vivo_Treatment->Toxicity Therapeutic_Potential Therapeutic Potential Efficacy->Therapeutic_Potential Toxicity->Therapeutic_Potential

Caption: General workflow for evaluating this compound effects.

References

A Comparative Analysis of Ophiobolin C from Bipolaris and Aspergillus Sources

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Ophiobolin C is a member of the ophiobolin family of sesterterpenoids, a class of C25 natural products characterized by a unique 5-8-5 tricyclic ring system.[1] These compounds are produced by various fungal genera, most notably Bipolaris and Aspergillus.[1][2] Ophiobolins, including this compound, have garnered significant interest in the scientific community due to their broad spectrum of biological activities, which include cytotoxic, antimicrobial, and anti-inflammatory properties.[1][3] A key mechanism of action for this class of molecules is the inhibition of calmodulin, a crucial calcium-binding messenger protein involved in numerous cellular processes.[1][4]

This guide provides a comparative overview of this compound derived from Bipolaris and Aspergillus species, focusing on production yields and biological performance. While direct comparative studies are limited, this document collates available experimental data to offer insights for researchers in natural product chemistry and drug discovery.

Data Presentation: Yield and Cytotoxicity

Production Yield

Table 1: Comparison of Reported Yields of this compound and Related Compounds

CompoundFungal SourceYield (mg/L)Reference
This compound Aspergillus ustus200[6]
Ophiobolin A Bipolaris sp.235[5]

Note: This table presents an indirect comparison of the production capabilities of the two genera for closely related ophiobolin compounds.

Comparative Biological Activity: Cytotoxicity

This compound and its analogs exhibit potent cytotoxic activity against a variety of cancer cell lines. Data from studies on Aspergillus-derived ophiobolins show significant growth inhibition at micromolar concentrations. While specific cytotoxic data for this compound from Bipolaris species is scarce in the literature, studies on other ophiobolins isolated from this genus provide a benchmark for the compound class's general potency. For example, 6-epi-ophiobolin A from Bipolaris setariae shows cytotoxicity in the low micromolar range.[7] It is important to note that direct comparison of IC50/GI50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay methodologies.

Table 2: Comparative Cytotoxicity (GI₅₀/IC₅₀ in µM) of Ophiobolins from Aspergillus and Bipolaris Sources

CompoundFungal SourceCell LineGI₅₀/IC₅₀ (µM)Reference
This compound & Analogs Aspergillus flocculosusHCT-15 (Colon)0.14 - 2.01[1]
NUGC-3 (Gastric)0.14 - 2.01[1]
NCI-H23 (Lung)0.14 - 2.01[1]
ACHN (Renal)0.14 - 2.01[1]
PC-3 (Prostate)0.14 - 2.01[1]
MDA-MB-231 (Breast)0.14 - 2.01[1]
6-epi-Ophiobolin A Bipolaris setariaeHCT-8 (Colon)2.7[7]
Bel-7402 (Liver)2.71[7]
BGC-823 (Gastric)2.36[7]
A549 (Lung)4.5[7]
A2780 (Ovarian)2.09[7]

Note: The data for Bipolaris is for 6-epi-ophiobolin A, as specific cytotoxicity data for this compound from this genus was not available in the reviewed literature. The data from Aspergillus flocculosus represents a range for this compound and several of its newly discovered derivatives.[1]

Mandatory Visualization

Experimental Workflow for this compound Isolation and Bioactivity Screening cluster_0 Fungal Culture & Extraction cluster_1 Purification cluster_2 Bioactivity Assessment A Fungal Inoculation (Bipolaris or Aspergillus) B Solid or Liquid Fermentation (e.g., Rice, PDA medium) A->B C Solvent Extraction (e.g., Ethyl Acetate, Acetone) B->C D Crude Extract C->D E Silica Gel Chromatography D->E F Preparative HPLC E->F G Pure this compound F->G H Cytotoxicity Assay (e.g., MTT Assay) G->H I Enzyme Inhibition Assay (e.g., Calmodulin) G->I J Data Analysis (IC50/GI50 Determination) H->J I->J Ophiobolin A Inhibition of Calmodulin Signaling Ca2 Ca²⁺ CaM Calmodulin (CaM) (Inactive) Ca2->CaM Binds CaM_active Ca²⁺/CaM Complex (Active) CaM->CaM_active Target Target Enzyme (e.g., Phosphodiesterase) CaM_active->Target Activates Target_active Active Enzyme Target->Target_active Response Cellular Response Target_active->Response Leads to OphA Ophiobolin A/C OphA->CaM_active Irreversibly Binds & Inhibits (at Lys-75)

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Ophiobolin C

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Ophiobolin C, a cytotoxic sesterterpenoid fungal phytotoxin. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

This compound's cytotoxic nature necessitates that it be handled as a hazardous chemical agent. All waste materials contaminated with this compound, including stock solutions, treated samples, contaminated labware, and personal protective equipment (PPE), must be segregated and disposed of following established protocols for cytotoxic waste. The primary recommended method for the final disposal of Ophio-bolin C waste is incineration by a licensed hazardous waste disposal facility.

Quantitative Data for Disposal and Decontamination

Due to the limited availability of specific quantitative data for the chemical inactivation of this compound, the following table provides recommended concentrations and contact times for decontamination solutions based on general procedures for mycotoxins and other cytotoxic compounds. These recommendations are intended for the decontamination of surfaces and equipment prior to disposal or reuse.

Decontamination AgentConcentrationApplicationContact TimeEfficacy
Sodium Hypochlorite Solution (Bleach)1-2.5% (v/v) aqueous solutionSpills, contaminated surfaces, and non-metallic equipmentAt least 30 minutesEffective for many mycotoxins; presumed effective for this compound
Sodium Hydroxide0.25 NIn conjunction with sodium hypochlorite for enhanced efficacyAt least 30 minutesIncreases the degradation of certain organic toxins
70% Ethanol70% (v/v) aqueous solutionSurface cleaning for minor contaminationNot specified as a primary decontamination agentUseful for general cleaning but not sufficient for chemical inactivation

Experimental Protocol: Step-by-Step Disposal of this compound Waste

This protocol outlines the procedure for the collection, segregation, and preparation of this compound waste for final disposal by incineration.

Personnel Safety Precautions:

  • Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE, including:

    • Disposable gown

    • Two pairs of chemotherapy-grade nitrile gloves

    • Safety goggles or a face shield

  • Designated Area: All waste handling and segregation should be performed in a designated area, preferably within a chemical fume hood.

Materials:

  • Clearly labeled, leak-proof, and puncture-resistant hazardous waste containers designated for "Cytotoxic Waste for Incineration."

  • Heavy-duty plastic bags for solid waste.

  • Absorbent pads for liquid waste.

  • Decontamination solution (e.g., 1% sodium hypochlorite).

Procedure:

  • Segregation at the Source:

    • Immediately upon generation, segregate all this compound-contaminated waste from other laboratory waste streams.

    • Solid Waste: This includes contaminated gloves, gowns, bench paper, plasticware (e.g., pipette tips, tubes), and glassware. Place these items directly into a designated cytotoxic waste bag within a rigid, labeled container.

    • Liquid Waste: Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Sharps: All contaminated needles, syringes, and other sharps must be placed in a puncture-proof sharps container specifically labeled for cytotoxic waste.

  • Packaging for Disposal:

    • Once the primary waste containers are full (do not overfill), securely seal them.

    • Wipe the exterior of the containers with a decontamination solution (e.g., 1% sodium hypochlorite) to remove any surface contamination.

    • Place the sealed primary containers into a larger, secondary container provided by your institution's hazardous waste management program. This secondary container must also be clearly labeled as "Cytotoxic Waste for Incineration."

  • Waste Storage and Collection:

    • Store the packaged cytotoxic waste in a designated, secure area with limited access until it is collected by your institution's EHS or a licensed hazardous waste disposal contractor.

    • Do not store cytotoxic waste for extended periods. Follow your institution's guidelines for storage duration.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain the spill using absorbent pads.

    • For liquid spills, cover the area with absorbent material. For solid spills, gently cover with damp absorbent pads to avoid generating dust.

    • Apply a 1-2.5% sodium hypochlorite solution to the spill area and allow a contact time of at least 30 minutes.

    • Collect all cleanup materials (absorbent pads, contaminated PPE, etc.) and dispose of them as cytotoxic waste.

    • Thoroughly clean the affected area with soap and water after decontamination.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the this compound disposal process, from waste generation to final disposal.

Ophiobolin_C_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Packaging & Decontamination cluster_2 Storage & Disposal Generate This compound Waste Generation Segregate Segregate at Source Generate->Segregate Solid Solid Waste Segregate->Solid Gloves, Gowns, Labware Liquid Liquid Waste Segregate->Liquid Aqueous & Organic Solutions Sharps Sharps Segregate->Sharps Needles, Syringes Package_Solid Package Solid Waste in Labeled Container Solid->Package_Solid Package_Liquid Package Liquid Waste in Labeled Container Liquid->Package_Liquid Package_Sharps Seal Sharps Container Sharps->Package_Sharps Decontaminate Decontaminate Exterior of Containers Package_Solid->Decontaminate Package_Liquid->Decontaminate Package_Sharps->Decontaminate Store Store in Secure Designated Area Decontaminate->Store Collect Collection by EHS/ Licensed Contractor Store->Collect Incinerate Incineration Collect->Incinerate Spill_Response_Workflow Spill This compound Spill Occurs Alert Alert Personnel Spill->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Absorbent Material PPE->Contain Decontaminate Apply 1-2.5% Sodium Hypochlorite Solution (30 min contact time) Contain->Decontaminate Collect Collect Cleanup Debris Decontaminate->Collect Dispose Dispose as Cytotoxic Waste Collect->Dispose Clean Clean Area with Soap and Water Dispose->Clean

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ophiobolin C
Reactant of Route 2
Reactant of Route 2
Ophiobolin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.